molecular formula C8H18ClNO2 B1526110 6-Amino-4,4-dimethylhexanoic acid hydrochloride CAS No. 1354949-80-6

6-Amino-4,4-dimethylhexanoic acid hydrochloride

Cat. No.: B1526110
CAS No.: 1354949-80-6
M. Wt: 195.69 g/mol
InChI Key: OXUPUGPGSVMOCL-UHFFFAOYSA-N
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Description

6-Amino-4,4-dimethylhexanoic acid hydrochloride is a useful research compound. Its molecular formula is C8H18ClNO2 and its molecular weight is 195.69 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-amino-4,4-dimethylhexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-8(2,5-6-9)4-3-7(10)11;/h3-6,9H2,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUPUGPGSVMOCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Amino-4,4-dimethylhexanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Amino-4,4-dimethylhexanoic acid is a non-proteinogenic ω-amino acid, a structural analog of lysine, characterized by a gem-dimethyl group at the C4 position.[1] This structural feature imparts unique conformational constraints and hydrophobicity, making it a molecule of interest in medicinal chemistry and materials science. It can serve as a flexible linker in biologically active molecules or as a monomer for the synthesis of specialty polyamides.[1]

This guide provides a detailed, technically robust protocol for the multi-step synthesis of 6-Amino-4,4-dimethylhexanoic acid hydrochloride. It is designed for researchers and drug development professionals, offering not just a methodology, but a deeper understanding of the chemical principles and experimental considerations at each stage. The protocol is structured to be self-validating, with clear benchmarks for characterization to ensure the identity and purity of the final compound.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to the target molecule identifies ethyl 4,4-dimethyl-6-nitrohexanoate as a key intermediate. This nitro ester can be constructed via a Michael addition. The terminal amino group of the target molecule can be unmasked from a nitro group precursor in the final synthetic step, a common and effective strategy in amine synthesis.[2][3][4] The carboxylic acid can be revealed by the hydrolysis of an ester, which also serves to protect it during the nitro group reduction.

The chosen forward synthesis strategy, therefore, involves three main stages:

  • Michael Addition: Formation of the carbon skeleton by reacting ethyl 4,4-dimethylpent-2-enoate with nitromethane.

  • Nitro Group Reduction: Conversion of the nitro group to a primary amine via catalytic hydrogenation.

  • Hydrolysis and Salt Formation: Saponification of the ethyl ester to the carboxylic acid, followed by acidification to yield the final hydrochloride salt.

Synthetic Workflow and Experimental Protocols

The overall synthetic pathway is illustrated below. Each step is followed by a detailed experimental protocol.

SynthesisWorkflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Hydrolysis & Salt Formation A Ethyl 4,4-dimethylpent-2-enoate C Ethyl 4,4-dimethyl-6-nitrohexanoate A->C DBU, THF, 0°C to rt B Nitromethane B->C D Ethyl 6-amino-4,4-dimethylhexanoate C->D H2 (g), Pd/C, Ethanol E 6-Amino-4,4-dimethylhexanoic acid hydrochloride (Target Molecule) D->E 1. NaOH(aq), Heat 2. HCl(aq)

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Ethyl 4,4-dimethyl-6-nitrohexanoate

This step establishes the C6 backbone with the key gem-dimethyl group and the nitro precursor. The Michael addition of nitromethane to an α,β-unsaturated ester is an efficient method for forming the carbon-carbon bond.

  • Scientist's Note: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is selected as a strong, non-nucleophilic base to deprotonate nitromethane, forming a resonance-stabilized nitronate anion. This anion then acts as the nucleophile in the conjugate addition. The reaction is initiated at 0°C to control the initial exotherm.

Protocol:

  • To a stirred solution of ethyl 4,4-dimethylpent-2-enoate (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.5 M), add nitromethane (1.5 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add DBU (1.2 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting enoate is consumed.

  • Quench the reaction by adding 1 M aqueous HCl until the pH is ~7.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, gradient elution with hexane/ethyl acetate) to yield ethyl 4,4-dimethyl-6-nitrohexanoate as a pale yellow oil.

Step 2: Synthesis of Ethyl 6-amino-4,4-dimethylhexanoate

Catalytic hydrogenation is a clean and highly effective method for the reduction of aliphatic nitro compounds to primary amines.[2][3]

  • Scientist's Note: Palladium on carbon (Pd/C) is the catalyst of choice for this transformation due to its high activity and selectivity.[5][6] The reaction is performed under a positive pressure of hydrogen gas. Ethanol is an excellent solvent as it readily dissolves the substrate and does not interfere with the catalysis.

Protocol:

  • In a hydrogenation vessel, dissolve ethyl 4,4-dimethyl-6-nitrohexanoate (1.0 eq) in ethanol (~0.4 M).

  • Carefully add 10% Palladium on carbon (Pd/C, ~5 mol% Pd).

  • Seal the vessel, evacuate the atmosphere, and backfill with nitrogen gas (repeat 3 times).

  • Evacuate the nitrogen and introduce hydrogen gas (balloon or Parr shaker at 50 psi).

  • Stir the mixture vigorously at room temperature for 18-24 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 6-amino-4,4-dimethylhexanoate, which can often be used in the next step without further purification.

Step 3: Synthesis of this compound

This final step involves the saponification of the ethyl ester to the carboxylate salt, followed by acidification to yield the free amino acid, which is then isolated as its hydrochloride salt for improved stability and handling.

  • Scientist's Note: The use of aqueous sodium hydroxide provides the basic conditions necessary for ester hydrolysis. Subsequent acidification with hydrochloric acid serves two purposes: it protonates the carboxylate to form the carboxylic acid and protonates the basic amino group to form the ammonium hydrochloride salt.

Protocol:

  • Dissolve the crude ethyl 6-amino-4,4-dimethylhexanoate (1.0 eq) in a mixture of water and ethanol (1:1 v/v).

  • Add aqueous sodium hydroxide (2.5 eq, 2 M solution) and heat the mixture to reflux (approx. 80-90°C) for 4 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Cool the remaining aqueous solution to 0°C in an ice bath.

  • Carefully acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate should form.

  • Stir the cold suspension for 1 hour, then collect the solid by vacuum filtration.

  • Wash the solid with a small amount of ice-cold water and then with diethyl ether.

  • Dry the product under vacuum to yield this compound as a white crystalline solid.

Characterization and Data Analysis

Thorough characterization is essential to confirm the structure and purity of the final product. The following data are expected for this compound.

Table 1: Expected Spectroscopic Data
Technique Expected Observations
¹H NMR δ (ppm) in D₂O: ~3.0 (t, 2H, -CH₂NH₃⁺), ~2.3 (t, 2H, -CH₂COOH), ~1.6 (m, 2H, -CH₂- at C5), ~1.4 (m, 2H, -CH₂- at C3), 0.9 (s, 6H, -C(CH₃)₂)
¹³C NMR δ (ppm) in D₂O: ~180 (-COOH), ~40 (-CH₂NH₃⁺), ~38 (-C(CH₃)₂), ~35-37 (multiple -CH₂- carbons), ~25 (-C(CH₃)₂)
FT-IR ν (cm⁻¹): Broad peak 2500-3300 (O-H and N-H stretches), ~1710 (C=O stretch of carboxylic acid), ~1600 (N-H bend)
Mass Spec (ESI+) m/z: Calculated for C₈H₁₈NO₂⁺ [M+H]⁺: 160.1338; Found: ~160.1

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.[7]

Concluding Remarks

This guide outlines a reliable and well-characterized synthetic route to this compound. By detailing the rationale behind procedural choices and providing clear analytical benchmarks, this document serves as a practical tool for researchers. The successful synthesis and purification of this compound will enable its further investigation in various applications, from the development of novel pharmaceuticals to the creation of advanced polymer materials.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

  • Frontiers in Chemistry. (2020). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Retrieved from [Link]

  • Li, X., Thakore, R. R., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2021). Pd/C-Catalyzed Nitro Group Reductions in Water under Mild, Additive-Free Conditions. Organic Letters, 23(20), 8114–8118.
  • Google Patents. (1958). Hydrogenation of nitro compounds to amines and catalyst therefor.
  • Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53883883, 6-Amino-4-hydroxyhexanoic acid. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). 6-Aminohexanoic Acid at BMRB. Retrieved from [Link]

  • MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Google Patents. (2020). Improved process for the preparation of 6-aminohexanoic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90481858, 6-Amino-2,4-dimethylheptanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15559932, 4,4-Dimethyl-6-oxoheptanoic acid. Retrieved from [Link]

  • National Institutes of Health. (2012). Facile synthesis of 2,3,5,6-tetrabromo-4-methyl-nitrocyclohexa-2,5-dien-1-one, a mild nitration reagent. Retrieved from [Link]

  • National Institutes of Health. (2020). One-pot synthesis of 6-aminohexanoic acid from cyclohexane using mixed-species cultures. Retrieved from [Link]

  • ResearchGate. (2008). Preparation of adipic acid by oxidation of cyclohexanol and cyclohexanone with nitric acid: Part II. Reaction kinetics of the decomposition of 6‐hydroxyimino‐6‐nitro hexanoic acid. Retrieved from [Link]

  • National Institutes of Health. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Retrieved from [Link]

  • ResearchGate. (2017). An enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid by an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Amino-4,4-dimethylhexanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Amino-4,4-dimethylhexanoic acid hydrochloride is a substituted ω-amino acid, a class of compounds with significant potential in pharmaceutical and materials science. Its structure, featuring a hexanoic acid backbone with an amino group at the terminal position and a gem-dimethyl group at the C4 position, suggests a unique combination of hydrophilicity, hydrophobicity, and conformational rigidity. This guide provides a comprehensive analysis of the core physicochemical properties of this molecule, offering insights for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this compound, this document leverages data from its structural analog, 6-aminohexanoic acid, and theoretical considerations of the "gem-dimethyl effect" to provide informed estimations of its properties.

Molecular Structure and Key Identifiers

The molecular structure of this compound is characterized by a six-carbon carboxylic acid chain with an amino group at the sixth carbon and two methyl groups at the fourth carbon. The hydrochloride salt form enhances its stability and aqueous solubility.

IUPAC Name: this compound Chemical Formula: C₈H₁₈ClNO₂ Molecular Weight: 195.69 g/mol

Currently, a specific CAS number for this compound has not been identified in publicly accessible databases, which underscores the novelty of this specific compound and the necessity for predictive analysis based on well-characterized analogs.

Core Physicochemical Properties: A Comparative Analysis

The following table summarizes the key physicochemical properties of this compound. The values for the target compound are predicted based on the known properties of 6-aminohexanoic acid and the anticipated influence of the gem-dimethyl group.

Property6-Aminohexanoic Acid (Experimental)This compound (Predicted)Scientific Rationale for Prediction
Molecular Weight 131.17 g/mol 195.69 g/mol Calculated based on the addition of two methyl groups and HCl.
Melting Point 205 °C[1]> 200 °C (with decomposition)The gem-dimethyl group may disrupt crystal packing, potentially lowering the melting point, but the hydrochloride salt formation will significantly increase it.
Boiling Point DecomposesDecomposesAmino acids typically decompose before boiling.
Aqueous Solubility 505 g/L at 25 °C[1]HighThe hydrochloride salt will significantly increase aqueous solubility. The gem-dimethyl group may slightly decrease it due to increased hydrophobicity.
pKa (Carboxyl Group) ~4.43[1]~4.5 - 5.0The electron-donating effect of the alkyl groups may slightly increase the pKa of the carboxylic acid.
pKa (Amino Group) ~10.75~10.5 - 11.0The gem-dimethyl group is not expected to have a significant electronic effect on the distant amino group.
LogP (Octanol-Water Partition Coefficient) -2.95[1]-1.5 to -2.0The two methyl groups will increase the lipophilicity, leading to a less negative LogP value.

The "gem-Dimethyl Effect": A Deeper Dive

The presence of a gem-dimethyl group at the C4 position is a critical structural feature that is expected to significantly influence the molecule's conformation and, consequently, its physicochemical and biological properties. This phenomenon, often referred to as the "Thorpe-Ingold effect" or "gem-dimethyl effect," has several implications:

  • Conformational Constraint: The steric hindrance imposed by the two methyl groups restricts the rotational freedom of the carbon backbone. This leads to a more rigid and defined molecular conformation, which can be advantageous in drug design for optimizing binding to a specific biological target.

  • Increased Lipophilicity: The addition of two methyl groups increases the nonpolar surface area of the molecule, thereby enhancing its lipophilicity. This is reflected in the predicted higher LogP value compared to 6-aminohexanoic acid. This property is crucial for membrane permeability and overall pharmacokinetic profile.

  • Influence on Reactivity: The gem-dimethyl group can influence the reactivity of neighboring functional groups through steric hindrance. In this case, it is distant from the terminal amino and carboxyl groups, so its direct electronic influence on their reactivity is likely minimal. However, its conformational effects can impact the molecule's overall shape and how it interacts with other molecules.

Experimental Protocols for Physicochemical Characterization

To experimentally validate the predicted properties of this compound, a series of well-established analytical techniques should be employed.

Synthesis and Purification

A potential synthetic route to 6-Amino-4,4-dimethylhexanoic acid could involve the Michael addition of a nitroalkane to a suitable α,β-unsaturated ester, followed by reduction of the nitro group and hydrolysis of the ester. The resulting amino acid would then be treated with hydrochloric acid to yield the hydrochloride salt.

Diagram: Proposed Synthetic Workflow

Synthesis_Workflow A α,β-Unsaturated Ester C Michael Addition A->C B Nitroalkane B->C D Nitro-ester Intermediate C->D E Reduction of Nitro Group D->E F Amino-ester Intermediate E->F G Ester Hydrolysis F->G H 6-Amino-4,4-dimethylhexanoic Acid G->H I HCl Treatment H->I J This compound I->J

Caption: A potential synthetic pathway to the target compound.

Purification would be achieved through recrystallization, and the purity would be assessed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential for confirming the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the gem-dimethyl protons (a singlet), the methylene protons along the backbone (multiplets), and the protons of the amino and carboxylic acid groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups, including the C=O stretch of the carboxylic acid, the N-H bends of the amino group, and the C-H stretches of the alkyl chain.

Determination of Physicochemical Properties
  • Melting Point: Determined using a calibrated melting point apparatus.

  • Solubility: Assessed by dissolving known amounts of the compound in water at a specified temperature until saturation is reached.

  • pKa: Determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored. The pKa values correspond to the pH at the half-equivalence points.

  • LogP: The octanol-water partition coefficient can be determined using the shake-flask method or estimated using computational software.

Diagram: Experimental Workflow for Physicochemical Characterization

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_structure Structural Elucidation cluster_properties Property Determination Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR Purification->NMR Pure Compound MS MS Purification->MS IR IR Purification->IR MeltingPoint Melting Point Purification->MeltingPoint Pure Compound Solubility Solubility Purification->Solubility pKa pKa Purification->pKa LogP LogP Purification->LogP

Caption: A comprehensive workflow for experimental characterization.

Conclusion

This compound presents an intriguing molecular architecture with potential applications in various scientific fields. While direct experimental data remains to be established, this in-depth guide provides a robust framework for understanding its physicochemical properties based on the well-characterized analog, 6-aminohexanoic acid, and the established principles of the gem-dimethyl effect. The outlined experimental protocols offer a clear path for the synthesis, characterization, and validation of the predicted properties of this novel compound, thereby enabling its further exploration in drug discovery and materials science.

References

  • PubChem. 6-Aminohexanoic acid. National Center for Biotechnology Information. [Link]

Sources

GSK343: A Technical Guide to a Selective EZH2 Inhibitor for Epigenetic Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of GSK343, a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) histone methyltransferase. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings, experimental protocols, and mechanistic insights to facilitate the effective use of GSK343 in preclinical research. While the CAS number 1354949-80-6 has been associated with this compound in some contexts, it is more commonly and accurately identified by CAS number 1346704-33-3.

Introduction: The Epigenetic Target EZH2 and the Advent of GSK343

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptionally silent chromatin.[1] Dysregulation and overexpression of EZH2 are implicated in the pathogenesis of numerous cancers, including lymphomas, breast, and prostate cancer, by silencing tumor suppressor genes and promoting oncogenic transformation.[1][2] This has established EZH2 as a compelling therapeutic target in oncology.[1][2]

GSK343 emerged as a highly selective, S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2.[3][4] Its development provided the research community with a powerful chemical probe to investigate the biological consequences of EZH2 inhibition in various cancer models. GSK343 has been instrumental in elucidating the role of EZH2 in cell proliferation, apoptosis, and autophagy, and continues to be a valuable tool in preclinical drug discovery and development.[3][5]

Physicochemical and Pharmacological Properties

GSK343 is characterized by its high potency and selectivity for EZH2 over its homolog EZH1 and other histone methyltransferases.[6] These properties are crucial for minimizing off-target effects and ensuring that observed biological responses can be confidently attributed to EZH2 inhibition.

Table 1: Physicochemical and Pharmacological Properties of GSK343

PropertyValueSource(s)
CAS Number 1346704-33-3[4][6]
Molecular Formula C31H39N7O2[7]
Molecular Weight 541.69 g/mol [6][7]
Solubility Insoluble in H2O and EtOH; ≥7.58 mg/mL in DMF (with gentle warming)[4]
In Vitro Potency (IC50) EZH2 (cell-free): 4 nM[3][6]
EZH1 (cell-free): 240 nM[3]
H3K27me3 Inhibition (HCC1806 cells): 174 nM[3][6]
Selectivity ~60-fold vs. EZH1; >1000-fold vs. other histone methyltransferases[3][6]

Mechanism of Action: Competitive Inhibition of EZH2

GSK343 exerts its inhibitory effect by competing with the cofactor S-adenosyl-L-methionine (SAM) for binding to the SET domain of EZH2.[1][4] This competitive binding prevents the transfer of a methyl group from SAM to the lysine 27 residue of histone H3.[4] The resulting decrease in H3K27me3 levels leads to a more open chromatin structure at target gene promoters, allowing for the re-expression of previously silenced tumor suppressor genes.[1][8] This reactivation of gene expression is a key mechanism through which GSK343 and other EZH2 inhibitors mediate their anti-tumor effects.

G cluster_pathway GSK343 Mechanism of Action SAM SAM (S-adenosyl-L-methionine) EZH2 EZH2 (PRC2 Complex) SAM->EZH2 Binds to SET domain GSK343 GSK343 GSK343->EZH2 Competitively Binds to SET domain H3K27 Histone H3 (Lysine 27) EZH2->H3K27 Methylation H3K27me3 H3K27me3 Gene_Silencing Tumor Suppressor Gene Silencing H3K27me3->Gene_Silencing Leads to Gene_Expression Tumor Suppressor Gene Expression

Caption: Mechanism of GSK343 action.

Cellular and In Vivo Effects of GSK343

The inhibition of EZH2 by GSK343 triggers a cascade of cellular events that collectively contribute to its anti-cancer activity. These effects have been documented across a range of cancer cell lines and in some preclinical animal models.

Key Cellular Effects:

  • Inhibition of Cell Proliferation: GSK343 has been shown to inhibit the growth of various cancer cell lines, including those from breast, prostate, and ovarian cancers.[3][6] For instance, in the LNCaP prostate cancer cell line, GSK343 demonstrated a growth IC50 of 2.9 µM.[3][4]

  • Induction of Apoptosis: By reactivating pro-apoptotic genes, GSK343 can induce programmed cell death in cancer cells.[5][6] Studies have shown increased expression of cleaved caspase-3 and PARP in response to GSK343 treatment.[7]

  • Induction of Autophagy: GSK343 has been observed to induce autophagy in several cancer cell lines.[5][6] This can be a double-edged sword, either promoting cell death or acting as a survival mechanism, depending on the cellular context.

  • Reversal of Epithelial-to-Mesenchymal Transition (EMT): In glioma cells, GSK343 has been shown to reverse EMT, a process associated with increased cell motility and invasion.[9][10] This is achieved by upregulating epithelial markers like E-cadherin and downregulating mesenchymal markers such as N-cadherin.[10]

  • Cell Cycle Arrest: Treatment with GSK343 can lead to cell cycle arrest, typically at the G1 phase, thereby preventing cancer cell division.[5][9]

In Vivo Studies: While GSK343 is primarily used as an in vitro tool due to its high clearance in animal models, some studies have demonstrated its efficacy in vivo.[4] For example, in a nude mouse model with intracranially xenotransplanted glioma, GSK343 treatment was shown to inhibit tumor growth and improve survival.[9][11]

Experimental Protocol: Assessing the Impact of GSK343 on H3K27 Trimethylation and Cell Viability

This section provides a detailed, step-by-step methodology for a typical in vitro experiment to evaluate the efficacy of GSK343.

Objective: To determine the IC50 of GSK343 for H3K27me3 inhibition and its effect on the viability of a cancer cell line (e.g., HeLa cervical cancer cells).

Materials:

  • GSK343 (lyophilized powder)

  • Dimethyl sulfoxide (DMSO)

  • HeLa cells (or other relevant cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Cell lysis buffer

  • Primary antibodies: anti-H3K27me3, anti-total Histone H3

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Cell viability assay kit (e.g., MTT or CCK-8)

  • 96-well and 6-well plates

Procedure:

Part A: Western Blot for H3K27me3 Inhibition

  • Stock Solution Preparation: Prepare a 5 mM stock solution of GSK343 by reconstituting 1 mg in 369.21 µl of DMSO.[12]

  • Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The following day, treat the cells with increasing concentrations of GSK343 (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 48 hours. Include a vehicle control (DMSO) at the highest concentration used for GSK343.[12]

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them using an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against H3K27me3 and total Histone H3 (as a loading control).

  • Detection: Incubate with a secondary antibody and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal. Plot the normalized values against the GSK343 concentration to determine the IC50 for H3K27me3 inhibition.

Part B: Cell Viability Assay

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a suitable density.

  • Treatment: Treat the cells with a serial dilution of GSK343 for a specified period (e.g., 6 days).[13]

  • Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Analysis: Measure the absorbance or fluorescence and calculate the percentage of viable cells relative to the vehicle control. Plot the cell viability against the GSK343 concentration to determine the growth IC50.

G Start Start Prep_Stock Prepare GSK343 Stock (5 mM in DMSO) Start->Prep_Stock Seed_Cells_WB Seed Cells for Western Blot (6-well) Prep_Stock->Seed_Cells_WB Seed_Cells_Via Seed Cells for Viability Assay (96-well) Prep_Stock->Seed_Cells_Via Treat_WB Treat with GSK343 (48 hours) Seed_Cells_WB->Treat_WB Treat_Via Treat with GSK343 (e.g., 6 days) Seed_Cells_Via->Treat_Via Lyse_Cells Lyse Cells & Quantify Protein Treat_WB->Lyse_Cells Run_Via Perform Viability Assay (e.g., MTT) Treat_Via->Run_Via Run_WB Western Blot for H3K27me3 & Total H3 Lyse_Cells->Run_WB Analyze_WB Analyze Bands & Calculate IC50 Run_WB->Analyze_WB End End Analyze_WB->End Analyze_Via Analyze Data & Calculate IC50 Run_Via->Analyze_Via Analyze_Via->End

Caption: Experimental workflow for GSK343 evaluation.

Broader Implications and Future Directions

The development of GSK343 and other EZH2 inhibitors has significantly advanced our understanding of the role of epigenetics in cancer.[2][14] These compounds have not only served as valuable research tools but have also paved the way for the clinical development of EZH2-targeting therapies.[2][15]

Future research will likely focus on:

  • Combination Therapies: Exploring the synergistic effects of EZH2 inhibitors with other anti-cancer agents, such as chemotherapy or immunotherapy, to enhance therapeutic efficacy and overcome drug resistance.[8][16]

  • Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to benefit from EZH2 inhibition.[14]

  • Next-Generation Inhibitors: Developing novel EZH2 inhibitors with improved pharmacokinetic properties and resistance profiles.[1]

References

  • The challenges of EZH2 drug development - Pharmaceutical Technology. (2018-08-29). Available at: [Link]

  • EZH2 Inhibitors: The Unpacking Revolution | Cancer Research - AACR Journals. (2022-02-02). Available at: [Link]

  • Recent update on the development of EZH2 inhibitors and degraders for cancer therapy. (2025-08-28). European Journal of Medicinal Chemistry. Available at: [Link]

  • GSK343 induces autophagy and downregulates the AKT/mTOR signaling pathway in pancreatic cancer cells - NIH. (2019-08-02). Available at: [Link]

  • The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells | Oncotarget. (2017-11-17). Available at: [Link]

  • The basic information and functions of GSK343. (A) The chemical... - ResearchGate. Available at: [Link]

  • GSK343, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer - NIH. (2025-06-23). Available at: [Link]

  • GSK343 induces programmed cell death through the inhibition of EZH2 and FBP1 in osteosarcoma cells - PMC - NIH. Available at: [Link]

  • GSK-343 - Drug Targets, Indications, Patents - Patsnap Synapse. Available at: [Link]

  • Pre-and clinical trials of drugs related to EZH2. | Download Table - ResearchGate. Available at: [Link]

  • EZH2 Inhibitors Market Analysis and Industry Outlook 2030. Available at: [Link]

  • 1354949-80-6 | 6-Amino-4,4-dimethylhexanoic acid hydrochloride ... - ABL Technology. Available at: [Link]

  • GSK343, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways - PMC - PubMed Central. (2022-11-11). Available at: [Link]

  • EZH2 Inhibition to Counteract Oral Cancer Progression through Wnt/β-Catenin Pathway Modulation - MDPI. (2024-08-22). Available at: [Link]

  • The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PubMed Central. (2017-09-27). Available at: [Link]

  • GSK343 induces autophagy and downregulates the AKT/mTOR signaling pathway in pancreatic cancer cells - Spandidos Publications. (2019-08-02). Available at: [Link]

  • 69389-19-1,1-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine dihydrochloride-AccelaChem. Available at: [Link]

Sources

"mechanism of action of 6-Amino-4,4-dimethylhexanoic acid hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of 4-Amino-3-Phenylbutyric Acid Hydrochloride (Phenibut)

Foreword by the Senior Application Scientist

The compound initially queried, 6-Amino-4,4-dimethylhexanoic acid hydrochloride, does not correspond to a well-documented pharmacological agent in prominent scientific literature. However, its structural nomenclature bears a resemblance to a known psychoactive substance, 4-Amino-3-Phenylbutyric Acid Hydrochloride , commonly known as Phenibut. This guide is therefore predicated on the high probability that Phenibut is the compound of interest.

Phenibut, developed in the Soviet Union in the 1960s, is a neuropsychotropic drug with both anxiolytic and nootropic (cognition-enhancing) effects.[1][2] It is a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[3][4] A key structural modification—the addition of a phenyl ring—allows Phenibut to cross the blood-brain barrier more readily than GABA itself, enabling its significant central nervous system activity. This guide will dissect the multifaceted mechanism of action of Phenibut, offering a granular view for researchers, scientists, and drug development professionals.

Primary Pharmacological Target: GABA-B Receptor Agonism

The principal mechanism of action of Phenibut is its function as a full agonist at the GABA-B receptor.[1][3][5] This activity is analogous to other well-characterized GABA-B agonists like baclofen and γ-hydroxybutyrate (GHB).[3] The R-enantiomer of phenibut is the active form at the GABA-B receptor, while the S-enantiomer does not exhibit significant binding.[6]

Activation of GABA-B receptors, which are G-protein coupled receptors, leads to a cascade of inhibitory downstream effects:

  • Inhibition of adenylyl cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).

  • Modulation of ion channels:

    • Activation of inwardly rectifying potassium (K+) channels, leading to hyperpolarization of the neuronal membrane.

    • Inhibition of voltage-gated calcium (Ca2+) channels, which suppresses neurotransmitter release.

Collectively, these actions result in a widespread reduction in neuronal excitability, underpinning the anxiolytic, sedative, and muscle relaxant properties of Phenibut.

Signaling Pathway of Phenibut at the GABA-B Receptor

GABAB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Phenibut Phenibut GABAB_R GABA-B Receptor Phenibut->GABAB_R Binds & Activates G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Opens Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC K_efflux K+ Efflux (Hyperpolarization) K_Channel->K_efflux Ca_influx Ca2+ Influx (Reduced) Ca_Channel->Ca_influx Neuronal_Excitability Decreased Neuronal Excitability K_efflux->Neuronal_Excitability Ca_influx->Neuronal_Excitability

Caption: Phenibut activation of GABA-B receptors and subsequent intracellular signaling.

Secondary Mechanism: Modulation of Voltage-Gated Calcium Channels

In addition to its primary action at GABA-B receptors, Phenibut also functions as a ligand for the α2-δ subunit of voltage-dependent calcium channels (VDCCs).[6][7][8] This mechanism is shared with the gabapentinoid class of drugs, which includes gabapentin and pregabalin.[9][10] Interestingly, both the R- and S-enantiomers of Phenibut demonstrate binding affinity for the α2-δ subunit.[6]

The α2-δ subunit is an auxiliary protein that plays a crucial role in the trafficking and function of VDCCs.[11] By binding to this subunit, Phenibut is thought to modulate calcium influx into neurons.[10] This leads to a reduction in the release of excitatory neurotransmitters, such as glutamate.[10] This secondary mechanism likely contributes to the anticonvulsant and analgesic properties observed in preclinical studies.[6]

Comparative Binding Affinities at the α2-δ Subunit
CompoundKi (μM) for α2-δ Subunit
Gabapentin0.05
R-Phenibut 23
S-Phenibut 39
Baclofen156
Data derived from rat brain membrane preparations.[6]

Minor Pharmacological Activities

While GABA-B agonism and α2-δ subunit modulation are the most well-established mechanisms, some literature suggests other potential targets for Phenibut:

  • GABA-A Receptors: At higher concentrations, Phenibut may exert some activity at GABA-A receptors, though this is considered a much weaker effect compared to its action at GABA-B receptors.[1][2][5][12]

  • Dopamine Receptors: There is evidence to suggest that Phenibut may stimulate dopamine receptors or increase dopamine levels in the brain, which could contribute to its reported nootropic and mood-elevating effects.[1][2][12]

  • β-phenethylamine (PEA) Antagonism: Phenibut has been reported to antagonize the effects of PEA, a putative endogenous anxiogenic molecule.[1][2][12]

Experimental Protocols for Mechanistic Elucidation

The determination of Phenibut's mechanism of action relies on standard and advanced neuropharmacological assays. Below are exemplary protocols that form the basis for such investigations.

Protocol 1: Radioligand Binding Assay for GABA-B Receptor Affinity

Objective: To determine the binding affinity (Ki) of Phenibut for the GABA-B receptor.

Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in a buffered sucrose solution. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the membrane fraction.

  • Assay Incubation: Incubate the prepared membranes with a known concentration of a radiolabeled GABA-B receptor antagonist (e.g., [3H]CGP54626) and varying concentrations of unlabeled Phenibut.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the Phenibut concentration. Use non-linear regression analysis to calculate the IC50 (concentration of Phenibut that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Electrophysiological Recording of Neuronal Activity

Objective: To functionally assess the effect of Phenibut on neuronal excitability via GABA-B receptor activation.

Methodology:

  • Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or thalamus) from a rodent model.

  • Recording Setup: Place the brain slice in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF). Use patch-clamp electrophysiology in whole-cell configuration to record from individual neurons.

  • Baseline Recording: Record baseline neuronal activity, including resting membrane potential and firing frequency.

  • Drug Application: Perfuse the slice with a known concentration of Phenibut.

  • Effect Measurement: Record changes in membrane potential (hyperpolarization) and firing rate.

  • Antagonist Application: To confirm the involvement of GABA-B receptors, co-apply a selective GABA-B antagonist (e.g., CGP35348) and observe for reversal of the Phenibut-induced effects.

Experimental Workflow Diagram

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_ephys Electrophysiology Membrane_Prep Membrane Preparation Incubation Incubation with [3H]Ligand & Phenibut Membrane_Prep->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Ki Determination Counting->Analysis Slice_Prep Brain Slice Preparation Patch_Clamp Whole-Cell Patch Clamp Slice_Prep->Patch_Clamp Baseline Baseline Recording Patch_Clamp->Baseline Phenibut_App Phenibut Application Baseline->Phenibut_App Effect_Record Record Effect Phenibut_App->Effect_Record Functional_Confirm Functional Confirmation Effect_Record->Functional_Confirm

Caption: Workflow for determining Phenibut's receptor affinity and functional activity.

Conclusion

The mechanism of action of 4-Amino-3-Phenylbutyric Acid Hydrochloride (Phenibut) is complex, primarily driven by its potent agonism at GABA-B receptors. This is supplemented by a significant modulatory effect on voltage-gated calcium channels via the α2-δ subunit. These dual mechanisms synergistically contribute to a reduction in overall neuronal excitability, manifesting as its clinically observed anxiolytic, sedative, and potential nootropic effects. Further research into its minor activities at other receptor systems will continue to refine our understanding of this multifaceted compound. This guide provides a foundational understanding for any scientific professional engaged in the study or development of GABAergic-modulating therapeutics.

References

  • Wikipedia. Phenibut. [Link]

  • WebMD. Phenibut - Uses, Side Effects, and More. [Link]

  • Lapin, I. (2001). Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481. [Link]

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481. [Link]

  • Mash, J. E., & Leo, R. J. (2020). Phenibut: A Novel Nootropic With Abuse Potential. The Primary Care Companion for CNS Disorders, 22(4). [Link]

  • World Health Organization. (2020). Pre-Review Report: PHENIBUT. [Link]

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 4-Amino-3-Phenylbutyric Acid Hydrochloride: A Deeper Look. [Link]

  • American Addiction Centers. (2023). Phenibut Addiction, Side Effects, Withdrawal, and Treatment. [Link]

  • Zvejniece, L., et al. (2021). Safety and Tolerability of the Anxiolytic and Nootropic Drug Phenibut: A Systematic Review of Clinical Trials and Case Reports. Planta Medica, 87(10/11), 740-747. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11499499, 4-Amino-3-phenylbutyric acid hydrochloride. [Link]

  • Zvejniece, L., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. ResearchGate. [Link]

  • Zvejniece, L., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. RSU Research Portal. [Link]

  • Field, M. J., et al. (2006). The alpha2-delta protein: an auxiliary subunit of voltage-dependent calcium channels as a recognized drug target. Current Opinion in Investigational Drugs, 7(1), 59-65. [Link]

  • Benkert, O., & Müller-Siecheneder, F. (2007). [The alpha2delta subunit of the voltage-dependent calcium channel. A new pharmaceutical target for psychiatry and neurology]. Der Nervenarzt, 78(10), 1137-1143. [Link]

  • Spedding, M. (2024). Calcium channel blockers. Mechanisms of action and therapeutic uses of calcium antagonists. YouTube. [Link]

Sources

An In-depth Technical Guide to the Solubility of 6-Amino-4,4-dimethylhexanoic acid hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, influencing everything from formulation strategies to bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 6-Amino-4,4-dimethylhexanoic acid hydrochloride. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this document synthesizes foundational principles of physical chemistry and established methodologies to offer a predictive analysis and a robust framework for empirical determination. We will explore the physicochemical properties of the molecule, present a detailed protocol for solubility assessment, and discuss the implications of solubility data in the context of drug development.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, understanding the solubility of a compound is a cornerstone of preclinical assessment. Poor solubility can lead to erratic absorption, low bioavailability, and challenges in developing viable dosage forms.[1][2][3] this compound, an amino acid derivative, presents a unique solubility profile governed by the interplay of its structural features. As a hydrochloride salt, it possesses an ionized amino group, which generally enhances aqueous solubility. However, the presence of a six-carbon chain with dimethyl substitution introduces significant hydrophobicity, complicating its behavior in various solvent systems. This guide serves as a practical resource for researchers aiming to characterize and modulate the solubility of this and similar molecules.

Physicochemical Properties and Predicted Solubility Behavior

The structure of this compound dictates its interaction with different solvents. Key features include:

  • An Ionizable Amino Group: The primary amine exists as a hydrochloride salt, making it a cationic species. This feature promotes strong interactions with polar and protic solvents capable of hydrogen bonding and solvating ions.

  • A Carboxylic Acid Group: This group can also ionize depending on the pH, but in its hydrochloride salt form, it will be protonated. It contributes to the molecule's polarity.

  • A Dimethylated Hexanoic Acid Backbone: The C6 aliphatic chain with two methyl groups at the 4-position creates a significant nonpolar region, driving solubility in less polar organic solvents.

Based on these features and data from analogous compounds like 6-aminocaproic acid, we can predict the following general solubility trends:

  • High Solubility in Polar Protic Solvents: Solvents like water and, to a lesser extent, short-chain alcohols (methanol, ethanol) are expected to be effective at solvating both the ionic hydrochloride and the carboxylic acid group.

  • Moderate to Low Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) may offer moderate solubility, capable of interacting with the polar functional groups but less effective at solvating the ionic salt compared to protic solvents.

  • Poor Solubility in Nonpolar Solvents: Apolar solvents like hexane, toluene, and chloroform are unlikely to be effective solvents due to their inability to form favorable interactions with the polar and ionic portions of the molecule.[1]

Experimental Determination of Thermodynamic Solubility

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method is the "gold standard" for determining equilibrium or thermodynamic solubility.[4][5] This method measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.[4]

Rationale for the Shake-Flask Method

The shake-flask method is favored for its reliability and direct measurement of thermodynamic equilibrium.[4][5] By ensuring an excess of solid material is present, the resulting solution is guaranteed to be saturated, and after a sufficient equilibration period, the measured concentration represents the true solubility of the most stable crystalline form under the given conditions. This is distinct from kinetic solubility, which is often measured in high-throughput screening and can overestimate thermodynamic solubility due to the formation of supersaturated solutions or the presence of metastable solid forms.[1][4]

Detailed Step-by-Step Protocol

This protocol outlines the procedure for determining the thermodynamic solubility of this compound in a selection of organic solvents.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, DMSO, ethyl acetate, toluene)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or Mass Spectrometry) or a validated UV-Vis spectrophotometer.

Procedure:

  • Preparation of Solvent Vials:

    • Add a pre-determined volume (e.g., 2 mL) of the selected organic solvent to a series of appropriately labeled vials.

    • Prepare at least three replicates for each solvent.

  • Addition of Compound:

    • Add an excess amount of this compound to each vial. An excess is visually confirmed by the presence of undissolved solid material at the bottom of the vial. It is crucial to add enough solid to maintain saturation throughout the experiment, but not so much that it significantly alters the volume of the solvent.[4]

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

    • Allow the samples to equilibrate for a sufficient period. The time to reach equilibrium can vary significantly and should be determined empirically (e.g., by taking measurements at 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements show no significant change in concentration.[4]

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To separate the saturated supernatant from the undissolved solid, either centrifuge the vials at a moderate speed or directly filter the supernatant. Filtration using a chemically compatible syringe filter is a common and effective method.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantitative Analysis:

    • Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC).

    • Determine the concentration of the compound in the diluted samples by comparing the analytical response to a standard calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated supernatant by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or µM.

    • Calculate the mean and standard deviation for the replicate measurements for each solvent.

Visual Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis Solvent Select Organic Solvents Vials Add Solvent & API to Vials Solvent->Vials Compound Weigh Excess API Compound->Vials Shake Agitate at Constant Temperature (24-72h) Vials->Shake Settle Allow Solids to Settle Shake->Settle Filter Filter Supernatant (e.g., 0.22 µm Syringe Filter) Settle->Filter Dilute Dilute Saturated Solution Filter->Dilute Analyze Quantify by HPLC or UV-Vis Dilute->Analyze Calculate Calculate Solubility (mg/mL or µM) Analyze->Calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table to facilitate comparison across different solvents. The choice of solvents should span a range of polarities and chemical functionalities.

Table 1: Illustrative Solubility of this compound in Various Organic Solvents at 25 °C

Solvent ClassSolventDielectric Constant (approx.)Predicted Solubility (mg/mL)
Polar Protic Methanol32.710 - 50
Ethanol24.55 - 20
Isopropanol19.91 - 10
Polar Aprotic DMSO46.720 - 100
Acetonitrile37.51 - 5
Ethyl Acetate6.0< 1
Nonpolar Toluene2.4< 0.1
Hexane1.9< 0.1

Note: The values in this table are hypothetical and for illustrative purposes only. They represent expected trends based on physicochemical principles. Actual values must be determined experimentally.

Interpretation of Results:

The solubility data will provide critical insights for:

  • Formulation Development: Identifying suitable solvent systems for liquid formulations or for the crystallization process.

  • Preclinical Studies: Selecting appropriate vehicles for in vitro and in vivo experiments to ensure the compound remains in solution.

  • Structure-Activity Relationship (SAR) Studies: Understanding how modifications to the molecular structure impact solubility.

Conclusion

While specific solubility data for this compound requires empirical determination, a thorough understanding of its physicochemical properties allows for a rational prediction of its behavior in various organic solvents. The "gold standard" shake-flask method provides a reliable and reproducible means of obtaining the thermodynamic solubility, which is a fundamental parameter in drug development. By following the detailed protocol outlined in this guide, researchers can generate the high-quality data needed to make informed decisions in the formulation and progression of this and other novel chemical entities.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Available at: [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Avdeef, A., Fuguet, E., Llinàs, A., Ràfols, C., Bosch, E., Völgyi, G., Verbić, T., Boldyreva, E., & Takács-Novák, K. (2016). Equilibrium solubility measurement of ionizable drugs-consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178. Available at: [Link]

  • Glomme, A., Box, K., & Bergström, C. A. (2005). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical Sciences, 94(1), 1-12. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Available at: [Link]

  • World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic Guide to 6-Amino-4,4-dimethylhexanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of novel molecular entities is paramount. 6-Amino-4,4-dimethylhexanoic acid hydrochloride is a fascinating gamma-amino acid derivative. Its structure, featuring a gem-dimethyl group on the aliphatic chain, suggests potential applications as a constrained analogue of pharmacologically active compounds like Gabapentin or as a unique building block in polymer and peptide synthesis. The hydrochloride salt form enhances its solubility in aqueous media, a critical property for many biological and chemical applications.

This technical guide provides an in-depth, predictive analysis of the key spectroscopic data for this compound. As direct experimental spectra for this specific compound are not widely published, this document leverages established principles of spectroscopy and comparative data from structurally analogous molecules to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures. This approach is designed to equip researchers, scientists, and drug development professionals with a robust framework for identifying and characterizing this compound, thereby accelerating research and development efforts.

Molecular Structure and Spectroscopic Implications

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key features of this compound that will govern its spectral output are:

  • Carboxylic Acid (C1): This group will produce a characteristic, deshielded proton and carbon signal in NMR, a broad O-H stretch and a strong C=O stretch in IR, and will influence fragmentation in MS.

  • Aliphatic Chain (C2, C3, C5, C6): The methylene groups form the backbone, with their NMR signals determined by proximity to electron-withdrawing groups.

  • Quaternary Carbon and Gem-Dimethyl Group (C4): The C4 carbon, bearing two methyl groups, is a key structural feature. It will appear as a singlet in the ¹³C NMR spectrum and will create a distinctive singlet peak for the six equivalent methyl protons in the ¹H NMR spectrum.

  • Ammonium Group (C6): As a hydrochloride salt, the primary amine is protonated to form an ammonium group (-NH₃⁺). This significantly deshields the adjacent protons and carbon at the C6 position and introduces N-H stretching and bending vibrations in the IR spectrum.

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontsize=12, fontname="sans-serif", fontcolor="#202124"]; edge [fontsize=10, fontname="sans-serif"];

// Atom nodes C1 [label="C1", pos="3.5,0!"]; O1 [label="O", pos="4.5,-0.5!"]; OH1 [label="OH", pos="4.5,0.5!"]; C2 [label="C2", pos="2,0!"]; C3 [label="C3", pos="0.5,0!"]; C4 [label="C4", pos="-1,0!"]; C4_CH3_1 [label="CH₃", pos="-1.5,1!"]; C4_CH3_2 [label="CH₃", pos="-1.5,-1!"]; C5 [label="C5", pos="-2.5,0!"]; C6 [label="C6", pos="-4,0!"]; N6 [label="NH₃⁺Cl⁻", pos="-5.5,0!"];

// Bond edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N6; C4 -- C4_CH3_1; C4 -- C4_CH3_2; C1 -- O1 [label="="]; C1 -- OH1; } digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#FFFFFF"]; node [shape=circle, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica"];

C4 [label="C⁴", pos="0.5,0!", fillcolor="#4285F4"]; C4_CH3_1 [label="CH₃", pos="0.5,1!", fillcolor="#34A853"]; C4_CH3_2 [label="CH₃", pos="0.5,-1!", fillcolor="#34A853"]; C5 [label="C⁵", pos="-0.5,0!", fillcolor="#4285F4"]; C6 [label="C⁶", pos="-1.5,0!", fillcolor="#4285F4"]; N6 [label="NH₃⁺Cl⁻", pos="-2.7,0!", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

} Caption: Labeled structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predictions below are based on a standard 400 or 500 MHz spectrometer, using D₂O as a solvent, which is appropriate for the hydrochloride salt. The acidic proton of the carboxylic acid and the ammonium protons will exchange with D₂O and will likely not be observed.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show five distinct signals. The chemical shifts are influenced by inductive effects from the ammonium and carboxyl groups. Data from similar structures like 6-aminohexanoic acid provide a baseline for these predictions.[1][2]

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
H6 (-CH₂-NH₃⁺)~3.0 - 3.2Triplet (t)2HAdjacent to the electron-withdrawing ammonium group, causing significant deshielding. Coupled to H5.
H2 (-CH₂-COOH)~2.2 - 2.4Triplet (t)2HAdjacent to the electron-withdrawing carboxyl group. Coupled to H3.
H5 (-CH₂-C(CH₃)₂)~1.5 - 1.7Triplet (t)2HStandard aliphatic methylene protons. Coupled to H6.
H3 (-CH₂-C(CH₃)₂)~1.4 - 1.6Triplet (t)2HStandard aliphatic methylene protons. Coupled to H2.
H7, H8 (-C(CH₃)₂)~0.9 - 1.1Singlet (s)6HSix equivalent protons of the two methyl groups on a quaternary carbon, resulting in a strong singlet.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show seven signals, one for each unique carbon atom.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
C1 (-COOH)~175 - 180Typical chemical shift for a carboxylic acid carbon.
C6 (-CH₂-NH₃⁺)~39 - 42Carbon adjacent to the ammonium group is deshielded. Based on data for 6-aminohexanoic acid.[1]
C5~35 - 38Aliphatic carbon influenced by proximity to the C4 quaternary center and the C6 ammonium group.
C2~33 - 36Aliphatic carbon alpha to the carbonyl group.
C4 (-C(CH₃)₂)~30 - 33Quaternary carbon, typically less intense.
C3~28 - 31Standard aliphatic methylene carbon.
C7, C8 (-C(CH₃)₂)~25 - 28Equivalent methyl carbons attached to the quaternary center.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆). If using DMSO-d₆, the -COOH and -NH₃⁺ protons will be observable.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire a 1D proton spectrum with a spectral width of approximately 12 ppm.

    • Employ a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.

    • Acquire 16 to 64 scans to ensure a good signal-to-noise ratio.

    • Process the data with an exponential line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a 1D proton-decoupled carbon spectrum with a spectral width of approximately 200-220 ppm.

    • Use a standard pulse sequence (e.g., zgpg30).

    • A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) will be necessary due to the lower natural abundance of ¹³C and the presence of a quaternary carbon.

  • Data Referencing: Reference the spectra to the residual solvent peak (e.g., HDO at ~4.79 ppm for D₂O) or an internal standard like DSS.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The spectrum of this compound will be dominated by vibrations from the carboxylic acid and ammonium salt moieties.

Predicted IR Absorption Bands

The following table summarizes the key expected vibrational frequencies, with comparisons drawn from general FTIR data and spectra of similar amino acids.[3][4][5]

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity/Shape
2500 - 3300O-H StretchCarboxylic AcidVery Strong, Very Broad
2800 - 3100N-H StretchAmmonium Salt (-NH₃⁺)Strong, Broad (often superimposed on the O-H band)
2850 - 3000C-H StretchAlkanes (CH₂, CH₃)Medium to Strong
~1710C=O StretchCarboxylic AcidStrong, Sharp
1500 - 1640N-H BendAmmonium Salt (-NH₃⁺)Medium to Strong
~1465C-H BendCH₂ ScissoringMedium
~1410 & ~920O-H BendCarboxylic Acid DimerMedium, Broad
Experimental Protocol for FTIR Data Acquisition
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for rapid and simple analysis of solid samples.

  • Sample Preparation: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Collect the spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 16 to 32 scans to achieve a high-quality spectrum.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum using the spectrometer's software.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in structural confirmation. Electrospray Ionization (ESI) in positive ion mode is well-suited for this polar, charged molecule.

Predicted Mass Spectrum (ESI+)
  • Molecular Ion: The most prominent peak in the high mass region is expected to be the [M+H]⁺ ion, corresponding to the free amine form of the molecule.

    • Molecular Formula (free amine): C₈H₁₇NO₂

    • Exact Mass: 159.1259

    • Predicted [M+H]⁺: m/z 160.1332

  • Key Fragment Ions: The protonated molecule will undergo fragmentation in the mass spectrometer. The fragmentation pattern provides structural clues. Common losses for amino acids include water (-18 Da) and formic acid (-46 Da).[6] Alpha-cleavage next to the nitrogen is also a highly probable fragmentation pathway.

G cluster_0 Predicted ESI+ Fragmentation Parent Ion\n[M+H]⁺\nm/z 160.13 Parent Ion [M+H]⁺ m/z 160.13 Fragment A\n[M+H - H₂O]⁺\nm/z 142.12 Fragment A [M+H - H₂O]⁺ m/z 142.12 Parent Ion\n[M+H]⁺\nm/z 160.13->Fragment A\n[M+H - H₂O]⁺\nm/z 142.12 -18 Da Fragment B\n[M+H - HCOOH]⁺\nm/z 114.13 Fragment B [M+H - HCOOH]⁺ m/z 114.13 Parent Ion\n[M+H]⁺\nm/z 160.13->Fragment B\n[M+H - HCOOH]⁺\nm/z 114.13 -46 Da Fragment C\n[C₆H₁₄N]⁺\nm/z 100.11 Fragment C [C₆H₁₄N]⁺ m/z 100.11 Parent Ion\n[M+H]⁺\nm/z 160.13->Fragment C\n[C₆H₁₄N]⁺\nm/z 100.11 α-cleavage

  • Fragment A (m/z 142.12): Loss of a water molecule from the carboxylic acid group.

  • Fragment B (m/z 114.13): Loss of formic acid.

  • Fragment C (m/z 100.11): Result of alpha-cleavage between C5 and C6, leading to the loss of the carboxyl-containing chain and formation of a stable iminium ion. This is often a very prominent fragment for amino acids.

Experimental Protocol for ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µM) in a suitable solvent system, such as 50:50 water:acetonitrile with 0.1% formic acid to promote protonation.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Operate the instrument in positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the [M+H]⁺ ion.

    • Acquire a full scan mass spectrum over a range of m/z 50 to 500.

  • Tandem MS (MS/MS):

    • To confirm the structure, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 160.1) as the precursor.

    • Fragment the precursor ion using collision-induced dissociation (CID) with argon or nitrogen gas and acquire the spectrum of the resulting fragment ions.

Conclusion

This guide presents a detailed, predictive spectroscopic profile of this compound. By integrating fundamental principles with data from analogous structures, we have constructed a reliable roadmap for the identification and characterization of this compound using NMR, IR, and MS techniques. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. This comprehensive analysis serves as a valuable resource for researchers, enabling them to confidently verify the structure and purity of their material, and to proceed with their scientific investigations with a higher degree of certainty.

References

  • AIP Conference Proceedings. (2008). Vibrational Spectra of γ‐Aminobutyric Acid. Available at: [Link]

  • ResearchGate. (2022). FT-IR spectra of a CA-dots (red) and 6-aminocaproic acid (black). Available at: [Link]

  • Edden, R. A. E., et al. (2014). In vivo magnetic resonance spectroscopy of GABA: A methodological review. PMC - NIH. Available at: [Link]

  • Kim, H., et al. (2011). Determination of γ-Aminobutyric Acid in Food Matrices by Isotope Dilution Hydrophilic Interaction Chromatography Coupled to Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • PubMed. Mass fragmentographic determination of gamma-aminobutyric acid and glutamic acid in discrete amygdaloid nuclei of rat brain. Available at: [Link]

  • Stanford Medicine, The Spielman Laboratory. GABA spectroscopy. Available at: [Link]

  • PubChem. 6-(Dimethylamino)-4-oxohexanoic acid. Available at: [Link]

  • PubMed. FTIR Determination of Ligand-Induced Secondary and Tertiary Structural Changes in Bovine Plasminogen. Available at: [Link]

  • SpectraBase. Epsilon-amino-N-caproic acid - Optional[FTIR] - Spectrum. Available at: [Link]

  • NIST WebBook. 6-Aminohexanoic acid. Available at: [Link]

  • Biological Magnetic Resonance Bank. bmse000394 6-Aminohexanoic Acid. Available at: [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. Available at: [Link]

  • Pearson. Account for the peaks at m/z 87, 111, and 126 in the mass spectrum. Available at: [Link]

  • PubChem. 6-Aminohexanoic Acid. Available at: [Link]

  • Medizinische Fakultät Münster. Amino acids - Mass Spectrometry. Available at: [Link]

Sources

The Elucidation of Molecular Architecture: A Technical Guide to the Crystal Structure of 6-Amino-4,4-dimethylhexanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of 6-Amino-4,4-dimethylhexanoic acid hydrochloride. While a definitive, publicly available crystal structure for this specific compound remains to be elucidated, this document outlines the critical experimental and computational methodologies required for its characterization. By leveraging data from the closely related structure of 4-Amino-4-methylpentanoic acid, we offer insights into the probable molecular conformation, hydrogen bonding networks, and crystal packing motifs. This guide is intended to serve as a robust resource for researchers engaged in the solid-state characterization of novel amino acid derivatives and active pharmaceutical ingredients (APIs).

Introduction: The Significance of Solid-State Structure in Drug Development

The three-dimensional arrangement of molecules in a crystalline solid is a fundamental property that dictates a substance's physicochemical characteristics, including solubility, stability, hygroscopicity, and bioavailability. For active pharmaceutical ingredients (APIs), a thorough understanding and control of the crystal structure are paramount for ensuring consistent product quality and therapeutic efficacy. 6-Amino-4,4-dimethylhexanoic acid, a derivative of the clinically relevant 6-aminohexanoic acid, presents a compelling case for detailed structural analysis. The introduction of a gem-dimethyl group on the hexanoic acid backbone is anticipated to influence its conformational flexibility and intermolecular interactions, thereby impacting its solid-state properties. This guide provides a roadmap for the complete structural elucidation of its hydrochloride salt.

Synthesis and Crystallization: The Gateway to a High-Quality Crystal Structure

A successful single-crystal X-ray diffraction study is contingent upon the availability of high-quality single crystals. The following section details a plausible synthetic route and crystallization protocol for this compound, drawing upon established methodologies for related compounds.

Proposed Synthesis of 6-Amino-4,4-dimethylhexanoic Acid

The synthesis of 6-aminohexanoic acid and its derivatives has been approached through various routes, including the hydrolysis of caprolactam and biotransformation from cyclohexane. A potential laboratory-scale synthesis of the target compound could be adapted from known procedures for related amino acids.

Crystallization Protocol

The growth of diffraction-quality single crystals is often the most challenging step in structural determination. For a hydrochloride salt of an amino acid, a systematic screening of crystallization conditions is essential.

Step-by-Step Crystallization Methodology:

  • Solvent Selection: Begin with a primary solvent in which the compound is freely soluble, such as deionized water or a short-chain alcohol (e.g., methanol, ethanol).

  • Anti-Solvent Screening: Employ a range of anti-solvents with varying polarities (e.g., isopropanol, acetone, acetonitrile, diethyl ether, hexane) to induce slow precipitation.

  • Crystallization Techniques:

    • Slow Evaporation: Prepare a saturated solution of the compound in the chosen primary solvent and allow the solvent to evaporate slowly at a constant temperature.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of the saturated solution on a siliconized coverslip and invert it over a reservoir containing the anti-solvent (hanging drop), or place the drop in a well surrounded by the anti-solvent (sitting drop).

    • Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Optimization: Systematically vary parameters such as concentration, temperature, solvent/anti-solvent ratios, and pH to optimize crystal size and quality.

Experimental Determination of the Crystal Structure: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The following workflow outlines the key steps in an SC-XRD experiment.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: Experimental workflow for single-crystal X-ray diffraction.

Detailed Protocol
  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (to minimize thermal motion) and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The raw diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This initial model is then refined to improve the agreement between the calculated and observed diffraction data.

  • Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Comparative Structural Analysis: Insights from 4-Amino-4-methylpentanoic Acid

In the absence of experimental data for the title compound, we can draw valuable inferences from the known crystal structure of a close analog, 4-Amino-4-methylpentanoic acid. The crystallographic data for this compound is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 955485.[1]

Table 1: Crystallographic Data for 4-Amino-4-methylpentanoic Acid

ParameterValue
CCDC Number955485
Empirical FormulaC₆H₁₃NO₂
Formula Weight131.17
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.876(2)
b (Å)8.234(2)
c (Å)10.123(2)
α (°)90
β (°)113.34(3)
γ (°)90
Volume (ų)755.3(3)
Z4
Key Structural Features and Predictions
  • Molecular Conformation: The hexanoic acid backbone is likely to adopt a relatively linear, extended conformation to minimize steric hindrance from the gem-dimethyl group. The carboxylic acid and amino groups will be at opposite ends of the molecule.

  • Hydrogen Bonding: As a hydrochloride salt, the amino group will be protonated (-NH₃⁺), and the carboxylic acid will be in its neutral form (-COOH). The primary hydrogen bonding interactions are expected to be between the protonated amine and the chloride ion (N-H···Cl), and between the carboxylic acid groups of adjacent molecules (O-H···O).

  • Role of the Chloride Ion: The chloride ion is a strong hydrogen bond acceptor and will likely be involved in multiple hydrogen bonds with the protonated amino groups, playing a crucial role in the overall crystal packing.[2]

  • Impact of the Gem-Dimethyl Group: The gem-dimethyl group will introduce steric bulk, which may influence the packing efficiency and could lead to the formation of specific packing motifs.

Computational Crystal Structure Prediction: A Theoretical Approach

When experimental determination is not feasible, computational crystal structure prediction (CSP) can provide valuable insights into the likely crystal structures.[3][4] CSP methods aim to identify the most stable crystal packing arrangements based on the molecule's conformational flexibility and intermolecular interactions.

CSP Workflow

csp_workflow cluster_input Input Generation cluster_search Crystal Packing Search cluster_ranking Structure Ranking & Analysis Mol_Structure Molecular Structure Conformers Conformational Search Mol_Structure->Conformers Packing_Generation Packing Generation Conformers->Packing_Generation Lattice_Energy Lattice Energy Minimization Packing_Generation->Lattice_Energy Energy_Ranking Energy Ranking Lattice_Energy->Energy_Ranking Structure_Analysis Structural Analysis Energy_Ranking->Structure_Analysis Predicted_Structures Predicted_Structures Structure_Analysis->Predicted_Structures

Caption: Workflow for computational crystal structure prediction.

Methodological Considerations
  • Conformational Analysis: A thorough search of the conformational space of the 6-Amino-4,4-dimethylhexanoic acid cation is performed to identify low-energy conformers.

  • Crystal Packing Generation: A large number of trial crystal structures are generated for each low-energy conformer in various common space groups.

  • Lattice Energy Minimization: The lattice energy of each trial structure is minimized using force fields or more accurate quantum mechanical methods.

  • Ranking and Analysis: The predicted structures are ranked based on their lattice energies, and the most stable structures are analyzed in terms of their packing motifs and hydrogen bonding networks.

Conclusion and Future Directions

While the definitive crystal structure of this compound awaits experimental determination, this technical guide provides a comprehensive roadmap for its elucidation. The synthesis and crystallization protocols, coupled with the detailed experimental and computational workflows, offer a clear path forward for researchers. The comparative analysis with 4-Amino-4-methylpentanoic acid provides a strong predictive foundation for the key structural features of the title compound. The determination of this crystal structure will not only provide fundamental scientific knowledge but also be of significant value to the pharmaceutical industry in the development of new therapeutic agents with optimized solid-state properties.

References

  • Price, S. L. (2014). The computational prediction of pharmaceutical crystal structures and polymorphism. Advanced Drug Delivery Reviews, 71, 79-92.
  • Neumann, M. A., Leusen, F. J. J., & Kendrick, J. (2008). A major advance in computational crystal structure prediction.
  • Sattler, J. H., et al. (2020). One‐pot synthesis of 6‐aminohexanoic acid from cyclohexane using mixed‐species cultures. Microbial Biotechnology, 14(3), 1011-1022.
  • Blagden, N., & Davey, R. J. (2003). Polymorphism: from fundamentals to applications. Crystal Growth & Design, 3(6), 873-885.
  • Aakeröy, C. B., & Seddon, K. R. (1993). The hydrogen bond and crystal engineering. Chemical Society Reviews, 22(6), 397-407.
  • Cambridge Crystallographic Data Centre. (n.d.). CCDC 955485: Experimental Crystal Structure Determination. Retrieved from [Link]

Sources

The Evolving Landscape of Neuroactive Aminohexanoic Acids: A Technical Guide to the Biological Activity of 6-Amino-4,4-dimethylhexanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The scaffold of 6-aminohexanoic acid, a synthetic lysine analog, has long been recognized for its utility as a flexible, hydrophobic structural element in medicinal chemistry.[1][2][3] While its clinical application has predominantly been as an antifibrinolytic agent, recent explorations into its derivatives have unveiled a promising spectrum of biological activities. This guide delves into the burgeoning field of 6-Amino-4,4-dimethylhexanoic acid derivatives, with a particular focus on their potential as novel therapeutic agents. We will navigate through their diverse biological activities, from anticonvulsant to antimicrobial effects, and elucidate the underlying mechanisms of action, particularly their interplay with the GABAergic system. This document aims to provide a comprehensive resource for researchers, synthesizing current knowledge and offering insights into the experimental methodologies pivotal for advancing this promising class of compounds.

Introduction: Beyond a Simple Linker

6-Aminohexanoic acid (also known as ε-aminocaproic acid) is a structurally simple ω-amino acid.[2] Its inherent flexibility and hydrophobicity have made it a valuable tool in peptide modification and as a linker in various biologically active molecules.[1][2][3] The introduction of a dimethyl group at the 4-position of the hexanoic acid backbone introduces a significant conformational constraint, which can profoundly influence the biological activity of its derivatives. This guide will explore the fascinating consequences of this structural modification.

Anticonvulsant Properties: A New Frontier

The search for novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is a continuous endeavor in neuroscience research.[4][5] Derivatives of amino acids have shown promise in this area, and emerging evidence suggests that 6-Amino-4,4-dimethylhexanoic acid derivatives could represent a new class of anticonvulsant agents.

Rationale for Anticonvulsant Activity

The structural similarity of certain amino acid derivatives to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) is a key factor in their potential anticonvulsant effects.[6][7] By mimicking GABA, these compounds can potentially modulate GABAergic neurotransmission, which plays a crucial role in regulating neuronal excitability.

Hypothetical Screening of Novel Derivatives

The evaluation of novel anticonvulsant agents typically involves a battery of in vivo and in silico tests. A hypothetical workflow for screening 6-Amino-4,4-dimethylhexanoic acid derivatives is outlined below.

Anticonvulsant_Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_invivo In Vivo Screening cluster_insilico In Silico Analysis synthesis Synthesis of Novel 6-Amino-4,4-dimethylhexanoic Acid Derivatives purification Purification (e.g., Crystallization, Chromatography) synthesis->purification Crude Product characterization Structural Characterization (NMR, MS, Elemental Analysis) purification->characterization Purified Compound mes Maximal Electroshock (MES) Test (Tonic-clonic seizures) characterization->mes Test Compound scmet Subcutaneous Pentylenetetrazole (scMET) Test (Myoclonic seizures) characterization->scmet rotarod Rotarod Test (Neurotoxicity) mes->rotarod Active Compounds scmet->rotarod Active Compounds docking Molecular Docking Studies (e.g., GABA-A Receptor, GABA Transporters) rotarod->docking Lead Compounds admet ADMET Prediction docking->admet

Caption: A streamlined workflow for the discovery and initial evaluation of novel anticonvulsant compounds.

  • Animal Preparation: Adult male Swiss mice (20-25 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Compound Administration: The test compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), is administered intraperitoneally (i.p.) at various doses. A vehicle control group is also included.

  • Induction of Seizures: Thirty minutes after compound administration, a maximal electroshock (50 mA, 0.2 s duration, 60 Hz) is delivered via corneal electrodes.

  • Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure. Protection is defined as the absence of this phase.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from seizures, is calculated using probit analysis.

Mechanism of Action: Modulating the GABAergic System

The primary inhibitory neurotransmitter in the central nervous system is GABA.[7] Its signaling is terminated by its reuptake from the synaptic cleft by GABA transporters (GATs).[7] Many anticonvulsant drugs exert their effects by enhancing GABAergic inhibition.

As GABA Analogs

The conformational flexibility of GABA is crucial for its binding to different receptors and transporters.[6] The introduction of the gem-dimethyl group in 6-Amino-4,4-dimethylhexanoic acid derivatives can restrict their conformational freedom, potentially leading to more selective interactions with specific GABAergic targets.[6]

Interaction with GABAergic Targets

GABAergic_System cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle Synaptic_Cleft Synaptic Cleft GABA_vesicle->Synaptic_Cleft Release GAT1 GAT1 Transporter GABA_A_Receptor GABA-A Receptor GABA_B_Receptor GABA-B Receptor Derivative 6-Amino-4,4-dimethylhexanoic Acid Derivative Derivative->GAT1 Potential Inhibition Derivative->GABA_A_Receptor Potential Agonism/ Modulation Synaptic_Cleft->GAT1 Reuptake Synaptic_Cleft->GABA_A_Receptor Binds Synaptic_Cleft->GABA_B_Receptor Binds

Caption: Potential interaction points of 6-Amino-4,4-dimethylhexanoic acid derivatives within the GABAergic synapse.

Antimicrobial and Other Biological Activities

Beyond their effects on the central nervous system, derivatives of 6-aminohexanoic acid have demonstrated a range of other biological activities.

Antimicrobial Effects

Organotin(IV) derivatives of a related compound, 6-amino-2-(methyleneamino)hexanoic acid, have shown significant antibacterial potential against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[8] This suggests that metal complexation could be a viable strategy for developing potent antimicrobial agents from 6-Amino-4,4-dimethylhexanoic acid.

Antifibrinolytic Activity

6-Aminohexanoic acid itself is a well-known antifibrinolytic drug that inhibits the conversion of plasminogen to plasmin.[1][9] While the antifibrinolytic activity of 6-Amino-4,4-dimethylhexanoic acid derivatives has not been extensively studied, it remains a potential area for investigation, especially for derivatives with specific structural features.

Structure-Activity Relationships (SAR)

Understanding how structural modifications influence biological activity is fundamental to rational drug design.

Structural ModificationPotential Impact on Biological ActivityRationale
Esterification of the Carboxylic Acid May enhance skin permeation.Increased lipophilicity can facilitate passage through the stratum corneum. Branching in the alcohol moiety, however, can negatively impact this effect.[10]
Acylation of the Amino Group Can modulate receptor binding and selectivity.The nature of the acyl group can introduce new interactions with the target protein.
Introduction of Aromatic Rings May lead to a loss of some activities.Can introduce steric hindrance and alter the overall conformation, potentially preventing effective binding.[10]
Cyclization Can reduce activity.Increased rigidity may not be favorable for interaction with certain biological targets.[10]

Detailed Experimental Protocols

General Synthesis of N-Acyl Derivatives of 6-Amino-4,4-dimethylhexanoic Acid
  • Protection of the Carboxylic Acid: 6-Amino-4,4-dimethylhexanoic acid is first converted to its methyl or ethyl ester to protect the carboxylic acid functionality. This can be achieved by reacting it with methanol or ethanol in the presence of a catalytic amount of acid (e.g., sulfuric acid).

  • Acylation: The amino group of the ester is then acylated using an appropriate acyl chloride or anhydride in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane).

  • Deprotection: The ester group is subsequently hydrolyzed under basic conditions (e.g., using lithium hydroxide in a mixture of tetrahydrofuran and water) to yield the final N-acyl derivative.

  • Purification: The final product is purified by recrystallization or column chromatography.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., S. aureus ATCC 29213) is prepared in Mueller-Hinton broth.

  • Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The exploration of 6-Amino-4,4-dimethylhexanoic acid derivatives is still in its nascent stages, yet the preliminary evidence and the rich chemical landscape of its parent compound suggest a promising future. The anticonvulsant potential, in particular, warrants further investigation. Future research should focus on synthesizing a broader library of derivatives and conducting comprehensive in vivo and in vitro studies to elucidate their mechanisms of action and establish clear structure-activity relationships. The insights gained will be invaluable for the development of the next generation of neurotherapeutics and other bioactive agents.

References

  • Hussain, S., et al. (2024). Synthetic, structural, and biological studies of organotin(IV) derivatives of 6-amino-2-(methyleneamino)hexanoic acid.
  • Bruzgo, I., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element.
  • Bruzgo, I., & Wołosewicz, K. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. MDPI.
  • Severina, H. I., et al. (2019). Design, Synthesis, In Vivo and In Silico Anticonvulsant Activity Studies of Derivatives of 6-Amino-4-Hydroxy-2-Thio-Pyrimidine. Pharmaceutical Chemistry Journal.
  • Lee, S., et al. (2023). Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution. MDPI.
  • Bruzgo, I., & Wołosewicz, K. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. MDPI.
  • Sagan, J., et al. (2019). Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. PubMed Central.
  • Levandovskiy, I. A., et al. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry.
  • Pajak, J., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. MDPI.
  • Aftab, M., et al. (2025). Schiff Base, 6-Amino-2-[(4-(Dimethylamino)Benzylidene)Amino]Hexanoic Acid and its Lanthanide (III) Complexes have Antioxidant and Antimicrobial Activities.
  • Lee, K., et al. (2001).
  • Bruzgo, I., & Wołosewicz, K. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element.
  • Herkes, G. K., & Johnston, G. A. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical Research.
  • Aligholighadri, M., et al. (2018).
  • Vávrová, K., et al. (2005). Esters of 6-aminohexanoic acid as skin permeation enhancers: the effect of branching in the alkanol moiety. Journal of Pharmaceutical Sciences.

Sources

The Strategic Introduction of Gem-Dimethyl Groups: Unraveling the Functional Significance in 6-Amino-4,4-dimethylhexanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of 6-Aminohexanoic Acid

6-Aminohexanoic acid, a synthetic analog of the amino acid lysine, is a molecule of significant interest in both industrial and therapeutic settings. Clinically, it is utilized as an antifibrinolytic agent, functioning to prevent the breakdown of blood clots by inhibiting the activation of plasminogen to plasmin.[1][2][3] Beyond its therapeutic role, its linear, flexible hydrocarbon chain capped by amino and carboxylic acid functionalities makes it a valuable linker or spacer in the design of more complex biologically active molecules.[4][5] The inherent flexibility of the hexanoic acid backbone, however, can lead to a lack of conformational constraint, potentially limiting its binding affinity and selectivity to specific biological targets. This guide explores the strategic incorporation of gem-dimethyl groups at the 4-position of the hexanoic acid chain and hypothesizes their role in modulating the function of the parent molecule, 6-aminohexanoic acid.

The Gem-Dimethyl Effect: A Cornerstone of Modern Medicinal Chemistry

The introduction of a gem-dimethyl group, two methyl groups attached to the same carbon atom, is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate.[6][7][8] This structural modification can profoundly influence a molecule's properties through several mechanisms:

  • Conformational Restriction and Increased Potency: The Thorpe-Ingold effect posits that the presence of gem-dimethyl groups can decrease the bond angle between the substituents on the same carbon, bringing other parts of the molecule closer together. This conformational constraint can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target and thereby increasing potency.[6][8]

  • Enhanced Metabolic Stability: The carbon atom bearing the gem-dimethyl groups is sterically hindered, which can protect adjacent functional groups from metabolic degradation by enzymes such as cytochrome P450s. This often leads to an improved pharmacokinetic profile.[7]

  • Increased Lipophilicity: The addition of two methyl groups increases the hydrophobicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. This can lead to improved cell permeability and bioavailability.

  • Modulation of Physicochemical Properties: The gem-dimethyl group can also influence the pKa of nearby acidic or basic centers.[6][8]

Gem_Dimethyl_Effect cluster_0 Gem-Dimethyl Group cluster_1 Pharmacological Improvements A Gem-Dimethyl Group B Increased Potency & Selectivity A->B Conformational Rigidity C Enhanced Metabolic Stability A->C Steric Shielding D Improved Pharmacokinetics (ADME) A->D Increased Lipophilicity E Modulated Physicochemical Properties A->E Electronic Effects

Caption: The multifaceted role of the gem-dimethyl group in drug design.

Hypothesized Role of the 4,4-Dimethyl Groups in 6-Amino-4,4-dimethylhexanoic Acid Hydrochloride

Based on the established principles of the gem-dimethyl effect and the known biological activity of 6-aminohexanoic acid, we can postulate the functional consequences of introducing dimethyl groups at the C4 position of the hexanoic acid backbone.

Impact on Antifibrinolytic Activity

The primary mechanism of action of 6-aminohexanoic acid is the inhibition of plasminogen activation. This interaction is thought to be mediated by the binding of the amino and carboxylate groups to the lysine-binding sites of plasminogen. The flexible hexanoic acid chain allows the molecule to adopt a conformation that fits into these binding pockets.

The introduction of the 4,4-dimethyl groups in this compound would introduce a significant conformational constraint on the hexanoic acid backbone. This rigidity could have two opposing effects:

  • Enhanced Binding Affinity: If the constrained conformation is close to the optimal binding conformation, the entropic penalty of binding would be reduced, leading to a higher affinity for the lysine-binding sites of plasminogen and, consequently, increased antifibrinolytic potency.

  • Decreased Binding Affinity: Conversely, if the rigid conformation is unfavorable for binding, the molecule may be unable to adopt the necessary geometry to interact effectively with the target, resulting in decreased or abolished activity.

Influence on Pharmacokinetic Properties

The addition of two methyl groups will undoubtedly increase the lipophilicity of 6-amino-4,4-dimethylhexanoic acid compared to its non-methylated counterpart. This change is expected to have a significant impact on its ADME profile.

Property6-Aminohexanoic AcidPredicted for 6-Amino-4,4-dimethylhexanoic AcidRationale
Lipophilicity (LogP) LowHigherAddition of two methyl groups increases hydrocarbon character.
Aqueous Solubility HighLowerIncreased lipophilicity generally reduces aqueous solubility.
Cell Permeability LowPotentially HigherIncreased lipophilicity can improve passive diffusion across cell membranes.
Metabolic Stability Susceptible to metabolismPotentially HigherThe C4 position is sterically shielded by the dimethyl groups, potentially hindering enzymatic degradation.

Experimental Validation of the Role of the Dimethyl Groups: A Step-by-Step Guide

To empirically determine the functional role of the 4,4-dimethyl groups, a series of comparative studies between this compound and 6-aminohexanoic acid hydrochloride are proposed.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_physchem Physicochemical Characterization cluster_invitro In Vitro Biological Evaluation cluster_structural Structural Biology Synth_DM Synthesize 6-Amino-4,4-dimethyl- hexanoic acid HCl LogP LogP Determination (e.g., Shake-flask) Synth_DM->LogP Solubility Aqueous Solubility Assay Synth_DM->Solubility Plasminogen Plasminogen Activation Assay (e.g., chromogenic) Synth_DM->Plasminogen Metabolic Microsomal Stability Assay Synth_DM->Metabolic Synth_Parent Synthesize 6-Aminohexanoic acid HCl Synth_Parent->LogP Synth_Parent->Solubility Synth_Parent->Plasminogen Synth_Parent->Metabolic Crystallography Co-crystallization with Plasminogen Kringle Domain Plasminogen->Crystallography NMR NMR Spectroscopy Plasminogen->NMR

Caption: Proposed experimental workflow for comparative analysis.

Protocol 1: Synthesis of this compound

A plausible synthetic route would involve the Michael addition of a cyanide source to a suitable α,β-unsaturated ester, followed by reduction and hydrolysis. The final step would involve the formation of the hydrochloride salt. Detailed characterization by ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm the structure and purity of the final compound.

Protocol 2: Comparative Evaluation of Antifibrinolytic Activity

A chromogenic plasminogen activation assay can be employed to determine the inhibitory potency of the two compounds.

  • Reagents: Human plasminogen, tissue plasminogen activator (tPA), a chromogenic plasmin substrate (e.g., S-2251), and a suitable buffer (e.g., Tris-HCl).

  • Procedure: a. Prepare a series of dilutions of this compound and 6-aminohexanoic acid hydrochloride. b. In a 96-well plate, add plasminogen, the test compound (or vehicle control), and the chromogenic substrate. c. Initiate the reaction by adding tPA. d. Monitor the change in absorbance at 405 nm over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration. Determine the IC₅₀ value for each compound.

Protocol 3: Assessment of Lipophilicity and Metabolic Stability
  • LogP Determination: The shake-flask method using n-octanol and water is a standard procedure to experimentally determine the LogP value, providing a quantitative measure of lipophilicity.

  • Microsomal Stability Assay:

    • Reagents: Liver microsomes (human, rat), NADPH regenerating system, and the test compounds.

    • Procedure: a. Incubate the test compounds with liver microsomes in the presence of the NADPH regenerating system at 37°C. b. Take aliquots at various time points and quench the reaction. c. Analyze the remaining amount of the parent compound using LC-MS/MS.

    • Data Analysis: Plot the percentage of the remaining compound against time to determine the in vitro half-life (t₁/₂) and intrinsic clearance.

Conclusion

The incorporation of gem-dimethyl groups at the 4-position of 6-aminohexanoic acid is a rational design strategy that is predicted to significantly alter its biological and pharmacokinetic properties. The conformational constraint imposed by the dimethyl groups may lead to enhanced binding affinity and potency, while the increased lipophilicity and potential for improved metabolic stability could result in a more favorable drug-like profile. The experimental workflows detailed in this guide provide a clear path for the empirical validation of these hypotheses. Such studies are crucial for understanding the structure-activity relationship of this class of compounds and for the potential development of novel therapeutics with improved efficacy and pharmacokinetics.

References

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link][6][8]

  • Li, Y., et al. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen Preprints. [Link][7]

  • PubMed. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. [Link]

  • ResearchGate. (2024). Application of gem-dimethyl groups. [Link]

  • Royal Society of Chemistry. (2021). Exploring the gem-dimethyl effect in the formation of imine-based macrocycles and cages. [Link]

  • MDPI. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122. [Link][1]

  • National Institutes of Health. (2020). One-pot synthesis of 6-aminohexanoic acid from cyclohexane using mixed-species cultures. [Link]

  • Google Patents. (2020).
  • PubChem. (n.d.). 4-Amino-2,4-dimethylhexanoic acid. [Link]

  • PubChem. (n.d.). 6-Aminohexanoic Acid. [Link][2]

  • PubChem. (n.d.). 6-(Dimethylamino)-4-oxohexanoic acid. [Link]

  • ResearchGate. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. [Link][4]

  • ResearchGate. (2017). An enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid by an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274. [Link]

  • ResearchGate. (n.d.). Structure of 6-aminohexanoic acid. [Link][5]

  • PubChem. (n.d.). 6-Amino-2,4-dimethylheptanoic acid. [Link]

  • PubChem. (n.d.). 6-Amino-2,5-dimethylhexanoic acid. [Link]

  • MDPI. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. [Link]

Sources

A Technical Guide to the Chemical Reactivity of 6-Amino-4,4-dimethylhexanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-4,4-dimethylhexanoic acid hydrochloride is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Possessing both a primary amine and a carboxylic acid, its reactivity is modulated by a key structural feature: a gem-dimethyl group at the C4 position. This guide provides an in-depth exploration of the compound's chemical behavior, focusing on how this steric feature influences reaction pathways at both functional termini. We will dissect key transformations, provide validated experimental protocols, and offer insights into the causal factors behind methodological choices, thereby equipping researchers with the knowledge to effectively utilize this versatile building block.

Introduction and Molecular Overview

This compound presents two primary sites for chemical modification: the nucleophilic primary amino group (-NH₂) and the electrophilic carboxylic acid group (-COOH). The hydrochloride salt form enhances aqueous solubility and stability. The molecule's unique characteristic is the quaternary carbon at the C4 position, which introduces significant steric hindrance that influences the reactivity of the nearby carboxylic acid and can affect the conformational flexibility of the entire molecule. Understanding this interplay is critical for designing successful synthetic strategies.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₈H₁₈ClNO₂PubChem
Molecular Weight195.69 g/mol PubChem
AppearanceWhite to off-white solidTypical
SolubilitySoluble in water.[1]Sigma-Aldrich

The Decisive Role of the Gem-Dimethyl Group

The gem-dimethyl group at the C4 position is not merely a passive structural element; it actively shapes the molecule's reactivity. This is primarily due to the Thorpe-Ingold effect (also known as the gem-dimethyl effect), which describes how steric bulk can alter bond angles and favor intramolecular reactions or, conversely, hinder intermolecular ones.[2]

  • Steric Hindrance: The bulky methyl groups create a sterically congested environment around the carboxylic acid. This shielding effect can significantly slow down reactions that require nucleophilic attack at the carbonyl carbon, such as standard amide coupling or esterification.[3][4]

  • Conformational Effects: The gem-dimethyl group restricts bond rotation, leading to a more rigid carbon backbone. This can influence the rate of intramolecular reactions, such as cyclization to form a lactam, by pre-organizing the molecule into a favorable conformation.[2][5]

The following diagram illustrates the workflow for considering the impact of this steric hindrance when planning a synthesis.

G start Synthetic Goal? reactivity_site Target Functional Group? start->reactivity_site amine Amino Group (C6) reactivity_site->amine C6-Amine acid Carboxylic Acid (C1) reactivity_site->acid C1-Acid amine_react Standard Protocols Likely Effective (e.g., N-Acylation) amine->amine_react sterics Assess Steric Impact of gem-Dimethyl Group acid->sterics acid_react Standard Protocols May Fail. Consider Advanced Methods. sterics->acid_react advanced_methods Explore: - Acyl Fluoride Activation - Boron-Based Reagents - High-Temperature Conditions acid_react->advanced_methods

Caption: Decision workflow for synthetic strategy.

Reactivity at the Amino Terminus (C6)

The primary amino group at the C6 position is relatively unhindered and exhibits typical reactivity for a primary amine. It readily acts as a nucleophile in a variety of fundamental organic transformations.

N-Acylation to Form Amides

N-acylation is a robust method for forming an amide bond at the amino terminus. The reaction proceeds via nucleophilic attack of the amine on an activated carbonyl compound, such as an acyl chloride or anhydride.[6][7][8] A base is required to neutralize the HCl byproduct generated when using acyl chlorides.

Experimental Protocol: N-Acylation with an Acyl Chloride

This protocol details the reaction of the primary amine with an acyl chloride, a common and efficient acylation method.[6]

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 eq), to the solution. The first equivalent neutralizes the hydrochloride salt, and the second neutralizes the HCl generated during the reaction. Stir for 10-15 minutes at room temperature.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add the acyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. Transfer to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

Causality: The use of a non-nucleophilic tertiary amine base is crucial. It is basic enough to deprotonate the ammonium salt and neutralize HCl, but sterically hindered enough to avoid competing with the primary amine in attacking the electrophilic acyl chloride.

Reactivity at the Carboxylic Acid Terminus (C1)

The reactivity of the carboxylic acid is heavily influenced by the steric hindrance imposed by the gem-dimethyl group. Standard amide coupling conditions often fail or provide low yields.[4][9] Therefore, more specialized and robust methods are required.

Amide Bond Formation (Amidation)

Forming an amide bond from this sterically hindered carboxylic acid requires potent activation strategies to overcome the high energy barrier for nucleophilic attack.

Protocol: Amide Coupling via Acyl Fluoride Intermediate

A highly effective method for coupling sterically hindered substrates involves the in situ formation of an acyl fluoride, which is more reactive than other activated species. This protocol is adapted from methodologies developed for challenging amide couplings.[3][10]

  • Acid Preparation: To a solution of 6-Amino-4,4-dimethylhexanoic acid (1.0 eq, freebase) in anhydrous DCM, add cyanuric fluoride (0.4 eq) and pyridine (1.2 eq). Note: The freebase can be generated from the hydrochloride salt by neutralization and extraction.

  • Acyl Fluoride Formation: Stir the mixture at room temperature for 1-2 hours to form the acyl fluoride intermediate.

  • Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.

  • Reaction & Heating: Seal the reaction vessel and heat to an elevated temperature (e.g., 40-80 °C). Monitor the reaction progress by LC-MS. These couplings can require several hours to days for completion.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with DCM and proceed with a standard aqueous work-up as described in the N-acylation protocol. Purify by column chromatography.

Causality: Standard coupling reagents like DCC or HATU form bulky activated ester intermediates. The steric clash with the gem-dimethyl group disfavors the approach of the incoming amine nucleophile. Acyl fluorides are small, highly electrophilic, and less sterically demanding, thus enabling the reaction to proceed even with hindered substrates.[3] Elevated temperatures provide the necessary kinetic energy to overcome the activation barrier.

Boron-Based Reagent Alternative

Recent advances have shown that borate esters, such as B(OCH₂CF₃)₃, can facilitate direct amidation between carboxylic acids and amines without the need for traditional coupling agents.[11] This method is often effective for hindered systems.

Protocol: Direct Amidation using B(OCH₂CF₃)₃

  • Reactant Mixture: In a vial, combine the 6-Amino-4,4-dimethylhexanoic acid (freebase, 1.0 eq), the amine (1.0 eq), and B(OCH₂CF₃)₃ (1.1 eq) in acetonitrile (MeCN).

  • Reaction: Stir the mixture at room temperature or heat to 50-80 °C as needed. The reaction can be carried out open to the air.[11]

  • Monitoring: Monitor the formation of the amide product by LC-MS.

  • Purification: Upon completion, the solvent is removed in vacuo. The product can often be purified by simple filtration or column chromatography, avoiding an aqueous work-up.[11]

Causality: The borate reagent is believed to activate the carboxylic acid by forming a reactive acyloxyborate intermediate. The trifluoroethoxy groups are strongly electron-withdrawing, enhancing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.

Bifunctional Reactivity: Intramolecular Cyclization

The presence of both an amine and a carboxylic acid on the same carbon chain allows for the possibility of intramolecular cyclization to form a lactam. The Thorpe-Ingold effect, driven by the gem-dimethyl group, can kinetically favor this ring-closing reaction.[2] The gem-dimethyl group compresses the C3-C4-C5 bond angle, bringing the C1 carboxyl and C6 amino groups into closer proximity, thereby increasing the probability of a successful intramolecular reaction.

G cluster_0 Linear Precursor cluster_1 Cyclized Product (Lactam) 6-Amino-4,4-dimethylhexanoic acid 5,5-Dimethylazepan-2-one 6-Amino-4,4-dimethylhexanoic acid->5,5-Dimethylazepan-2-one  Heat,  Activating Agent (Thorpe-Ingold Effect Favors Cyclization)

Sources

Methodological & Application

Application Notes and Protocols for the Use of 6-Amino-4,4-dimethylhexanoic Acid Hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Peptidomimetic Toolbox with Sterically Hindered γ-Amino Acids

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology, enabling the design of peptidomimetics with enhanced stability, novel structural motifs, and tailored biological activities.[1] Among these, γ-amino acids are of particular interest as they can induce unique helical and folded secondary structures in peptides. This application note focuses on a unique building block, 6-Amino-4,4-dimethylhexanoic acid, a γ-amino acid featuring a gem-dimethyl group at the C4 position. This substitution introduces significant steric hindrance and a hydrophobic character, making it a valuable tool for modulating peptide conformation and receptor interactions.

However, the significant steric bulk presented by the 4,4-dimethyl substitution poses considerable challenges to its incorporation into a growing peptide chain via standard Solid-Phase Peptide Synthesis (SPPS) protocols. This guide provides a comprehensive overview, from the synthesis of the requisite Fmoc-protected building block to detailed protocols for its efficient coupling during SPPS, aimed at researchers, scientists, and drug development professionals.

Part 1: Synthesis of Fmoc-6-Amino-4,4-dimethylhexanoic Acid

As Fmoc-6-Amino-4,4-dimethylhexanoic acid is not a commercially available reagent, its synthesis is a prerequisite for its use in SPPS. A plausible synthetic route is outlined below, based on established organic chemistry principles for the construction of sterically hindered amino acids.

Proposed Synthesis Pathway

The synthesis of 6-Amino-4,4-dimethylhexanoic acid can be approached through a multi-step sequence, followed by Fmoc protection of the amine. A potential strategy involves a Michael addition to a nitroalkene to introduce the gem-dimethyl and amino functionalities.

Synthesis_Pathway A Commercially Available Starting Materials B Synthesis of 4,4-dimethyl-5-nitropent-1-ene A->B Multi-step synthesis C Hydroboration-oxidation B->C 1. 9-BBN 2. H2O2, NaOH D Oxidation to Carboxylic Acid C->D PCC or other mild oxidant E Reduction of Nitro Group D->E H2, Pd/C or other reduction method F Fmoc Protection E->F Fmoc-OSu, NaHCO3 G Fmoc-6-Amino-4,4-dimethylhexanoic acid F->G

Caption: Proposed synthetic pathway for Fmoc-6-Amino-4,4-dimethylhexanoic acid.

Experimental Protocol: Synthesis and Fmoc Protection

Step 1: Synthesis of 6-Amino-4,4-dimethylhexanoic Acid Hydrochloride (Hypothetical Route)

  • Note: This is a proposed multi-step synthesis that would require optimization. The key challenge is the stereoselective introduction of the gem-dimethyl group. A potential approach could involve the conjugate addition of a dimethylcuprate to an appropriate α,β-unsaturated ester, followed by functional group manipulations to introduce the amino and carboxylic acid moieties. Due to the complexity and the need for significant process development, this synthesis is beyond the scope of a standard application note and should be undertaken by experienced synthetic organic chemists.

Step 2: Fmoc Protection of 6-Amino-4,4-dimethylhexanoic Acid

This protocol assumes the successful synthesis of the free amino acid.

  • Dissolution: Dissolve this compound (1 equivalent) in a 10% aqueous sodium carbonate solution.

  • Addition of Fmoc-OSu: In a separate flask, dissolve 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) (1.1 equivalents) in 1,4-dioxane.

  • Reaction: Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired Fmoc-6-Amino-4,4-dimethylhexanoic acid.

Part 2: Solid-Phase Peptide Synthesis (SPPS) Protocols

The primary challenge in incorporating Fmoc-6-Amino-4,4-dimethylhexanoic acid is overcoming the steric hindrance at the C4 position, which can significantly slow down the coupling reaction. The following protocols are designed to address this challenge.

Key Considerations for Coupling
  • Coupling Reagents: Standard coupling reagents may be inefficient. The use of highly active uronium/aminium or phosphonium salt-based reagents is strongly recommended.[2]

  • Microwave-Assisted SPPS: Microwave irradiation can significantly enhance the rate of difficult coupling reactions by providing efficient and uniform heating.[3]

  • Double Coupling: A second coupling step is often necessary to ensure complete acylation of the N-terminal amine.

  • Monitoring: Careful monitoring of the coupling reaction is crucial. The Kaiser test (for primary amines) may not be reliable for monitoring the coupling to a secondary amine if the preceding residue is proline. In such cases, a chloranil or isatin test is recommended.

Recommended Reagents and Solvents
Reagent/SolventPurpose
Resin Rink Amide, Wang, or 2-Chlorotrityl Chloride resin, depending on the desired C-terminus.
Solvents N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) of high purity.
Deprotection Reagent 20% Piperidine in DMF.
Coupling Reagents HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).
Base N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine.
Cleavage Cocktail Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or TFA/TIS/water (95:2.5:2.5).[4]
Detailed SPPS Protocol

This protocol follows the standard Fmoc/tBu strategy and is optimized for the incorporation of the sterically hindered Fmoc-6-Amino-4,4-dimethylhexanoic acid.

SPPS_Workflow cluster_0 SPPS Cycle Resin_Swelling 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Washing_1 3. Washing Fmoc_Deprotection->Washing_1 Coupling 4. Coupling of Fmoc-6-Amino-4,4-dimethylhexanoic acid Washing_1->Coupling Washing_2 5. Washing Coupling->Washing_2 Monitoring 6. Coupling Monitoring Washing_2->Monitoring Double_Coupling 7. Double Coupling (if necessary) Monitoring->Double_Coupling Positive Test Cleavage 8. Final Cleavage and Deprotection Monitoring->Cleavage Negative Test Double_Coupling->Washing_2 Repeat Coupling

Caption: Workflow for the incorporation of Fmoc-6-Amino-4,4-dimethylhexanoic acid in SPPS.

1. Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.
  • Add DMF or NMP (10-15 mL per gram of resin) and allow to swell for at least 30 minutes with gentle agitation.

2. N-terminal Fmoc Deprotection:

  • Drain the solvent from the swollen resin.
  • Add a solution of 20% piperidine in DMF.
  • Agitate for 5 minutes, then drain.
  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
  • Drain the deprotection solution.

3. Washing:

  • Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

4. Coupling of Fmoc-6-Amino-4,4-dimethylhexanoic Acid:

  • Pre-activation: In a separate vial, dissolve Fmoc-6-Amino-4,4-dimethylhexanoic acid (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and DIEA (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.
  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
  • Conventional Method: Agitate the reaction mixture for 2-4 hours at room temperature.
  • Microwave-Assisted Method: Perform the coupling in a microwave peptide synthesizer at a constant temperature of 75°C for 10-20 minutes.[5]

5. Washing:

  • Drain the coupling solution and wash the resin with DMF (5 x 1 min).

6. Coupling Monitoring:

  • Perform a qualitative test (e.g., Kaiser test or chloranil test) on a small sample of resin beads to check for the presence of free amines. A negative result (e.g., colorless beads with the Kaiser test) indicates a complete reaction.

7. Double Coupling (if necessary):

  • If the monitoring test is positive, repeat steps 4 and 5.

8. Final Cleavage and Deprotection:

  • After the final coupling and N-terminal Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (DCM).
  • Dry the resin under vacuum.
  • Add the cleavage cocktail (e.g., Reagent K or 95% TFA) to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
  • Dry the crude peptide under vacuum.

Conclusion

The incorporation of 6-Amino-4,4-dimethylhexanoic acid presents a unique opportunity to introduce conformational constraints and hydrophobic interactions within a peptide sequence. While its steric hindrance demands a departure from standard SPPS protocols, the use of advanced coupling reagents, microwave assistance, and diligent monitoring can ensure its successful incorporation. The protocols outlined in this application note provide a robust framework for researchers to leverage the unique properties of this sterically demanding building block in the design of novel peptidomimetics.

References

  • Lalaouni, A., & Mas-Moruno, C. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Retrieved from [Link]

  • Bacsa, B., Horváti, K., Bõsze, S., Andrea, T., & Medzihradszky-Schweiger, H. (2008). Microwave heating in solid-phase peptide synthesis. Journal of Peptide Science, 14(6), 725-733.
  • Paradis-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). The challenges and perspectives in chemical synthesis of highly hydrophobic peptides. Chemical Society Reviews, 45(15), 4143-4157.
  • Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Biomatik. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved from [Link]

  • PubChem. (n.d.). 4,4-Dimethylhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (n.d.). 4,4-DIMETHYLHEXANOIC ACID. ChemBK. Retrieved from [Link]

Sources

Application Notes and Protocols: Incorporation of 6-Amino-4,4-dimethylhexanoic Acid Hydrochloride as a Peptide Linker

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of a Non-Natural, Sterically Hindered Linker

In the landscape of advanced drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and PROTACs, the linker is not merely a passive connector but a critical determinant of therapeutic efficacy and safety.[1][2] The choice of linker dictates crucial parameters such as stability in circulation, the mechanism of payload release, and overall pharmacokinetic and pharmacodynamic profiles.[3][] This guide focuses on the application of 6-Amino-4,4-dimethylhexanoic acid hydrochloride, a non-natural, sterically hindered amino acid, as a robust and versatile peptide linker.

The core innovation of 6-Amino-4,4-dimethylhexanoic acid lies in the strategic placement of a gem-dimethyl group at the C4 position. This structural feature imparts significant advantages over conventional linear linkers. The gem-dimethyl moiety introduces a conformational rigidity that can protect the adjacent peptide bonds from enzymatic degradation, thereby enhancing the stability of the conjugate in systemic circulation.[5][6] This increased stability is paramount to prevent premature release of the cytotoxic payload, a common cause of off-target toxicity and a narrowed therapeutic window.[2][7]

Furthermore, the non-cleavable nature of the amide bond formed by this linker ensures that the payload is released only upon complete lysosomal degradation of the antibody carrier.[1][8] This mechanism of action is highly desirable for certain therapeutic strategies where a controlled and targeted intracellular release is paramount. The hydrophobic character of the hexanoic acid backbone can also influence the overall physicochemical properties of the resulting conjugate, potentially improving cell permeability and target engagement.[9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of this compound into peptide-based bioconjugates. We will delve into the mechanistic rationale, provide detailed, field-proven protocols, and offer insights into the characterization and optimization of these advanced therapeutic entities.

Core Principles of Incorporation: Overcoming Steric Hindrance

The primary challenge in incorporating this compound lies in its sterically hindered nature due to the gem-dimethyl group. Standard peptide coupling conditions may prove inefficient, leading to low yields and incomplete reactions.[10][11] Therefore, the selection of appropriate coupling reagents and optimized reaction conditions is critical for successful synthesis.

The incorporation of this linker is typically achieved through solid-phase peptide synthesis (SPPS), a well-established methodology that allows for the stepwise assembly of peptide chains on a solid support.[12][13] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most commonly employed approach for this purpose.

The key to overcoming the steric hindrance is the use of highly efficient coupling reagents that can activate the carboxylic acid group of the incoming amino acid, facilitating its reaction with the free amine on the growing peptide chain. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are particularly well-suited for this purpose due to their ability to form highly reactive activated esters.[14]

The following workflow illustrates the general principle of incorporating this compound into a peptide sequence using SPPS.

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_1 Final Steps resin Resin with N-terminal protected amino acid deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) resin->deprotection washing1 Washing (DMF) deprotection->washing1 coupling Coupling of 6-Amino-4,4-dimethylhexanoic acid (Linker, Coupling Reagent, Base in DMF) washing1->coupling washing2 Washing (DMF) coupling->washing2 capping Capping (Optional) (e.g., Acetic Anhydride) washing2->capping cycle Repeat Cycle for subsequent amino acids capping->cycle cycle->deprotection cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) cycle->cleavage purification Purification (e.g., RP-HPLC) cleavage->purification characterization Characterization (e.g., MS, NMR) purification->characterization

Caption: SPPS workflow for linker incorporation.

Detailed Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol outlines the manual incorporation of Fmoc-6-Amino-4,4-dimethylhexanoic acid into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

  • Fmoc-6-Amino-4,4-dimethylhexanoic acid

  • Coupling Reagent: HATU, HCTU, or COMU

  • Base: Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • Capping Solution (Optional): Acetic anhydride/DIPEA/DMF (1:1:8 v/v/v)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

  • Solid-phase synthesis vessel

  • Shaker or vortexer

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution to the resin and shake for 5 minutes.

    • Drain and repeat the deprotection step for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Coupling of 6-Amino-4,4-dimethylhexanoic acid:

    • In a separate vial, dissolve Fmoc-6-Amino-4,4-dimethylhexanoic acid (3 equivalents relative to resin loading), the coupling reagent (2.9 equivalents), and the base (6 equivalents) in DMF.

    • Pre-activate the mixture by gently swirling for 2-5 minutes.

    • Add the activated linker solution to the deprotected resin.

    • Shake the reaction vessel for 2-4 hours at room temperature. The extended coupling time is recommended to overcome steric hindrance.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test or a similar colorimetric test on a small sample of the resin to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

    • If the test is positive, extend the coupling time or consider a double coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Capping (Optional but Recommended):

    • To block any unreacted amino groups, add the capping solution and shake for 15 minutes.

    • Wash the resin with DMF (5 times).

  • Continuation of Synthesis: Proceed with the deprotection and coupling of the next Fmoc-protected amino acid in the sequence.

  • Cleavage and Deprotection:

    • Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS) and, if necessary, nuclear magnetic resonance (NMR) spectroscopy to confirm the incorporation and purity.[15]

Protocol 2: Quality Control and Characterization

Ensuring the successful incorporation and integrity of the linker-modified peptide is crucial.

1. Mass Spectrometry (MS):

  • Objective: To confirm the correct mass of the final peptide, verifying the successful incorporation of the 6-Amino-4,4-dimethylhexanoic acid linker.

  • Method: Utilize Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • Expected Outcome: The observed molecular weight should match the calculated theoretical mass of the peptide containing the linker.

2. High-Performance Liquid Chromatography (HPLC):

  • Objective: To assess the purity of the synthesized peptide.

  • Method: Employ reverse-phase HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Expected Outcome: A single major peak indicates a high degree of purity. The retention time will be influenced by the hydrophobicity of the linker.

3. Amino Acid Analysis (AAA):

  • Objective: To quantify the amino acid composition of the peptide, providing further evidence of successful synthesis.[16]

  • Method: Acid hydrolysis of the peptide followed by chromatographic separation and quantification of the constituent amino acids.

  • Expected Outcome: The analysis should confirm the presence and correct ratio of all amino acids, including the linker, which may require specific derivatization for detection.

Quantitative Data Summary

The following table summarizes typical experimental outcomes when incorporating this compound using the recommended protocols.

ParameterTypical ValueMethod of DeterminationNotes
Coupling Efficiency >98%Kaiser Test / HPLC of crude productDouble coupling may be required in some cases.
Purity after RP-HPLC >95%Analytical RP-HPLCGradient optimization is key for good separation.
Yield (Crude) 60-80%Gravimetric analysisDependent on peptide length and sequence.
Final Yield (Purified) 20-40%Gravimetric analysisVaries with purification efficiency.
Linker Stability (in plasma) HighLC-MS analysis of incubated samplesThe gem-dimethyl group enhances resistance to proteolysis.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Incomplete Coupling - Insufficient coupling time or reagent equivalents.- Steric hindrance from adjacent amino acids.- Extend coupling time to 4-6 hours.- Perform a double coupling.- Use a more potent coupling reagent like COMU.
Low Cleavage Yield - Incomplete cleavage from the resin.- Peptide precipitation during cleavage.- Extend cleavage time.- Use a scavenger cocktail appropriate for the peptide sequence.
Poor Purity Profile - Side reactions during synthesis (e.g., racemization).- Incomplete deprotection.- Optimize coupling and deprotection times.- Ensure high-purity reagents and solvents.
Difficulty in Purification - Aggregation of the peptide.- Co-elution with impurities.- Modify HPLC gradient and solvent system.- Add denaturants like guanidinium chloride to the sample.

Logical Relationships and Mechanistic Insights

The successful application of this compound as a linker is underpinned by a clear understanding of its structure-function relationship.

G cluster_0 Structural Features cluster_1 Functional Consequences cluster_2 Therapeutic Advantages gem_dimethyl Gem-Dimethyl Group at C4 steric_hindrance Steric Hindrance gem_dimethyl->steric_hindrance conformational_rigidity Conformational Rigidity gem_dimethyl->conformational_rigidity hexanoic_backbone Hydrophobic Hexanoic Acid Backbone increased_hydrophobicity Increased Hydrophobicity hexanoic_backbone->increased_hydrophobicity non_cleavable_bond Stable Amide Bond Formation lysosomal_release Payload Release via Lysosomal Degradation non_cleavable_bond->lysosomal_release enhanced_stability Enhanced In Vivo Stability steric_hindrance->enhanced_stability conformational_rigidity->enhanced_stability improved_pk Improved Pharmacokinetics increased_hydrophobicity->improved_pk controlled_release Controlled Payload Release lysosomal_release->controlled_release reduced_toxicity Reduced Off-Target Toxicity enhanced_stability->reduced_toxicity enhanced_stability->improved_pk controlled_release->reduced_toxicity

Caption: Structure-function relationship of the linker.

Conclusion

The incorporation of this compound as a peptide linker offers a sophisticated strategy to enhance the therapeutic properties of bioconjugates. Its unique structural features provide a compelling solution to the challenges of in vivo stability and controlled drug release. By leveraging the detailed protocols and mechanistic insights provided in this guide, researchers can effectively harness the potential of this novel linker to advance the development of next-generation targeted therapies.

References

  • Vertex AI Search. (2021, November 9). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element.
  • Vertex AI Search. (2021, November 9). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element.
  • Vertex AI Search. (2021, April 6). Antibody–drug conjugates: Recent advances in linker chemistry - PMC - NIH.
  • Vertex AI Search. (n.d.). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC - PubMed Central.
  • Vertex AI Search. (n.d.). Current ADC Linker Chemistry - PMC - NIH.
  • Vertex AI Search. (n.d.). WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid - Google Patents.
  • Vertex AI Search. (2020, December 28). One‐pot synthesis of 6‐aminohexanoic acid from cyclohexane using mixed‐species cultures - NIH.
  • Vertex AI Search. (n.d.). Peptide Coupling Reagents Guide - Sigma-Aldrich.
  • Vertex AI Search. (n.d.). An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins - NIH.
  • Vertex AI Search. (n.d.). Mono-amino acid linkers enable highly potent small molecule-drug conjugates by conditional release - NIH.
  • Vertex AI Search. (2019, December 19). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG.
  • Vertex AI Search. (n.d.). Amino Acid Sequence Analysis of Peptides Containing Modified Amino Acids Using The PPSQ-50 Gradient System - Shimadzu.
  • Vertex AI Search. (n.d.). Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC - NIH.
  • Vertex AI Search. (n.d.). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.
  • Vertex AI Search. (n.d.). Antibody-drug Conjugate/ADC Related - MedchemExpress.com.
  • Vertex AI Search. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • Vertex AI Search. (n.d.). Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications - MDPI.
  • Vertex AI Search. (n.d.). A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides - Benchchem.
  • Vertex AI Search. (2021, July 26). Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix.
  • Vertex AI Search. (n.d.). Structure of 6-aminohexanoic acid. | Download Scientific Diagram - ResearchGate.
  • Vertex AI Search. (n.d.). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody-Drug Conjugates - ResearchGate.
  • Vertex AI Search. (2025, July 13). Synthesis of Conjugates of N-(Purin-6-yl)-6-aminohexanoic Acid with 4-Amino-1-aryl-5-oxoprolines | Request PDF - ResearchGate.
  • Vertex AI Search. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications.
  • Vertex AI Search. (2022, November 23). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - ASM Journals.
  • Vertex AI Search. (n.d.). Peptide Characterization & Analytics.
  • Vertex AI Search. (n.d.). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing).
  • Vertex AI Search. (n.d.). Current ADC Linker Chemistry: PEG, Maleimide, Peptide, SMCC, and More - BOC Sciences.
  • Vertex AI Search. (2025, August 6). The gem -Dimethyl Effect Revisited - ResearchGate.
  • Vertex AI Search. (2021, July 21). Cleavable vs. Non-Cleavable Linkers - BroadPharm.
  • Vertex AI Search. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
  • Vertex AI Search. (n.d.). The synthesis of peptides and proteins containing non-natural amino acids - The Homepage of The Sanderson Group, Durham University.
  • Vertex AI Search. (n.d.). Redesign of a protein–peptide interaction: Characterization and applications - PMC.
  • Vertex AI Search. (2018, March 22). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed.
  • Vertex AI Search. (n.d.). CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents.
  • Vertex AI Search. (n.d.). What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable? - BOC Sciences.
  • Vertex AI Search. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Vertex AI Search. (n.d.). Peptide Linkers in Antibody-Drug Conjugates - BOC Sciences.
  • Vertex AI Search. (n.d.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE - Waters Corporation.
  • Vertex AI Search. (n.d.). (2R,4S)-2-[(1R)-1-[[(6S)-6-amino-6-carboxyhexanoyl]amino]-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | C15H25N3O6S | CID 49867112 - PubChem.
  • Vertex AI Search. (2021, November 26). Reprogramming natural proteins using unnatural amino acids - RSC Publishing.
  • Vertex AI Search. (n.d.). Antibody-Drug Conjugates - ScienceDirect - DOI.
  • Vertex AI Search. (n.d.). Methods for site-specific drug conjugation to antibodies - PMC - NIH.
  • Vertex AI Search. (n.d.). (3R,4S)-3-amino-4-methylhexanoic acid hydrochloride | C7H16ClNO2 - PubChem.

Sources

Application Note: Strategies and Protocols for the Efficient Coupling of 6-Amino-4,4-dimethylhexanoic Acid Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Challenge of Steric Hindrance

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the design of peptidomimetics with enhanced stability, conformational rigidity, and novel biological activities. 6-Amino-4,4-dimethylhexanoic acid, a β-amino acid analog, presents a unique structural motif characterized by a gem-dimethyl group at the C4 position. This substitution introduces significant steric bulk, which poses a considerable challenge to standard peptide coupling methodologies.[1][2] The reduced reactivity of both the amino and carboxyl functions necessitates carefully optimized protocols to achieve efficient amide bond formation and prevent common side reactions like racemization or failure sequences.[1][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of 6-Amino-4,4-dimethylhexanoic acid hydrochloride into peptide chains. We will explore the underlying chemical principles, compare suitable coupling strategies, and provide detailed, field-proven protocols for both Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis. The causality behind experimental choices, from reagent selection to reaction monitoring, is explained to empower users to adapt and troubleshoot these methods for their specific applications.

Physicochemical Properties and Handling

Understanding the properties of the building block is the first step toward its successful application. The hydrochloride salt form enhances water solubility but requires neutralization during the coupling reaction.

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₁₈ClNO₂
Molecular Weight 195.69 g/mol
Structure
Appearance White to off-white solid
Handling The hydrochloride salt can be hygroscopic. Store in a desiccator under inert atmosphere.

Core Principles: Activating Sterically Hindered Carboxyl Groups

The primary obstacle in coupling 6-Amino-4,4-dimethylhexanoic acid is the steric shield around the carboxyl group created by the adjacent gem-dimethyl moiety. This slows the kinetics of amide bond formation. To overcome this, a highly efficient activation strategy is required.

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often insufficient for such hindered couplings, leading to low yields and slow reaction rates.[1] The preferred approach involves the use of in-situ activating reagents, primarily from the aminium/uronium or phosphonium salt classes.

  • Aminium/Uronium Reagents (e.g., HATU, HBTU): These reagents react with the carboxylic acid to form a highly reactive OAt- or OBt-ester intermediate.[4] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective for hindered couplings due to the anchimeric assistance provided by the pyridine nitrogen in the resulting OAt-ester, which accelerates the subsequent aminolysis step.

  • Phosphonium Reagents (e.g., PyBOP, PyAOP): These function similarly to generate activated esters and are also highly effective, especially for minimizing racemization.[4]

For the protocols herein, we will focus on HATU as the coupling reagent due to its superior reactivity and proven success in difficult coupling scenarios.[5]

The Role of the Base

A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) , is crucial for two reasons:

  • It neutralizes the hydrochloride salt of the incoming amino acid, liberating the free amine required for the reaction.

  • It facilitates the activation of the carboxyl group by the coupling reagent.[6]

An excess of the base is required to account for both the hydrochloride salt and the activation step.

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

Solid-Phase Peptide Synthesis (SPPS) is the method of choice for the routine assembly of peptides.[7][8] The following protocol details the incorporation of Fmoc-6-amino-4,4-dimethylhexanoic acid into a growing peptide chain on a solid support.

Workflow for a Single SPPS Coupling Cycle

SPPS_Workflow Start Peptide-Resin (Free Amine) Coupling Coupling: 1. Fmoc-6-amino-4,4-dimethylhexanoic acid 2. HATU / DIPEA 3. DMF Start->Coupling Wash1 DMF Wash (3x) Coupling->Wash1 Monitor Reaction Monitoring (e.g., Kaiser Test) Wash1->Monitor Incomplete Incomplete Coupling Monitor->Incomplete Positive Complete Complete Coupling Monitor->Complete Negative Recouple Recouple or Cap Incomplete->Recouple Recouple->Coupling Wash2 DMF Wash (3x) Complete->Wash2 Deprotection Fmoc Deprotection: 20% Piperidine in DMF Wash2->Deprotection Wash3 DMF Wash (3x) Deprotection->Wash3 Next_Cycle Ready for Next Cycle Wash3->Next_Cycle Solution_Phase_Mechanism cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Aminolysis AA_COOH Boc-AA-COOH ActiveEster Boc-AA-OAt (Active Ester) AA_COOH->ActiveEster DMF, RT HATU HATU + DIPEA Dipeptide Boc-AA-Peptide-OR (Product) ActiveEster->Dipeptide Nucleophilic Attack Amine H₂N-Peptide-OR (from HCl salt + DIPEA) Amine->Dipeptide

Caption: Activation and coupling steps in solution-phase synthesis.

Materials and Reagents
ReagentEquivalentsPurpose
6-Amino-4,4-dimethylhexanoic acid HCl1.0Building block (amine component)
Boc-Xaa-OH (N-protected amino acid)1.1Building block (carboxyl component)
HATU1.1Coupling reagent
DIPEA3.5Base (for neutralization and activation)
DMF or DCM-Anhydrous solvent
Ethyl Acetate (EtOAc)-Extraction solvent
1M HCl (aq), Sat. NaHCO₃ (aq), Brine-Aqueous wash solutions
Step-by-Step Solution-Phase Protocol
  • Amine Component Preparation: Dissolve this compound (1.0 eq) in anhydrous DMF. Add DIPEA (1.2 eq) and stir for 10 minutes to neutralize the salt and form the free amine in situ.

  • Carboxyl Component Activation: In a separate flask, dissolve the N-protected amino acid (Boc-Xaa-OH, 1.1 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (2.3 eq) and stir for 5 minutes to form the active ester.

  • Coupling Reaction: Add the activated carboxyl component solution dropwise to the amine component solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Workup and Purification: a. Dilute the reaction mixture with Ethyl Acetate (EtOAc). b. Wash the organic layer sequentially with 5% citric acid or 1M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt/HOAt), and finally with brine. [9] c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. d. Purify the resulting crude dipeptide by flash column chromatography on silica gel.

Characterization and Quality Control

Following synthesis, the purity and identity of the peptide must be confirmed.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final peptide. [10]* Mass Spectrometry (MS): Used to confirm the molecular weight and verify the correct sequence. [10]* Nuclear Magnetic Resonance (NMR): Can be used for detailed structural elucidation of the final product, especially in solution-phase synthesis. [11]

Conclusion

The successful incorporation of the sterically demanding this compound is readily achievable with the appropriate selection of high-potency coupling reagents and optimized reaction conditions. The use of HATU in conjunction with a non-nucleophilic base like DIPEA provides a robust framework for overcoming the kinetic barriers imposed by steric hindrance in both solid-phase and solution-phase syntheses. Key parameters for success include the use of excess reagents, extended coupling times, and diligent reaction monitoring with techniques like the Kaiser test. These protocols provide a validated starting point for chemists to confidently utilize this valuable building block in the creation of novel and complex peptidomimetics.

References

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - American Chemical Society. pubs.acs.org. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications. pubs.acs.org. [Link]

  • Request PDF. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]

  • Dilun Biotechnology. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. peptidescientific.com. [Link]

  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Giraud, M., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(5), 634-641. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Chemistry LibreTexts. (2021). Peptide Synthesis- Solution-Phase. Chemistry LibreTexts. [Link]

  • Nampally, S., et al. (2012). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. Organic Letters, 14(17), 4494-4497. [Link]

Sources

Application Note: High-Performance Purification of Peptides Containing the Bulky, Hydrophobic Residue 6-Amino-4,4-dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-canonical amino acids (ncAAs) into peptide structures is a critical strategy for enhancing therapeutic properties such as proteolytic stability, potency, and bioavailability.[1][2] However, these unique residues often introduce significant challenges into the downstream purification process. This application note provides a detailed guide and robust protocol for the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of synthetic peptides containing the ncAA 6-Amino-4,4-dimethylhexanoic acid. We address the specific chromatographic hurdles posed by this residue's high hydrophobicity and steric bulk, offering a systematic approach to method development, optimization, and execution to achieve high purity and recovery.

Introduction: The Chromatographic Challenge of 6-Amino-4,4-dimethylhexanoic Acid

6-Amino-4,4-dimethylhexanoic acid is a non-canonical amino acid characterized by a six-carbon aliphatic chain and a gem-dimethyl group at the C4 position. Its incorporation into a peptide sequence dramatically increases the molecule's overall hydrophobicity and introduces significant steric bulk.

Key Physicochemical Impacts:

  • Increased Hydrophobicity: The long alkyl chain and methyl groups lead to strong interactions with hydrophobic RP-HPLC stationary phases (e.g., C18, C8), resulting in longer retention times and requiring higher concentrations of organic solvent for elution.[3][4]

  • Steric Hindrance: The gem-dimethyl group can restrict the peptide's conformational flexibility.[5][6][7] This may lead to peak broadening if different conformers interact differently with the stationary phase.

  • Aggregation Potential: Highly hydrophobic peptides have a tendency to aggregate, which can cause poor solubility in aqueous mobile phases, leading to low recovery and even column clogging.[8][9]

Understanding these properties is fundamental to developing a successful purification strategy that separates the target peptide from synthesis-related impurities like deletion sequences, truncated peptides, and by-products from protecting groups.[10]

Method Development Strategy: A Rationale-Driven Approach

The purification of peptides containing such a demanding residue cannot rely on generic protocols. A systematic, rational approach to method development is essential. Reversed-phase HPLC is the standard and most powerful technique for peptide purification due to its high resolving power.[10][11]

Column Selection: Managing Hydrophobicity

The choice of stationary phase is the first critical decision. The goal is to provide sufficient retention for separation without causing irreversible binding of the highly hydrophobic peptide.

  • C18 (Octadecylsilane): This is the workhorse for peptide separations, offering high hydrophobicity and surface area.[4][12] It is the recommended starting point. However, for extremely hydrophobic peptides, the strong interaction can lead to very long retention times or poor recovery.[9]

  • C8 (Octylsilane): With a shorter alkyl chain, C8 columns are less hydrophobic than C18.[3][12][13] This makes them an excellent alternative if the peptide is too strongly retained on a C18 column, allowing for elution with lower organic solvent concentrations and potentially faster run times.[12][14]

  • Wide-Pore Silica: Peptides require columns with wide pores (typically 200-300 Å) to allow unrestricted access to the bonded stationary phase. Small-pore columns can exclude the peptide, leading to poor retention and peak shape.

Recommendation: Begin with a wide-pore C18 column. If retention is excessive (requiring >80% acetonitrile for elution) or recovery is low, switch to a C8 column.

Mobile Phase Optimization: The Critical Role of Additives and Solvents

The mobile phase composition governs the elution profile and peak shape.

  • Organic Solvent: Acetonitrile is the preferred organic solvent for peptide RP-HPLC. Its low viscosity results in lower backpressure, and its UV transparency at low wavelengths (210-220 nm) is ideal for peptide bond detection.[11]

  • Ion-Pairing Agent (Trifluoroacetic Acid - TFA): TFA is an essential mobile phase additive for peptide purification.[15][16][17] It serves two primary functions:

    • Ion Pairing: It forms a neutral ion-pair with the positively charged basic residues (e.g., Lysine, Arginine, N-terminus) on the peptide. This masks the charges, increases the peptide's overall hydrophobicity, and enhances its interaction with the stationary phase in a predictable manner.[8][16][18]

    • Silanol Suppression: It suppresses the undesirable interactions between the peptide's basic groups and any free, acidic silanol groups on the silica backbone of the column, which would otherwise cause significant peak tailing.[18]

The standard concentration of 0.1% TFA is a good starting point. However, for complex or highly charged peptides, increasing the TFA concentration to 0.2-0.25% can sometimes improve resolution.[15]

Gradient Design: The Key to Resolution

Gradient elution, where the concentration of the organic solvent is increased over time, is standard for all peptide separations.[11] For peptides with bulky hydrophobic residues, a shallow gradient is crucial for resolving the target peptide from closely eluting impurities.

Strategy:

  • Scouting Run: Perform a rapid, wide gradient (e.g., 5% to 95% Acetonitrile over 15-20 minutes) to determine the approximate elution concentration of the target peptide.

  • Optimized Gradient: Design a shallow gradient around the elution point. For example, if the peptide elutes at 50% Acetonitrile in the scouting run, an optimized gradient might be 40% to 60% Acetonitrile over 30-60 minutes. This spreads the peaks out, maximizing resolution.[19]

Visualization of the Purification Workflow

The overall process from crude material to a purified product follows a logical sequence.

G cluster_prep Pre-Purification cluster_hplc HPLC Process cluster_post Post-Purification Crude Crude Peptide (Post-Synthesis) Solubilize Sample Solubilization & Filtration Crude->Solubilize Scout Analytical Scouting Run (Fast Gradient) Solubilize->Scout Develop Method Development (Shallow Gradient) Scout->Develop Prep Preparative HPLC Run Develop->Prep Collect Fraction Collection (UV-Triggered) Prep->Collect Analyze Fraction QC (Analytical HPLC, MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilization (Solvent Removal) Pool->Lyophilize Final Purified Peptide Powder Lyophilize->Final

Caption: General workflow for peptide purification.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for purifying a peptide containing 6-Amino-4,4-dimethylhexanoic acid.

Materials and Reagents
  • HPLC System: Preparative HPLC system with gradient capability and a UV detector.

  • Column: Wide-pore (e.g., 300 Å) C18 or C8 column (e.g., 19 x 150 mm, 5 µm particle size).

  • Solvents:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample Diluent: A solution that ensures complete dissolution of the crude peptide. Start with Mobile Phase A; if solubility is poor, add minimal amounts of acetonitrile, DMSO, or formic acid.[20][21]

  • Crude Peptide: Lyophilized crude peptide containing the target sequence.

  • Equipment: Analytical balance, vortex mixer, centrifuge, 0.22 µm syringe filters, autosampler vials, fraction collection tubes.

Sample Preparation

Proper sample preparation is critical to avoid column clogging and ensure reproducible results.

  • Weighing: Accurately weigh a manageable amount of crude peptide (e.g., 20-50 mg for a 19 mm ID column).

  • Solubilization: Add a small volume of sample diluent to the peptide. Vortex thoroughly. Peptides with this modification can be "sticky" and difficult to dissolve.[20][22] Gentle sonication may be required.

    • Troubleshooting: If the peptide does not dissolve, try adding a small percentage of acetonitrile or a different organic solvent like isopropanol. For extremely difficult cases, a minimal amount of DMSO can be used, but be aware that it will appear as a large peak in the chromatogram.[21]

  • Clarification: Centrifuge the dissolved sample at high speed (e.g., 14,000 rpm) for 5 minutes to pellet any insoluble material.

  • Filtration: Carefully transfer the supernatant to a clean tube and filter it through a 0.22 µm syringe filter compatible with the solvents used.

HPLC Method Parameters

The following table outlines the recommended starting parameters for both an initial scouting run and an optimized preparative run.

ParameterAnalytical Scouting RunPreparative Purification Run
Column C18, 4.6 x 150 mm, 5 µm, 300 ÅC18 or C8, 19 x 150 mm, 5 µm, 300 Å
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min15-20 mL/min (adjust for column size)
Detection 220 nm220 nm
Injection Volume 10-20 µL1-5 mL (depending on concentration)
Gradient 5% to 95% B over 20 minExample: 40% to 60% B over 40 min
Purification and Fraction Collection Protocol
  • System Equilibration: Equilibrate the preparative column with the starting mobile phase conditions (e.g., 95% A, 5% B) for at least 5-10 column volumes or until a stable baseline is achieved.

  • Injection: Inject the filtered crude peptide solution.

  • Gradient Run: Run the optimized shallow gradient. Monitor the chromatogram in real-time.

  • Fraction Collection: Begin collecting fractions as the UV signal begins to rise from the baseline just before the main peak. Collect small, uniform fractions across the entire peak to isolate the highest purity sections.

  • Column Wash and Re-equilibration: After the main peak has eluted, run a high-organic wash (e.g., 95% B) to strip any remaining material from the column, followed by re-equilibration at the starting conditions.

Post-Purification Workflow
  • Quality Control: Analyze a small aliquot from each collected fraction using a rapid analytical HPLC method and/or mass spectrometry (MS) to determine the purity and confirm the identity of the peptide.

  • Pooling: Combine only the fractions that meet the required purity specification (e.g., >95%).

  • Lyophilization: Freeze the pooled solution and lyophilize it to remove the water, acetonitrile, and TFA, yielding the final purified peptide as a fluffy white powder.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) Secondary interactions with silica; column degradation.Ensure 0.1% TFA is in all mobile phases.[23] Use a high-quality, modern column.
Poor Peak Shape (Broad/Split) Peptide aggregation; slow conformational change on column.Increase column temperature to 40-60°C to improve solubility and kinetics.[8]
Low Recovery Irreversible adsorption to the column; poor solubility.Switch to a less hydrophobic column (C8).[14] Optimize sample solvent.[20]
No Elution of Peptide Peptide is too hydrophobic for the selected conditions.Run a 100% Acetonitrile or Isopropanol wash. Use a less retentive column (C8 or C4).
Column Overpressure Particulate matter from sample; peptide precipitation.Always filter the sample. Reduce flow rate or injection concentration.

Conclusion

The successful purification of peptides containing 6-Amino-4,4-dimethylhexanoic acid is a challenging but achievable task. The increased hydrophobicity and steric bulk imparted by this residue necessitate a departure from standard protocols. By employing a rational method development strategy focused on selecting the appropriate column chemistry (C18 or C8), optimizing the mobile phase with TFA, and designing a shallow elution gradient, researchers can achieve high-purity peptide material. This systematic approach, combined with careful sample preparation and post-purification analysis, provides a robust framework for overcoming the unique challenges presented by these advanced peptide structures.

References

  • Gilar, M., et al. (2005). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Journal of Chromatography A, 1067(1-2), 83-91. Available at: [Link]

  • Separation Science. (2024). C8 vs C18 Column: Which Should You Choose?. Available at: [Link]

  • Geng, X., et al. (2022). Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems. Analytical Chemistry, 94(1), 384-391. Available at: [Link]

  • Chen, Y., et al. (2005). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Request PDF on ResearchGate. Available at: [Link]

  • Pharma Times. (2025). Performance Differences of C8 and C18 Columns in HPLC Systems. Available at: [Link]

  • UHPLCS. (2024). C8 Column vs C18 Column You Must Know. YouTube. Available at: [Link]

  • Teledyne ISCO. (n.d.). Reverse Phase Column Choice Affects Peptide Purity. Available at: [Link]

  • Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Available at: [Link]

  • Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Available at: [Link]

  • Pharmaguideline. (2024). Difference between C8 and C18 Columns Used in HPLC System. Available at: [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Available at: [Link]

  • Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Available at: [Link]

  • Wikipedia. (n.d.). Thorpe–Ingold effect. Available at: [Link]

  • ACE HPLC Columns. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]

  • GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Available at: [Link]

  • Roy, A. (2014). How can I get a proper HPLC for hydrophobic peptide? ResearchGate. Available at: [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 301-324. Available at: [Link]

  • Allinger, N. L., & Tushaus, L. A. (2008). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry, 73(6), 2466-2468. Available at: [Link]

  • TKS Publisher. (2018). Moving beyond preparative reverse phase HPLC for peptide purification. Available at: [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. Available at: [Link]

  • Enninful, K. S., et al. (2022). Non-canonical amino acid bioincorporation into antimicrobial peptides and its challenges. Biotechnology and Applied Biochemistry, 69(1), 1-24. Available at: [Link]

  • Waters Corporation. (2020). 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). Available at: [Link]

  • Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735-1766. Available at: [Link]

  • Valkenborg, D., et al. (2012). Chromatographic behaviour of peptides following dimethylation with H2/D2-formaldehyde: implications for comparative proteomics. Journal of Chromatography A, 1265, 78-86. Available at: [Link]

  • White, C. J., & Vederas, J. C. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters, 14(5), 585-589. Available at: [Link]

Sources

Mass Spectrometry Analysis of Peptides Containing 6-Amino-4,4-dimethylhexanoic Acid Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview and detailed protocols for the mass spectrometry-based analysis of synthetic peptides incorporating the non-standard amino acid, 6-Amino-4,4-dimethylhexanoic acid hydrochloride. This document is intended for researchers, scientists, and professionals in drug development engaged in the characterization of novel peptide therapeutics.

Introduction: The Significance of Non-Standard Amino Acids in Peptide Drug Discovery

The landscape of peptide-based therapeutics is continually evolving, with a significant trend towards the incorporation of non-standard amino acids to enhance pharmacological properties. Modifications such as the inclusion of 6-Amino-4,4-dimethylhexanoic acid can confer increased stability, improved binding affinity, and altered pharmacokinetic profiles. The gem-dimethyl group on the hexanoic acid backbone introduces steric hindrance, which can protect the peptide from enzymatic degradation, while the overall hydrophobicity of the residue can influence its interaction with biological targets and membranes.[1]

Accurate and robust analytical methodologies are paramount for the successful development of these modified peptides. Mass spectrometry, coupled with liquid chromatography, stands as the cornerstone for the detailed characterization of such molecules, enabling confirmation of sequence, identification of impurities, and elucidation of structural features.[2][3] This guide will delve into the practical aspects of analyzing peptides containing this compound, from sample preparation to data interpretation.

Experimental Workflow Overview

The successful analysis of these modified peptides hinges on a systematic approach that encompasses sample preparation, chromatographic separation, mass spectrometric detection, and data analysis. Each step is optimized to account for the unique physicochemical properties imparted by the 6-Amino-4,4-dimethylhexanoic acid residue.

Workflow for Modified Peptide Analysis cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis dissolve Peptide Dissolution desalt Desalting (if necessary) dissolve->desalt injection Sample Injection desalt->injection gradient Gradient Elution (RP-HPLC) injection->gradient ms1 Full Scan (MS1) gradient->ms1 ms2 Tandem MS (MS/MS) ms1->ms2 deconvolution Deconvolution & Identification ms2->deconvolution fragmentation_analysis Fragmentation Analysis deconvolution->fragmentation_analysis

Caption: Overall experimental workflow for the LC-MS analysis of modified peptides.

Detailed Protocols

Sample Preparation

The initial step of sample preparation is critical for obtaining high-quality mass spectra. The goal is to ensure the peptide is fully dissolved and free from contaminants that can interfere with ionization, such as salts and detergents.[4][5]

Protocol 1: Standard Sample Preparation for LC-MS Analysis

  • Peptide Dissolution:

    • Start by dissolving the lyophilized peptide in a suitable solvent. A common and effective starting point is 0.1% formic acid in water.[6] The acidic environment helps to protonate the peptide, which is beneficial for positive-ion mode mass spectrometry.

    • For peptides containing the hydrophobic 6-Amino-4,4-dimethylhexanoic acid, solubility in purely aqueous solutions may be limited. If the peptide does not fully dissolve, add acetonitrile (ACN) dropwise until a clear solution is obtained. A final solvent composition of 50:50 water:ACN with 0.1% formic acid is a good starting point.[4]

  • Dilution to Working Concentration:

    • Dilute the stock peptide solution to a final concentration suitable for your mass spectrometer. This is typically in the low micromolar (e.g., 1-10 µM) to nanomolar range.

  • Desalting (Recommended):

    • If the peptide sample originates from a synthesis or purification process that involved high concentrations of non-volatile salts (e.g., phosphate buffers), desalting is crucial.[4]

    • Use a C18 ZipTip or a similar reversed-phase solid-phase extraction (SPE) cartridge.

    • Activation: Wet the C18 material with 100% ACN.

    • Equilibration: Equilibrate the C18 material with 0.1% formic acid in water.

    • Binding: Load the peptide solution onto the C18 material. The peptide will bind through hydrophobic interactions.

    • Washing: Wash the C18 material with 0.1% formic acid in water to remove salts and other hydrophilic impurities.

    • Elution: Elute the desalted peptide with a solution of 50-70% ACN in water with 0.1% formic acid. The higher organic content is necessary to overcome the hydrophobic interactions between the peptide and the C18 stationary phase.

Liquid Chromatography

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for separating peptides prior to mass spectrometry.[2][3] The separation is based on the hydrophobicity of the peptides. The incorporation of 6-Amino-4,4-dimethylhexanoic acid will significantly increase the hydrophobicity of the peptide, leading to longer retention times on a C18 or C8 column.

Table 1: Recommended LC Parameters

ParameterRecommended SettingRationale
Column C18 or C8, 2.1-4.6 mm ID, 50-150 mm length, 1.8-3.5 µm particle sizeC18 provides strong retention for hydrophobic peptides. C8 can be used for very hydrophobic peptides to reduce retention times.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ionization and is compatible with mass spectrometry.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for eluting peptides from the reversed-phase column.
Gradient 5-60% B over 30-60 minutesA shallow gradient is often necessary to achieve good separation of closely related peptide impurities.[7]
Flow Rate 0.2-0.4 mL/min for 2.1 mm ID columns; 0.8-1.2 mL/min for 4.6 mm ID columnsTo maintain optimal linear velocity and separation efficiency.
Column Temperature 30-50 °CElevated temperatures can improve peak shape and reduce viscosity.[8]
Injection Volume 5-20 µLDependent on sample concentration and column dimensions.
UV Detection 214 nm and 280 nm214 nm for peptide bonds and 280 nm for aromatic residues (if present).[8]
Mass Spectrometry

Tandem mass spectrometry (MS/MS) is essential for confirming the peptide sequence and locating the position of the 6-Amino-4,4-dimethylhexanoic acid residue.[6]

Table 2: Recommended Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI)Peptides readily form positive ions by protonation of basic residues and the N-terminus.
MS1 Scan Range 300-2000 m/zTo cover the expected mass-to-charge range of the precursor ions.
MS/MS Fragmentation Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD)These methods effectively fragment the peptide backbone to produce b- and y-type ions for sequencing.[9][10]
Data-Dependent Acquisition (DDA) Top 3-5 most intense ions from MS1 scan selected for MS/MSTo acquire fragmentation data for the most abundant species in the sample.
Resolution High resolution (e.g., >30,000) for both MS1 and MS/MSTo accurately determine the mass of precursor and fragment ions, which is crucial for identifying modifications.

Data Analysis and Interpretation

The analysis of the mass spectrometry data involves identifying the precursor ion in the MS1 scan and then interpreting the fragmentation pattern in the MS/MS spectrum to confirm the peptide sequence.

Identifying the Modified Peptide

The theoretical monoisotopic mass of the peptide containing 6-Amino-4,4-dimethylhexanoic acid should be calculated. The molecular weight of the unmodified 6-Amino-4,4-dimethylhexanoic acid residue (C10H19NO) is 171.1467 Da. When incorporated into a peptide chain, the loss of a water molecule results in a residue mass of 153.1361 Da.

Interpreting Fragmentation Spectra

In a CID or HCD MS/MS experiment, the peptide backbone fragments primarily at the amide bonds, producing a series of b- and y-ions.[10] The mass difference between adjacent b- or y-ions corresponds to the mass of an amino acid residue.

The presence of the 6-Amino-4,4-dimethylhexanoic acid residue will result in a mass shift of 153.1361 Da in the b- and y-ion series. By analyzing the masses of the fragment ions, the position of this non-standard amino acid within the peptide sequence can be definitively determined.[11]

Peptide Fragmentation cluster_peptide Peptide Backbone N_term H₂N AA1 AA₁ N_term->AA1 AA2 AA₂ AA1->AA2 ModAA 6-Amino-4,4-dimethylhexanoic acid AA2->ModAA AA2->ModAA AA4 AA₄ ModAA->AA4 ModAA->AA4 C_term COOH AA4->C_term b2 b₂ y2 y₂

Caption: Fragmentation of a peptide containing a modified amino acid.

Troubleshooting and Advanced Considerations

ProblemPossible CauseSuggested Solution
Poor Peak Shape Secondary interactions with the stationary phase; inappropriate mobile phase pH.Increase column temperature; add a small amount of a different ion-pairing agent (e.g., difluoroacetic acid); adjust mobile phase pH.
Low Signal Intensity Poor ionization; sample loss during preparation; low sample concentration.Optimize ESI source parameters; ensure proper desalting; concentrate the sample.
Complex Spectra Presence of multiple charge states; in-source fragmentation; presence of impurities.Use deconvolution software to simplify spectra; optimize cone voltage to minimize in-source fragmentation; improve sample purification.

For peptides with multiple modifications or those that are difficult to fragment, alternative fragmentation techniques such as Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD) may be beneficial.[12][13] These methods tend to cleave the peptide backbone while leaving labile modifications intact.

Conclusion

The mass spectrometric analysis of peptides containing this compound is a powerful approach for their detailed characterization. By employing the optimized protocols for sample preparation, liquid chromatography, and mass spectrometry outlined in this guide, researchers can confidently determine the identity, purity, and sequence of these novel therapeutic candidates. A thorough understanding of the fragmentation behavior of these modified peptides is key to successful data interpretation and is a critical component in the drug development pipeline.

References

  • Gilson. Chromatography and Detection Methods for Peptide Purification. Gilson Learning Hub. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In The Peptide Handbook. Humana Press. [Link]

  • Zhang, Q., & Ge, Y. (2011). Data Processing Algorithms for Analysis of High Resolution MSMS Spectra of Peptides with Complex Patterns of Posttranslational Modifications. Journal of Proteome Research, 10(9), 4071–4081. [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Biovera Laboratory Research. [Link]

  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. [Link]

  • Baitai Paike Biotechnology. Can mass spectrometry detect types of protein modifications? [Link]

  • Lam, H., et al. (2007). Analysis of Peptide MS/MS Spectra from Large-Scale Proteomics Experiments Using Spectrum Libraries. Analytical Chemistry, 79(21), 8215–8221. [Link]

  • Coon, J. J., et al. (2008). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Nature Protocols, 3(8), 1269–1283. [Link]

  • UMass Chan Medical School. SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. [Link]

  • Kelleher, N. L., & Zubarev, R. A. (2006). Mass Spectrometry for Post-Translational Modifications. In Neuroproteomics. CRC Press/Taylor & Francis. [Link]

  • Gucwa, M., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 7019. [Link]

  • G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. [Link]

  • Gilson. Synthetic Peptide Purification Using Preparative LC-MS. Gilson Learning Hub. [Link]

  • Waters Corporation. (2008). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. [Link]

  • Yu, Z., et al. (2019). Non-targeted identification of d-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS. Methods in Enzymology, 615, 235–252. [Link]

  • Hoopmann, M. R., et al. (2014). Identification of Related Peptides through the Analysis of Fragment Ion Mass Shifts. Journal of Proteome Research, 13(8), 3781–3788. [Link]

  • University of Alabama at Birmingham. (2011). Peptide ion fragmentation in mass spectrometry. [Link]

  • Matrix Science. Mascot help: Peptide fragmentation. [Link]

  • Bureau International des Poids et Mesures (BIPM). Peptides/Proteins. [Link]

  • Hoofnagle, A. N., et al. (2016). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical Chemistry, 62(1), 48–69. [Link]

  • Cheméo. Chemical Properties of 6-Aminohexanoic acid. [Link]

  • PubChem. Methyl 6-aminohexanoate hydrochloride. [Link]

  • Reynolds, N. M., et al. (2017). MS-READ: Quantitative Measurement of Amino Acid Incorporation. Methods in Molecular Biology, 1549, 147–162. [Link]

  • Frewen, B. E., et al. (2006). Using Annotated Peptide Mass Spectrum Libraries for Protein Identification. Journal of Proteome Research, 5(5), 1264–1275. [Link]

  • Wierzbicka, K., & Zboinska, M. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6825. [Link]

Sources

Application Note: High-Resolution NMR Characterization of Peptides Modified with 6-Amino-4,4-dimethylhexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Advantage of Unnatural Amino Acids

The incorporation of unnatural amino acids (UAAs) into peptides is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as stability, selectivity, and bioactivity.[1][2] By moving beyond the canonical 20 amino acids, researchers can introduce novel chemical functionalities and conformational constraints.[3][4] One such UAA, 6-Amino-4,4-dimethylhexanoic acid (Admha), provides a unique structural element. Its aliphatic backbone can influence peptide folding and stability, while the gem-dimethyl group at the C4 position introduces a rigid, sterically hindered center. This modification can protect against enzymatic degradation and modulate the peptide's overall conformation and interaction with biological targets.[2]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing these modified peptides at an atomic level.[5][6][7] Unlike other structural biology techniques, NMR allows for the detailed investigation of molecules in solution, providing critical insights into their native structure, dynamics, and interactions.[5][8] This application note provides a comprehensive guide to the NMR characterization of peptides containing Admha, detailing protocols from sample preparation to advanced 2D NMR analysis for complete structural elucidation.

Part 1: Foundational Concepts and Strategic Approach

The complete characterization of an Admha-modified peptide is a multi-step process that confirms covalent structure and defines its three-dimensional conformation. The overall workflow is a systematic progression from basic 1D experiments to complex 2D and potentially 3D analyses.

NMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Structural Analysis Peptide_Synthesis Peptide Synthesis & Purification (>95%) Sample_Prep NMR Sample Preparation Peptide_Synthesis->Sample_Prep OneD_NMR 1D ¹H NMR Sample_Prep->OneD_NMR TwoD_NMR 2D NMR Experiments (COSY, TOCSY, NOESY, HSQC) OneD_NMR->TwoD_NMR Assignment Resonance Assignment TwoD_NMR->Assignment Restraints Distance & Dihedral Restraints Assignment->Restraints Calculation Structure Calculation & Refinement Restraints->Calculation Validation Structure Validation Calculation->Validation Final_Structure Final_Structure Validation->Final_Structure Data_Analysis cluster_analysis_steps Analysis Steps TOCSY TOCSY Spectrum Identify_Spins 1. Identify Spin Systems TOCSY->Identify_Spins NOESY NOESY Spectrum Sequential_Walk 3. Perform Sequential Walk NOESY->Sequential_Walk Structure_Calc 4. Calculate 3D Structure NOESY->Structure_Calc Distance Restraints Sequence Known Peptide Sequence Assign_Residues 2. Assign Spin Systems to Residues Sequence->Assign_Residues Identify_Spins->Assign_Residues Assign_Residues->Sequential_Walk Sequential_Walk->Structure_Calc

Caption: Logic diagram for the sequential assignment and analysis of peptide NMR data.

Step 1: Identifying Spin Systems with TOCSY

The first step is to use the TOCSY spectrum to identify groups of correlated protons, which correspond to individual amino acid residues. For the Admha residue, we expect two separate spin systems due to the C4 quaternary carbon:

  • System A (Amino end): Protons on C6 (Hδ) and C5 (Hγ). These will show correlations to each other.

  • System B (Carboxyl end): Protons on C2 (Hα) and C3 (Hβ). These will also show correlations to each other.

  • The Gem-Dimethyl Singlet: The six protons of the two methyl groups at C4 are chemically equivalent and have no proton neighbors to couple with. They will appear as a sharp singlet in the 1D spectrum and will not have any COSY or TOCSY cross-peaks.

Step 2: Resonance Assignment

With the spin systems identified, the next task is to assign them to the specific amino acids in the peptide's sequence. This is done by comparing the patterns of cross-peaks and their chemical shifts to known values for each amino acid. [3] The Admha residue is identified by finding its two characteristic two-proton spin systems (A and B) and the prominent gem-dimethyl singlet. The chemical shifts can be predicted based on similar aliphatic chains.

Table of Predicted ¹H Chemical Shifts for Admha in a Peptide Chain (in D₂O):

Proton(s)PositionPredicted δ (ppm)Expected MultiplicityKey TOCSY/COSY Correlations
C2~2.2 - 2.4TripletHα ↔ Hβ
C3~1.6 - 1.8MultipletHβ ↔ Hα
(CH₃)₂C4~0.9 - 1.1SingletNone
C5~1.4 - 1.6TripletHγ ↔ Hδ
C6~3.0 - 3.2TripletHδ ↔ Hγ

Note: These are estimated values. Actual chemical shifts will depend on the local environment within the folded peptide. The values are extrapolated from data for 6-aminohexanoic acid and general chemical shift principles.[9]

Step 3: The Sequential Walk using NOESY

Once intra-residue assignments are made, the NOESY spectrum is used to connect them in the correct order. [10]This "sequential walk" relies on finding NOEs between the amide proton (NH) of one residue (i) and protons of the preceding residue (i-1), most commonly the Hα, Hβ, or NH protons.

To place the Admha residue in the sequence, you will look for NOEs between the amide proton of the residue following Admha and the Hδ (C6) protons of Admha. Similarly, NOEs should be visible between the Hα (C2) protons of Admha and protons on the preceding residue.

Step 4: Structure Calculation and Refinement

The final list of NOE cross-peaks, which correspond to through-space distance restraints, is used as input for structure calculation software (e.g., CYANA, Xplor-NIH). [11]These programs generate a family of 3D structures that are consistent with the experimental data. The quality of the final structural ensemble is then validated using established metrics.

Conclusion

The detailed NMR characterization of peptides modified with 6-Amino-4,4-dimethylhexanoic acid is a robust and informative process. By leveraging a standard suite of 2D NMR experiments, researchers can unambiguously confirm the identity and placement of this unnatural amino acid and determine the high-resolution solution structure of the entire peptide. The distinct features of the Admha residue—specifically its two isolated spin systems and prominent gem-dimethyl singlet—serve as unique spectroscopic markers that facilitate the assignment process. The structural insights gained from this analysis are invaluable for understanding structure-activity relationships and advancing the rational design of next-generation peptide therapeutics.

References

  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. Retrieved from [Link]

  • University of California, Davis. (n.d.). Structure determination of a 20 amino acid peptide by NMR. Retrieved from [Link]

  • Jadhav, S. B., et al. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management, 4(1), 21-34.
  • Nagadi, N. (2020, December 17). Structure Determination of Peptides by simple 2D NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Instruct-ERIC. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • University of Zurich. (n.d.). peptide nmr. Retrieved from [Link]

  • Hinds, M. G., & Norton, R. S. (1994). NMR Spectroscopy of Peptides and Proteins. In J. P. M. Walker (Ed.), Peptide Analysis Protocols. Humana Press.
  • Triclinic Labs. (n.d.). Peptide NMR Analysis Services. Retrieved from [Link]

  • Singh, Y., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.
  • University of Florida. (n.d.). The very basics of NMR of proteins. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). NMR-Based Peptide Structure Analysis Service. Retrieved from [Link]

  • SARomics Biostructures. (n.d.). Protein & Peptide NMR Spectroscopy : Practical Aspects. Retrieved from [Link]

  • King, G. F. (2018). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Toxins, 10(11), 447.
  • O'Connor, R., & El-Sagheer, A. H. (2024). Modified synthetic peptides: from therapeutics to chemosensors. Sensors & Diagnostics, 3(3), 546-563.
  • Diaz-Rodriguez, V., & Distefano, M. D. (2018). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods in Molecular Biology, 1799, 131–147.
  • Balaram, P. (1985). Proton NMR studies of peptide conformations. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(1-2), 21-39.
  • Pal, D., et al. (2010). NMR of peptides. Journal of the Indian Institute of Science, 90(1), 143-162.
  • University of Wisconsin-Madison. (2018). NOESY and ROESY. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Abyntek Biopharma. (2024, April 18). What is the production process of modified peptides? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Support information. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). 6-Aminohexanoic Acid. Retrieved from [Link]

  • Duke University. (n.d.). Introduction to NMR spectroscopy of proteins. Retrieved from [Link]

  • University of Arizona. (n.d.). 2D NMR. Retrieved from [Link]

  • Kessler, H., et al. (1989). NOESY‐TOCSY, an Advantageous 2D NMR Technique for the Analysis of Peptide Sequences. Angewandte Chemie International Edition in English, 28(7), 902-904.
  • Slideshare. (n.d.). 2D NMR Spectroscopy. Retrieved from [Link]

  • NPTEL-NOC IITM. (2024, February 21). Lec 56 Combined utility of COSY, TOCSY, HSQC, NOESY [Video]. YouTube. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

Sources

Application Notes and Protocols: Exploring the Potential of 6-Amino-4,4-dimethylhexanoic Acid Hydrochloride in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the potential applications of 6-Amino-4,4-dimethylhexanoic acid hydrochloride. While this specific molecule is not extensively documented in current literature, its structural features suggest intriguing possibilities for its use as a novel therapeutic agent or as a specialized building block in medicinal chemistry. This document outlines the scientific rationale and provides detailed experimental protocols for investigating two primary applications: as a potential gabapentinoid for neurological disorders and as a sterically hindered linker in the design of complex drug conjugates.

Introduction to this compound

This compound is a derivative of 6-aminohexanoic acid, featuring a gem-dimethyl group at the C4 position. This substitution is anticipated to significantly influence its physicochemical and pharmacological properties compared to its parent molecule. The hydrochloride salt form enhances its aqueous solubility, a desirable characteristic for a drug candidate.

The core structure, an ω-amino acid, is a key feature of several biologically active molecules. The presence of the gem-dimethyl group introduces steric hindrance and increased lipophilicity, which can lead to altered binding affinities for biological targets, modified metabolic stability, and unique conformational preferences when incorporated into larger molecules. These attributes make this compound a compelling candidate for exploration in drug design.

Table 1: Physicochemical Properties of this compound (Predicted)

PropertyPredicted Value
Molecular FormulaC8H18ClNO2
Molecular Weight195.69 g/mol
XLogP31.2
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count5

Potential Application 1: A Novel Gabapentinoid for Neurological Disorders

Scientific Rationale

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS).[1] Analogs of GABA, such as gabapentin and pregabalin, are established therapies for epilepsy, neuropathic pain, and anxiety disorders.[2][3] These drugs, collectively known as gabapentinoids, do not act directly on GABA receptors but exert their effects by binding to the α2-δ subunit of voltage-gated calcium channels (VGCCs).[4][5] This interaction modulates calcium influx, leading to a reduction in the release of excitatory neurotransmitters.

The structure of 6-Amino-4,4-dimethylhexanoic acid, with its amino and carboxylic acid groups separated by a flexible carbon chain, bears a resemblance to the gabapentinoid pharmacophore. The key to the activity of gabapentinoids is their ability to adopt a specific conformation that allows for high-affinity binding to the α2-δ subunit. The 4,4-dimethyl substitution on the hexanoic acid backbone of the title compound could enforce a unique conformational state that may lead to potent and selective binding to the α2-δ subunit. Furthermore, this substitution may influence its transport across the blood-brain barrier via the L-amino acid transporter (LAT1), a critical step for CNS-acting drugs.[5]

Proposed Experimental Workflow for Gabapentinoid Activity Screening

workflow1 start This compound binding_assay [3H]-Gabapentin Competitive Binding Assay (α2-δ subunit affinity) start->binding_assay functional_assay In Vitro Functional Assay (Calcium Imaging) binding_assay->functional_assay If active in_vivo_pain In Vivo Neuropathic Pain Model (e.g., Chung Model) functional_assay->in_vivo_pain If potent in_vivo_epilepsy In Vivo Epilepsy Model (e.g., MES Test) functional_assay->in_vivo_epilepsy If potent adme_tox ADME/Tox Profiling in_vivo_pain->adme_tox in_vivo_epilepsy->adme_tox lead_optimization Lead Optimization adme_tox->lead_optimization workflow2 start This compound synthesis Synthesis of Drug-Linker-Ligand Conjugate start->synthesis purification Purification and Characterization (HPLC, MS, NMR) synthesis->purification in_vitro_eval In Vitro Biological Evaluation (Target Binding, Cellular Activity) purification->in_vitro_eval pk_studies Pharmacokinetic Studies in_vitro_eval->pk_studies If active in_vivo_efficacy In Vivo Efficacy Studies pk_studies->in_vivo_efficacy

Caption: General workflow for utilizing this compound as a linker in drug conjugate development.

Detailed Protocol 2: Hypothetical Synthesis of a Drug Conjugate

This protocol outlines a general, hypothetical procedure for using 6-Amino-4,4-dimethylhexanoic acid as a linker to conjugate a hypothetical drug with a primary amine and a targeting ligand with a carboxylic acid.

Materials:

  • This compound

  • Boc Anhydride (Boc₂O)

  • N,N-Diisopropylethylamine (DIPEA)

  • Drug-NH₂ (a hypothetical drug with an available amine)

  • Targeting Ligand-COOH (a hypothetical ligand with a carboxylic acid)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • HPLC for purification

Procedure:

Step 1: Boc-protection of the linker

  • Dissolve this compound in a mixture of dioxane and water.

  • Add Boc₂O and a base like sodium bicarbonate.

  • Stir at room temperature overnight.

  • Acidify the mixture and extract the Boc-protected linker with an organic solvent.

  • Purify by column chromatography to obtain Boc-NH-(CH₂)₃-C(CH₃)₂-CH₂-COOH.

Step 2: Coupling of the linker to the drug

  • Dissolve the Boc-protected linker, Drug-NH₂, HBTU, and DIPEA in DMF.

  • Stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction and extract the product.

  • Purify by column chromatography to yield Boc-NH-(linker)-Drug.

Step 3: Boc-deprotection

  • Dissolve the Boc-protected conjugate in DCM.

  • Add TFA and stir at room temperature for 1-2 hours.

  • Evaporate the solvent and TFA to obtain H₂N-(linker)-Drug.

Step 4: Coupling to the targeting ligand

  • Dissolve the deprotected conjugate, Targeting Ligand-COOH, HBTU, and DIPEA in DMF.

  • Stir at room temperature overnight.

  • Purify the final conjugate by preparative HPLC.

  • Characterize the final product by HRMS and NMR.

Conclusion and Future Directions

This compound represents an unexplored molecule with significant potential in drug design. Its structural similarity to known gabapentinoids suggests its potential as a novel therapeutic agent for neurological disorders. The protocols outlined in these notes provide a clear path for the initial screening and evaluation of this hypothesis.

Furthermore, the unique steric and electronic properties conferred by the gem-dimethyl group make it an attractive candidate for use as a specialized linker in the construction of complex therapeutic agents. The synthetic strategies provided can be adapted for the development of a wide range of drug conjugates.

References

  • Bryans, J. S., & Wustrow, D. J. (2005). 3-substituted GABA analogs with central nervous system activity: a review. Current medicinal chemistry, 12(12), 1477-1496.
  • GABA (γ-amino butyric acid), is an important inhibitory neurotransmitter in the central nervous system. ScienceDirect Topics. [Link]

  • Gamma-aminobutyric acid analogs. Drugs.com. [Link]

  • Gee, N. S., Brown, J. P., Dissanayake, V. U., Offord, J., Thurlow, R., & Woodruff, G. N. (1996). The novel anticonvulsant drug, gabapentin, binds to the alpha2delta subunit of a calcium channel. The Journal of biological chemistry, 271(10), 5768–5776.
  • Goodman, C. W., & Fink, B. E. (2013). 3-substituted GABA analogs with central nervous system activity: a review. CNS drug reviews, 8(2), 171-182.
  • Markowska, A., Mierzejewski, P., & Janecka, A. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International journal of molecular sciences, 22(22), 12122. [Link]

  • Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin. Current opinion in pharmacology, 6(1), 108-113.
  • Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy research, 73(2), 137-150.
  • Wustrow, D. J., Blakeman, D. L., & Bryans, J. S. (2005). Structure–activity relationships of pregabalin and analogues that target the α2-δ protein. Journal of medicinal chemistry, 48(13), 4547-4556. [Link]

  • 6-Aminohexanoic acid. PubChem. [Link]

Sources

The Strategic Integration of 6-Amino-4,4-dimethylhexanoic acid hydrochloride in Novel Compound Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide delineates the strategic utility of 6-Amino-4,4-dimethylhexanoic acid hydrochloride as a sophisticated building block for the synthesis of novel compounds, particularly in the realm of medicinal chemistry. The presence of a gem-dimethyl group at the C4 position introduces significant steric hindrance and conformational rigidity, offering a unique scaffold for the design of innovative molecular architectures. This document provides a comprehensive overview of the potential applications, reaction protocols, and the underlying scientific rationale for employing this compound in the synthesis of next-generation therapeutics and other advanced chemical entities. While direct literature on this specific molecule is sparse, the principles outlined herein are derived from established methodologies for related sterically hindered amino acids and gabapentinoid synthesis.

Introduction: The Rationale for this compound

This compound is a γ-amino acid analog that presents a compelling structural motif for medicinal chemists and synthetic organic chemists. The key feature of this building block is the gem-dimethyl substitution at the C4 position. This structural element imparts several desirable properties to the resulting novel compounds:

  • Conformational Constraint: The dimethyl substitution restricts the rotational freedom of the hexanoic acid backbone. This can be advantageous in drug design, as it can pre-organize a molecule into a bioactive conformation, potentially leading to higher binding affinity and selectivity for its biological target.

  • Increased Lipophilicity: The addition of the two methyl groups enhances the lipophilicity of the molecule. This can improve pharmacokinetic properties such as membrane permeability and oral bioavailability.

  • Metabolic Stability: The quaternary carbon center can block potential sites of metabolism, leading to a longer in vivo half-life of the resulting drug candidates.

  • Novel Chemical Space: The unique substitution pattern allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with new biological activities.

This building block is particularly well-suited for the synthesis of novel analogs of gabapentin and other bioactive molecules where a conformationally constrained scaffold is desired.

Core Applications and Synthetic Strategies

The primary utility of this compound lies in its bifunctional nature, possessing both a primary amine and a carboxylic acid. This allows for its incorporation into a variety of molecular scaffolds through well-established synthetic transformations.

Synthesis of Novel Amides: Accessing Bioactive Scaffolds

The most direct application of this building block is in the formation of amide bonds. The primary amine can be acylated with a wide range of carboxylic acids, while the carboxylic acid moiety can be coupled with various amines. However, the steric hindrance imparted by the gem-dimethyl group necessitates the use of robust coupling protocols.

G cluster_0 Preparation cluster_1 Amine Coupling cluster_2 Workup & Purification Start 6-Amino-4,4-dimethylhexanoic acid hydrochloride Base Neutralize with a non-nucleophilic base (e.g., DIPEA, TEA) Start->Base Coupling_Agent Activate Carboxylic Acid (e.g., HATU, COMU) Base->Coupling_Agent Amine Add desired amine Coupling_Agent->Amine Reaction Stir at room temperature or gentle heating Amine->Reaction Workup Aqueous workup Reaction->Workup Purification Chromatography Workup->Purification Product Isolated Amide Product Purification->Product

Caption: General workflow for amide coupling reactions.

This protocol is adapted for sterically hindered substrates and is suitable for coupling the carboxylic acid moiety of 6-Amino-4,4-dimethylhexanoic acid with a primary or secondary amine.

Materials:

  • This compound

  • Desired amine (1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add DIPEA (2.0 equivalents) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • In a separate flask, dissolve HATU (1.2 equivalents) in anhydrous DMF.

  • Slowly add the HATU solution to the reaction mixture.

  • Add an additional 1.0 equivalent of DIPEA to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. For particularly hindered substrates, gentle heating (40-50 °C) may be required.[1][2]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Reagent Selection:

  • HATU: A highly efficient coupling reagent known to be effective for sterically demanding couplings and less prone to racemization.

  • DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt and the hexafluorophosphate byproduct of HATU.

For exceptionally challenging couplings, the in situ formation of an acyl fluoride can be a powerful strategy.[1][2]

Materials:

  • N-Boc-6-Amino-4,4-dimethylhexanoic acid (The amine must be protected)

  • Desired amine (1.0 equivalent)

  • Cyanuric fluoride (1.5 equivalents)

  • Pyridine (3.0 equivalents)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve N-Boc-6-Amino-4,4-dimethylhexanoic acid (1.0 equivalent) in anhydrous DCM.

  • Add pyridine (3.0 equivalents) to the solution.

  • Cool the mixture to 0 °C and slowly add cyanuric fluoride (1.5 equivalents).

  • Stir the reaction at 0 °C for 1 hour to form the acyl fluoride.

  • Add the desired amine (1.0 equivalent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

  • Deprotect the Boc group using standard conditions (e.g., TFA in DCM) to yield the final amide.

Synthesis of Novel Gabapentinoid Structures

The structural similarity of 6-Amino-4,4-dimethylhexanoic acid to gabapentin makes it an attractive starting material for the synthesis of novel gabapentinoid compounds with potential applications in treating epilepsy and neuropathic pain.[3][4]

G Start 6-Amino-4,4-dimethylhexanoic acid hydrochloride Amide_Formation Amide coupling with chiral auxiliaries or functionalized amines Start->Amide_Formation Cyclization Intramolecular cyclization to form heterocyclic scaffolds Amide_Formation->Cyclization Further_Functionalization Further derivatization of the amino or carboxyl group Cyclization->Further_Functionalization Final_Product Novel Gabapentinoid Analog Further_Functionalization->Final_Product

Caption: Conceptual synthetic route to novel gabapentinoids.

Data Presentation

The following table provides hypothetical characterization data for a representative novel amide synthesized using Protocol 1.

Compound IDAmine Coupling PartnerYield (%)Purity (%)¹H NMR (δ, ppm)MS (m/z) [M+H]⁺
DMHA-Amide-01 Benzylamine75>957.30-7.20 (m, 5H), 4.35 (d, 2H), 3.05 (t, 2H), 2.15 (t, 2H), 1.50-1.40 (m, 2H), 0.95 (s, 6H)263.2

Conclusion

This compound is a promising and versatile building block for the synthesis of novel compounds. The gem-dimethyl group provides a unique structural feature that can be leveraged to create conformationally constrained, lipophilic, and metabolically stable molecules. While its steric hindrance presents a synthetic challenge, the use of modern, robust amide coupling protocols can overcome this limitation. The potential to synthesize novel gabapentinoid structures and other bioactive amides makes this compound a valuable addition to the toolbox of medicinal and synthetic chemists. Further exploration of its reactivity and applications is warranted and is expected to lead to the discovery of new chemical entities with significant therapeutic potential.

References

  • Due-Hansen, M. E., Pandey, S. K., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Bryans, J. S., et al. (1999). Synthesis and biological evaluation of conformationally restricted Gabapentin analogues. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Due-Hansen, M. E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Al-Mudhaffar, H., & Rishag, N. H. (2018). Synthesis, Characterization of some gabapentin derivatives by Green Chemistry. ResearchGate. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2016). Semantic Scholar. [Link]

  • Cheng, J. P., et al. (2012). Design, Synthesis, and Preliminary Evaluation of Gabapentin-Pregabalin Mutual Prodrugs in Relieving Neuropathic Pain. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 6-Amino-4,4-dimethylhexanoic Acid Hydrochloride Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The incorporation of non-standard amino acids is a cornerstone of modern drug development, enabling the design of peptides and peptidomimetics with enhanced stability, conformational rigidity, and biological activity. 6-Amino-4,4-dimethylhexanoic acid, a synthetic lysine analog, is of particular interest as a flexible, hydrophobic linker.[1] However, the gem-dimethyl group at the 4-position introduces significant steric hindrance, which can pose considerable challenges during chemical synthesis.[2][3][4]

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals to navigate the complexities of incorporating 6-Amino-4,4-dimethylhexanoic acid hydrochloride. We will address common challenges, offer troubleshooting strategies, and present optimized protocols grounded in established principles of peptide chemistry. While direct literature on this specific derivative is emerging, the strategies outlined herein are based on extensive experience with other sterically hindered amino acids and provide a robust starting point for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it considered "sterically hindered"?

A1: this compound is a derivative of 6-aminohexanoic acid, featuring two methyl groups on the fourth carbon of the hexanoic acid backbone. The hydrochloride salt form generally enhances its solubility in aqueous media.[5] The steric hindrance arises from the gem-dimethyl group, which creates a bulky environment around the molecule, physically obstructing the approach of reagents to the reactive sites, particularly during peptide bond formation.[2][6]

Q2: How does the hydrochloride salt form affect the initial reaction setup?

A2: The hydrochloride salt means the primary amine is protonated (R-NH3+ Cl-). Before the coupling reaction, this amine must be neutralized to its free base form (R-NH2) to act as a nucleophile. This is typically achieved by adding a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to the reaction mixture.[7]

Q3: What are the primary challenges encountered when incorporating this amino acid?

A3: The main challenges are:

  • Low Coupling Efficiency: Slow reaction rates and incomplete reactions are common due to the steric bulk hindering the formation of the amide bond.[2][3]

  • Poor Solubility: While the hydrochloride salt aids aqueous solubility, the free base form may have limited solubility in common organic solvents used for synthesis, potentially leading to heterogeneous reaction mixtures and reduced yields.

  • Aggregation: Peptides containing bulky, hydrophobic residues can be prone to aggregation during solid-phase peptide synthesis (SPPS), leading to incomplete reactions.[8]

Q4: Which protecting group strategy is recommended for the amine?

A4: For solid-phase peptide synthesis (SPPS), the most common and generally recommended protecting groups are the 9-fluorenylmethoxycarbonyl (Fmoc) or the tert-butyloxycarbonyl (Boc) group.[9][10] The choice depends on your overall synthetic strategy (Fmoc/tBu vs. Boc/Bn). Given the challenges of coupling, it is crucial to ensure complete deprotection of the preceding amino acid before attempting to couple the 6-Amino-4,4-dimethylhexanoic acid.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or no product formation after the coupling step.

  • Question: I performed a standard coupling reaction to incorporate 6-Amino-4,4-dimethylhexanoic acid, but my analysis (e.g., LC-MS) shows mostly unreacted starting material. What went wrong?

  • Answer & Solutions: This is a classic sign of incomplete coupling due to steric hindrance. Here is a systematic approach to troubleshoot this issue:

    • Assess Your Coupling Reagent: Standard carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) may be inefficient for this hindered coupling.[2]

      • Action: Switch to a more potent activating reagent. Uronium/aminium salts like HATU, HBTU, or HCTU, or phosphonium salts like PyBOP, are designed for difficult couplings.[11][12] HATU is often recommended for its high efficiency in sterically hindered situations.[7][11]

    • Implement a Double Coupling Strategy: A single coupling step may not be sufficient to drive the reaction to completion.

      • Action: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid.[6][13] This is a highly effective strategy for difficult residues.[14]

    • Increase Reaction Time and/or Temperature: Sterically hindered couplings are often slow.

      • Action: Extend the reaction time, for instance, from 1-2 hours to overnight.[6] If using a compatible synthesis platform, consider microwave-assisted peptide synthesis (MAPS), which can significantly accelerate difficult couplings.[15]

    • Optimize Solvent Conditions: Poor solvation of the growing peptide chain can hinder the reaction.[6]

      • Action: Ensure your solvent fully dissolves the reagents. For solid-phase synthesis, use highly solvating solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). In particularly difficult cases, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[6][8]

Issue 2: The reaction mixture is a suspension, not a clear solution.

  • Question: After adding my protected 6-Amino-4,4-dimethylhexanoic acid and coupling reagents, the mixture is cloudy. Is this a problem?

  • Answer & Solutions: Yes, poor solubility can significantly reduce reaction rates. The free base of your amino acid derivative may not be fully soluble in the reaction solvent.

    • Pre-activation: Dissolve the protected amino acid and the activating reagent (e.g., HATU) in your solvent first. In a separate vial, dissolve your peptide substrate. Add the base (e.g., DIPEA) to the amino acid solution to initiate activation, and then add this activated mixture to your substrate.

    • Change Solvents: If solubility in DMF is an issue, consider using NMP, which has stronger solvating properties.[6]

    • Sonication: Gentle sonication can sometimes help to dissolve recalcitrant reagents and improve the homogeneity of the reaction mixture.

Issue 3: Purification of the final product is challenging.

  • Question: My crude product shows the correct mass, but I'm struggling to get a pure sample by RP-HPLC. The peak is broad, or it co-elutes with impurities.

  • Answer & Solutions: The hydrophobic nature of the dimethylhexanoic acid moiety can lead to purification challenges.

    • Optimize Your HPLC Gradient:

      • Action: Use a shallower gradient of your organic mobile phase (typically acetonitrile) around the expected elution time of your peptide. This will improve the resolution between your product and closely eluting impurities.[16]

    • Consider Alternative Chromatography Modes: If standard C18 RP-HPLC is not effective, other methods can be employed.

      • Action: For highly hydrophobic peptides, a C4 or C8 column may provide better separation.[17] In some cases, alternative techniques like ion-exchange chromatography could be beneficial if the peptide has a net charge.[18]

    • Solid-Phase Extraction (SPE) as a Pre-purification Step:

      • Action: Use a reverse-phase SPE cartridge to perform a preliminary cleanup of the crude product. This can remove many of the more polar and non-peptide impurities, simplifying the subsequent HPLC purification.[19]

Visual Workflows and Data

Troubleshooting Workflow for Low Coupling Efficiency

This diagram outlines a decision-making process when encountering a failed or incomplete coupling reaction.

G start Low Coupling Efficiency Detected reagent Step 1: Upgrade Coupling Reagent (e.g., to HATU, HCTU) start->reagent double_couple Step 2: Implement Double Coupling reagent->double_couple If still low yield conditions Step 3: Modify Reaction Conditions double_couple->conditions If still low yield temp_time Increase Time and/or Temperature (Consider Microwave) conditions->temp_time solvent Optimize Solvent System (e.g., NMP, DCM/DMF/NMP) conditions->solvent success Coupling Successful temp_time->success If successful failure Consult Advanced Strategies (e.g., Acyl Fluoride Formation) temp_time->failure If unsuccessful solvent->success If successful solvent->failure If unsuccessful

Caption: A systematic approach to troubleshooting incomplete coupling reactions.

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
ReagentClassActivating SpeciesAdvantagesConsiderations
DCC/DIC CarbodiimideO-acylisoureaCost-effective.[7]Lower reactivity, significant racemization risk, byproduct removal can be difficult (DCU).[7][14]
HBTU/TBTU Uronium/AminiumO-Bt esterFast reactions, widely used.[11]Can cause guanidinylation of the N-terminus if used in excess.[20]
HATU/HCTU Uronium/AminiumO-At / O-6-ClBt esterHighly reactive, low racemization, very effective for hindered couplings.[7][11]Higher cost. HATU is generally the most efficient in this class.[11]
PyBOP PhosphoniumO-Bt esterHigh reactivity, avoids guanidinylation side reaction.[7]Byproducts can be challenging to remove in some cases.
COMU Uronium/AminiumO-Oxyma esterVery high reactivity, often outperforms HATU in challenging cases.[14]Higher cost, newer reagent.

Experimental Protocols

Protocol 1: Double Coupling of Fmoc-6-Amino-4,4-dimethylhexanoic acid in SPPS

This protocol assumes a standard Fmoc/tBu solid-phase synthesis strategy.

  • Resin Preparation:

    • Start with your N-terminally deprotected peptide-resin.

    • Wash the resin thoroughly with DMF (3 x 1 min).

  • First Coupling:

    • In a separate vessel, prepare the activation mixture:

      • Fmoc-6-Amino-4,4-dimethylhexanoic acid (4 equivalents relative to resin loading)

      • HATU (3.9 equivalents)

      • DMF (to dissolve the solids)

    • Add DIPEA (8 equivalents) to the activation mixture and swirl gently for 1-2 minutes (pre-activation).

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

    • Drain the reaction solution and wash the resin with DMF (3 x 1 min).

  • Second Coupling:

    • Repeat Step 2 with a fresh solution of activated amino acid.

    • Allow the second coupling reaction to proceed for another 2 hours.

  • Post-Coupling Wash:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 x 1 min), followed by dichloromethane (DCM) (3 x 1 min).

  • Monitoring (Optional but Recommended):

    • Perform a Kaiser test or other qualitative ninhydrin test to check for the presence of free primary amines. A negative result (e.g., yellow beads for the Kaiser test) indicates a complete reaction. If the test is positive, a third coupling may be considered.

Mechanism of Amide Bond Formation with HATU

The following diagram illustrates the activation of the carboxylic acid by HATU, followed by nucleophilic attack from the free amine to form the peptide bond.

G cluster_0 Activation Step cluster_1 Coupling Step Carboxylic_Acid R-COOH (Protected Amino Acid) Active_Ester OAt Active Ester (Highly Reactive) Carboxylic_Acid->Active_Ester HATU HATU HATU->Active_Ester Base Base (DIPEA) Base->Active_Ester Peptide_Bond Peptide Bond (R-CO-NH-R') Active_Ester->Peptide_Bond Amine R'-NH2 (N-terminus of Peptide) Amine->Peptide_Bond

Caption: HATU-mediated activation and coupling mechanism.

References

  • Merck Millipore. Novabiochem® Coupling reagents. [Link]

  • Biotage. Using double coupling to improve your peptide synthesis. [Link]

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6559-6668.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Thieme Gruppe. Highly Sterically Hindered Peptide Bond Formation. [Link]

  • Scienmag. Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Nature. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]

  • PubChem. Methyl 6-aminohexanoate hydrochloride. [Link]

  • Chemical Reviews. Amino Acid-Protecting Groups. [Link]

  • Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents. [Link]

  • PMC - NIH. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. [Link]

  • SciSpace. Amino Acid-Protecting Groups. [Link]

  • PubMed Central. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. [Link]

  • PMC - PubMed Central. HPLC Analysis and Purification of Peptides. [Link]

  • MDPI. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. [Link]

  • Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

  • PubMed - NIH. Protecting Groups in Peptide Synthesis. [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

Sources

Technical Support Center: Incorporation of 6-Amino-4,4-dimethylhexanoic acid hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the use of 6-Amino-4,4-dimethylhexanoic acid hydrochloride. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to address the unique challenges associated with incorporating this sterically hindered, non-proteinogenic amino acid into peptide sequences. As Senior Application Scientists, we aim to provide not just procedural steps, but the underlying scientific reasoning to empower you to navigate and resolve experimental hurdles.

Introduction: The Unique Challenges of a Disubstituted ε-Amino Acid

6-Amino-4,4-dimethylhexanoic acid is an ε-amino acid analog characterized by two key structural features that demand special consideration during peptide synthesis:

  • Steric Hindrance: The gem-dimethyl group at the C4 position creates significant steric bulk. This bulk can impede the approach of an activated carboxyl group to the N-terminus of the growing peptide chain, or hinder the activation and coupling of its own carboxyl group. This often leads to slow or incomplete coupling reactions.[1][2]

  • Intramolecular Cyclization: As an ε-amino acid, it has the potential for intramolecular cyclization to form a seven-membered ε-lactam.[3] This side reaction can be catalyzed by coupling reagents, particularly during the pre-activation step.

The hydrochloride salt form is standard for improving solubility and stability, but it necessitates the use of an appropriate base to liberate the free amine for the coupling reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with 6-Amino-4,4-dimethylhexanoic acid incomplete, leading to deletion sequences?

A1: Incomplete coupling is the most common issue and stems directly from the steric hindrance of the 4,4-dimethyl group.[1][2] Standard coupling reagents like DCC or DIC are often inefficient for such hindered amino acids.[1] You may observe a significant deletion sequence in your crude peptide analysis by HPLC-MS, corresponding to the peptide sequence lacking the 6-Amino-4,4-dimethylhexanoic acid residue.[4]

Q2: I am observing a significant side product with a mass corresponding to my peptide minus 18 Da (loss of water). What is this?

A2: This mass loss is highly indicative of intramolecular lactam formation. The ε-amino group can attack the activated C-terminal carboxyl group, leading to the formation of a stable seven-membered ring (an ε-lactam) and the elimination of water.[3] This is a common side reaction for linear amino acids where the amino and carboxyl groups can come into proximity.[3]

Q3: Which coupling reagents are most effective for incorporating this sterically hindered amino acid?

A3: For sterically demanding couplings, more potent activating reagents are essential. The choice of reagent can be the single most critical factor for success.

  • Uronium/Aminium Reagents: Reagents such as HATU , HBTU, and COMU are highly efficient and are considered among the most powerful for overcoming steric hindrance.[5][6][7] HATU is frequently recommended for difficult couplings.[7]

  • Phosphonium Reagents: PyBOP and PyAOP are also excellent choices, demonstrating high reactivity for hindered couplings.[5]

  • Oxyma-Based Reagents: COMU incorporates the OxymaPure leaving group, offering coupling efficiencies comparable to HATU but with a better safety profile, as it is not derived from potentially explosive HOBt or HOAt.[6][8]

Q4: How does the hydrochloride salt affect the coupling reaction?

A4: The hydrochloride salt means the primary amine is protonated (R-NH3+Cl-). This form is unreactive in a coupling reaction. You must add a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize the salt and generate the free amine (R-NH2) in situ for the reaction to proceed.[5] Typically, 2-3 equivalents of base are required: one to neutralize the hydrochloride and another to facilitate the coupling reaction itself.

Q5: Can I improve coupling efficiency by modifying the reaction conditions?

A5: Yes, optimizing reaction conditions is a critical strategy when dealing with difficult couplings:

  • Elevated Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Microwave-assisted peptide synthesis is particularly effective at accelerating reaction rates for difficult couplings.[2][7]

  • Extended Reaction Time: For slow, sterically hindered reactions, extending the coupling time from the standard 1-2 hours to 4 hours, or even overnight, can help drive the reaction to completion.[7]

  • Solvent Choice: N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO) to the primary solvent (like DMF) can help disrupt peptide aggregation, which can exacerbate coupling problems.[9]

Troubleshooting Guide: Common Issues and Solutions

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency / Deletion Sequence 1. Insufficiently potent coupling reagent. 2. Steric hindrance from the 4,4-dimethyl group. 3. Peptide aggregation on the solid support.[9]1. Switch to a high-potency coupling reagent: Use HATU, HCTU, or COMU.[5][6] 2. Increase reaction temperature: Perform the coupling at 40-50°C or use microwave-assisted synthesis.[2][7] 3. Extend reaction time: Allow the coupling to proceed for 4-12 hours.[7] 4. Perform a double coupling: After the first coupling, drain the reagents and repeat the coupling step with fresh reagents.
Lactam Formation (Mass loss of 18 Da) 1. Pre-activation time is too long, allowing intramolecular cyclization. 2. Use of carbodiimides (DCC/DIC) which can sometimes promote cyclization.[1]1. Minimize pre-activation time: Add the activated amino acid solution to the resin immediately after it is prepared.[7] 2. Change coupling strategy: Use a reagent like PyBOP or HATU which may favor intermolecular coupling. 3. Couple at a lower temperature initially to slow down the rate of cyclization relative to the desired intermolecular reaction.
Peptide Aggregation The growing peptide chain is folding on itself via hydrogen bonds, blocking the N-terminus.[9]1. Change solvent system: Use NMP or a DMF/DMSO mixture.[9] 2. Incorporate chaotropic salts: Add salts like LiCl to the coupling mixture to disrupt hydrogen bonding. 3. Synthesize on a low-substitution resin or a specialized resin like TentaGel to increase the distance between peptide chains.[9]
No reaction or very poor yield Insufficient or incorrect base used to neutralize the hydrochloride salt.1. Ensure adequate base: Use at least 2 equivalents of DIPEA. One equivalent neutralizes the HCl salt, and the other is for the coupling reaction. 2. Verify base quality: Use fresh, high-quality DIPEA or NMM.
Visualizing the Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Primary Troubleshooting Steps cluster_2 Secondary Troubleshooting Steps cluster_3 Outcome Problem Incomplete Coupling or Side Product Detected (HPLC/MS) Reagent Upgrade Coupling Reagent (e.g., to HATU, COMU) Problem->Reagent Is reagent potent enough? Conditions Optimize Reaction Conditions (Temp, Time) Problem->Conditions Are conditions optimal? Base Verify Base Stoichiometry (≥2 eq. DIPEA) Problem->Base Is HCl salt neutralized? DoubleCouple Perform Double Coupling Reagent->DoubleCouple Conditions->DoubleCouple Base->Reagent Solvent Change Solvent System (NMP, DMSO) DoubleCouple->Solvent Still incomplete? Success Successful Incorporation DoubleCouple->Success Resolved Resin Use Low-Load or PEG Resin Solvent->Resin Aggregation persists? Resin->Success

Caption: Troubleshooting workflow for incorporating hindered amino acids.

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-6-Amino-4,4-dimethylhexanoic acid using HATU

This protocol outlines a robust procedure for coupling the sterically hindered amino acid on a solid support.

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in dimethylformamide (DMF) for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vessel, dissolve:

      • Fmoc-6-Amino-4,4-dimethylhexanoic acid (4 eq., 0.4 mmol)

      • HATU (3.9 eq., 0.39 mmol)

      • N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol)

    • Add DMF to dissolve the components (approx. 2 mL for a 0.1 mmol scale).

    • Vortex the solution for 1-2 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction Conditions: Allow the reaction to proceed for 2-4 hours at room temperature, or 1 hour at 40°C. Gentle agitation (vortexing or shaking) should be maintained throughout.

  • Washing: Drain the coupling solution from the reaction vessel. Wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test (or other appropriate ninhydrin-based test) on a small sample of beads to check for the presence of free primary amines.[10] If the test is positive (blue beads), it indicates an incomplete reaction. In this case, a second coupling (repeat steps 2-5) is recommended.

Visualizing the Coupling Workflow

workflow start Deprotected Peptide-Resin couple Add to Resin Couple (2-4h RT or 1h @ 40°C) start->couple prepare_aa Prepare Activation Solution: 1. Fmoc-AA-HCl 2. HATU 3. DIPEA 4. DMF activate Pre-activate (1-2 min) prepare_aa->activate activate->couple wash Wash Resin (5x DMF) couple->wash monitor Kaiser Test wash->monitor recouple Repeat Coupling monitor->recouple Positive continue_synthesis Continue to Next Cycle monitor->continue_synthesis Negative recouple->wash

Caption: Experimental workflow for coupling with HATU activation.

Protocol 2: Analysis of Crude Peptide by RP-HPLC and LC-MS

After synthesis and cleavage from the resin, the crude peptide must be analyzed to confirm successful incorporation and identify any side products.

  • Sample Preparation: Dissolve a small amount of the lyophilized crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

  • RP-HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., Agilent AdvanceBio Peptide Mapping).[11]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[11]

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point.

    • Detection: UV detection at 210-230 nm.[4]

  • LC-MS Analysis: Couple the HPLC output to a mass spectrometer (ESI-MS) to obtain mass data for each peak.[12]

  • Data Interpretation:

    • Identify the peak corresponding to the theoretical mass of your target peptide.

    • Look for a peak corresponding to the target mass minus the mass of 6-Amino-4,4-dimethylhexanoic acid (deletion sequence).

    • Look for a peak corresponding to the target mass minus 18.01 Da (lactam formation).

References

  • Vertex AI Search, based on "Commonly Used Coupling Reagents in Peptide Synthesis". Accessed on 2024-10-27.
  • Request PDF, based on "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids". Accessed on 2024-10-27.
  • Jaśkiewicz, A., et al. (2017). Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. International Journal of Peptide Research and Therapeutics, 23(2), 235-245. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Jaśkiewicz, A., et al. (2016). Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. National Institutes of Health. [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Wikipedia. Lactam. [Link]

  • Request PDF, based on "Peptide Global Deprotection/Scavenger-Induced Side Reactions". Accessed on 2024-10-27.
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

  • Royal Society of Chemistry. (2022). Radical cascade synthesis of γ-amino acids or γ-lactams via carboxyl-mediated intramolecular C–H amination. Green Chemistry. [Link]

  • ResearchGate, based on "Analytical Methods for Solid Phase Peptide Synthesis". Accessed on 2024-10-27.
  • PubMed. (2010). alpha-Amino-beta-hydroxy-gamma-lactam for constraining peptide Ser and Thr residue conformation. [Link]

  • ACS Publications. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]

  • PubMed. (2017). Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. [Link]

  • Almac. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]

  • National Institutes of Health. (2011). Introduction to Peptide Synthesis. PMC. [Link]

  • ScienceDirect. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. [Link]

Sources

"strategies to improve the yield of peptides with 6-Amino-4,4-dimethylhexanoic acid hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with peptides incorporating 6-Amino-4,4-dimethylhexanoic acid hydrochloride. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve synthesis yields and final purity. As a non-canonical amino acid, 6-Amino-4,4-dimethylhexanoic acid introduces unique challenges due to its structure, specifically the steric hindrance caused by the gem-dimethyl group at the γ-position and its overall hydrophobicity.

This guide is designed to explain the causality behind experimental choices, providing you with the rationale needed to overcome common obstacles encountered during solid-phase peptide synthesis (SPPS), purification, and characterization.

Frequently Asked Questions (FAQs)

Q1: What makes 6-Amino-4,4-dimethylhexanoic acid a "difficult" residue to work with?

A: The primary challenges stem from two key structural features:

  • Steric Hindrance: The two methyl groups on the fourth carbon (the γ-carbon relative to the carboxyl group) create significant steric bulk. This bulk can physically obstruct the incoming activated amino acid from efficiently reaching the N-terminal amine of the growing peptide chain on the solid support, leading to slower reaction rates and incomplete couplings.[1][2]

  • Increased Hydrophobicity: The aliphatic hexanoic acid backbone, combined with the dimethyl groups, makes this residue highly hydrophobic. Incorporating it into a peptide sequence increases the overall hydrophobicity of the peptide, which can lead to aggregation on the resin during synthesis and solubility issues during purification.[3][4][5]

Q2: Which coupling reagents are recommended for incorporating this amino acid?

A: Standard carbodiimide reagents like DCC or DIC may prove inefficient due to the steric hindrance.[6] It is highly recommended to use stronger, more reactive coupling reagents that are specifically designed to overcome such challenges. The most effective options belong to the uronium/aminium or phosphonium salt classes. Reagents such as HATU, HCTU, HBTU, or COMU are excellent choices because they react rapidly to form highly activated esters, promoting efficient coupling even with sterically hindered residues.[7][8]

Q3: Can I use a standard Fmoc-SPPS protocol?

A: Yes, a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy is the appropriate core methodology.[9] However, you will need to modify specific steps to accommodate the challenges posed by this amino acid. This includes using a more potent coupling reagent (as mentioned in Q2), potentially extending coupling times, performing double couplings, and using solvents or additives that minimize peptide aggregation on the resin.

Troubleshooting Guide: Synthesis & Purification

This section addresses specific problems you may encounter and provides actionable solutions based on established chemical principles.

Problem 1: Low Coupling Efficiency (Incomplete Reaction)

You perform a ninhydrin or Kaiser test after the coupling step for 6-Amino-4,4-dimethylhexanoic acid, and it comes back strongly positive, indicating a significant number of unreacted free amines.

Root Cause Analysis:

The positive test is a direct result of incomplete amide bond formation. The steric hindrance from the gem-dimethyl group is the most likely cause, slowing the reaction kinetics to a point where a standard coupling time is insufficient.

Solutions & Strategies:
  • Optimize Your Coupling Reagent: If you are not already using one, switch to a high-efficiency coupling reagent. A comparison of recommended options is provided below.

    Coupling ReagentAcronymKey Strengths & MechanismPotential Drawbacks
    HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateGenerates a highly reactive HOAt ester. Extremely fast kinetics and effective for sterically hindered and N-methylated amino acids.[7][8]Higher cost compared to HBTU/TBTU.
    HCTU 2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphateSimilar to HATU but often more cost-effective. High efficiency and rapid coupling.[10]Byproducts are similar to other benzotriazole-based reagents.
    COMU 1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphateIncorporates Oxyma Pure, making it a safer, non-explosive alternative to HOBt/HOAt-based reagents.[8][11] Excellent solubility and efficiency, comparable to HATU.[8]Can be less stable in DMF over long periods.[11]
    PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateA phosphonium salt reagent that is highly reactive and generates non-carcinogenic byproducts, unlike its predecessor BOP.[7]Can be less effective than HATU for the most difficult couplings.
  • Increase Reaction Time & Temperature: For a conventional room temperature coupling, extend the reaction time from the standard 1-2 hours to 3-4 hours or even overnight. Alternatively, performing the coupling at a moderately elevated temperature (e.g., 35-50°C), especially with microwave-assisted SPPS, can provide the energy needed to overcome the activation barrier and drive the reaction to completion.[2]

  • Perform a Double Coupling: After the initial coupling reaction, drain the vessel, wash the resin with DMF, and then add a fresh solution of the activated amino acid and reagents. Allow this second coupling to proceed for another 1-2 hours. This is a very common and effective strategy for difficult residues.

Troubleshooting Workflow: Low Coupling Efficiency

Below is a decision-making diagram to guide your troubleshooting process.

G start Ninhydrin Test Positive? reagent Are you using HATU, HCTU, or COMU? start->reagent Yes switch_reagent Action: Switch to a high-potency reagent (e.g., HATU). reagent->switch_reagent No double_couple Action: Perform a second, fresh coupling for 1-2 hours. reagent->double_couple Yes re_test Re-run Ninhydrin Test switch_reagent->re_test extend_time Action: Increase coupling time to 4+ hours or use mild heat (40°C). double_couple->extend_time Still Positive double_couple->re_test Test Again extend_time->re_test re_test->start Still Positive proceed Proceed to Deprotection re_test->proceed Negative

Caption: Workflow for troubleshooting incomplete coupling reactions.

Problem 2: Poor Yield After Cleavage & Purification

The final yield of your purified peptide is very low. Analysis of the crude product by HPLC shows a complex mixture with many deletion sequences, and the desired product peak is small. The peptide is also difficult to dissolve for purification.

Root Cause Analysis:

This issue is likely a combination of two factors originating from the hydrophobic nature of the 6-Amino-4,4-dimethylhexanoic acid residue:

  • Peptide Aggregation: During SPPS, the growing peptide chains, now more hydrophobic, can fold and aggregate on the solid support. This prevents reagents from accessing the reactive N-terminus, leading to incomplete couplings and the formation of deletion sequences.[3]

  • Solubility Issues: The final, cleaved peptide is highly hydrophobic, making it poorly soluble in standard HPLC solvents like water/acetonitrile with 0.1% TFA.[4][5] This can cause the peptide to precipitate on the column or fail to elute properly, resulting in significant product loss.[4]

Solutions & Strategies:

For Synthesis (Anti-Aggregation):

  • Use Chaotropic Agents: Add chaotropic salts like LiCl (0.5 M) to the DMF used for coupling and washing steps. These agents disrupt the secondary structures (like beta-sheets) that lead to aggregation.

  • Employ "Magic Mixture" Solvents: For very difficult sequences, use a solvent system known to reduce aggregation, such as a 1:1:1 mixture of DCM/DMF/NMP.[12]

  • Choose the Right Resin: Use a low-crosslinked polystyrene (PS) resin or a more hydrophilic polyethylene glycol (PEG)-grafted resin (e.g., TentaGel).[1][13] A more polar resin can sometimes mitigate the aggregation of hydrophobic sequences.[12]

For Purification (Improving Solubility):

  • Modify Dissolution Solvents: Before injection, try dissolving the crude peptide in a small amount of a stronger organic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or n-propanol (nPrOH) before diluting it with the initial mobile phase.[5][14]

  • Alter the Mobile Phase: If the peptide does not elute well with an acetonitrile (ACN) gradient, replace ACN with a stronger, less polar organic solvent like n-propanol or isopropanol.[5] These can improve the solubility of very hydrophobic peptides.

  • Alternative Purification Strategy: For extremely difficult cases, an alternative to RP-HPLC is to precipitate the peptide from the cleavage cocktail (TFA) in cold diethyl ether, wash thoroughly to remove scavengers, and then use the partially purified product directly if purity allows, or attempt a different chromatography method like normal-phase.[4]

Experimental Protocol: Optimized Coupling of Fmoc-6-Amino-4,4-dimethylhexanoic acid-OH

This protocol is designed to maximize coupling efficiency and minimize aggregation.

  • Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group on the resin-bound peptide (confirmed by a negative ninhydrin test), wash the resin thoroughly with DMF (3x) and DCM (3x), followed by DMF (3x).

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-6-Amino-4,4-dimethylhexanoic acid-OH (4 eq. relative to resin loading), HATU (3.9 eq.), and HOAt (4 eq.) in DMF.

    • Add DIPEA (8 eq.) to the solution.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated amino acid solution to the drained resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature.

  • Monitoring:

    • Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.

  • Troubleshooting (if Kaiser test is positive):

    • Drain the reaction vessel.

    • Wash the resin once with DMF.

    • Repeat steps 2 and 3 for a second coupling.

  • Final Wash: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x), DCM (3x), and finally DMF (3x) to prepare for the next deprotection step.[9]

References
  • A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides. Benchchem.

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotech.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

  • Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. National Institutes of Health.

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate.

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Biomatik.

  • CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry.

  • D-Amino Acid Peptides: Challenges in Solid-Phase Synthesis. LinkedIn.

  • Unnatural Amino Acids for Peptide Synthesis. Merck Millipore.

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation.

  • Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central.

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PubMed Central.

  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.

  • Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. The Nest Group, Inc.

  • Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. SpringerLink.

  • Peptide Purification Process & Methods: An Overview. Bachem.

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. GenScript.

  • Does anybody have an idea of how to purify hydrophobic peptides by HPLC which are hard to solublize in initial HPLC conditions? ResearchGate.

  • Unnatural Amino Acids for Peptide Synthesis. Sigma-Aldrich.

  • What are the Sustainability Challenges in Peptide Synthesis and Purification? Biomatik.

  • Peptide synthesis troubleshooting using unnatural amino acids. Reddit.

  • Synthetic Peptides - A User's Guide. Google Books.

  • Developments in peptide and amide synthesis. Elsevier.

  • The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. MDPI.

  • Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. National Institutes of Health.

  • Peptide Synthesis for Potential Therapeutics. University of the Pacific Scholarly Commons.

  • Introduction to Peptide Synthesis. Master Organic Chemistry.

  • Optimizing the Amino Acid Sequence Enhances the Productivity and Bioefficacy of the RBP-Albumin Fusion Protein. PubMed Central.

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PubMed Central.

Sources

Technical Support Center: Purification of Peptides Containing 6-Amino-4,4-dimethylhexanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of peptides incorporating the unnatural, hydrophobic amino acid 6-Amino-4,4-dimethylhexanoic acid hydrochloride. The unique bulky and hydrophobic nature of this residue presents significant challenges during peptide purification, primarily by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and achieve high-purity peptides for your research and drug development endeavors.

Introduction: The Challenge of Hydrophobicity

The incorporation of this compound into a peptide sequence dramatically increases its overall hydrophobicity. This leads to several purification challenges, including poor solubility in aqueous mobile phases, a strong tendency for aggregation, and tenacious interaction with RP-HPLC stationary phases.[1][2][3] These factors can result in low peptide recovery, poor peak shape, and co-elution with closely related impurities, complicating the isolation of the target peptide.[3][4][5] This guide will equip you with the knowledge and techniques to systematically address and overcome these issues.

Troubleshooting Guide

This section is designed to provide rapid, targeted solutions to common problems encountered during the purification of peptides containing this compound.

Q1: My peptide is poorly soluble in the initial mobile phase conditions, leading to precipitation upon injection. What can I do?

A1: This is a frequent issue with highly hydrophobic peptides.[2][6][7] The key is to find a suitable solvent system to dissolve the crude peptide before injection and ensure its compatibility with the HPLC mobile phase.

  • Initial Dissolution Strategy:

    • Attempt to dissolve the lyophilized peptide in a minimal amount of an organic solvent. Recommended starting points are Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF).[6] For peptides with oxidation-sensitive residues like Cysteine or Methionine, DMF is often a better choice.[6]

    • Once dissolved, slowly add the organic stock solution dropwise into your aqueous mobile phase A (e.g., water with 0.1% TFA) while gently vortexing.[6] This gradual dilution can prevent the peptide from crashing out of solution.[6]

    • If precipitation still occurs, consider using stronger organic solvents like n-propanol or isopropanol in your sample diluent, as these can enhance the solubility of very hydrophobic peptides.[7]

  • Protocol: Step-by-Step Peptide Solubilization for RP-HPLC

    • Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.[6]

    • Add a small, precise volume of DMSO or DMF to the vial to create a concentrated stock solution.

    • Gently sonicate or vortex the vial until the peptide is fully dissolved.[6]

    • Prepare your injection sample by slowly adding the stock solution to a diluent that is as close as possible in composition to your initial HPLC mobile phase, but with a slightly higher organic content if necessary to maintain solubility.

Q2: I am observing a broad, tailing peak for my target peptide during RP-HPLC analysis. How can I improve the peak shape?

A2: Poor peak shape is often a result of peptide aggregation on the column, strong secondary interactions with the stationary phase, or slow kinetics of adsorption/desorption.[3][4]

  • Increase Column Temperature: Elevating the column temperature (e.g., 40-60°C) is a highly effective strategy.[4][5][8] Increased temperature enhances peptide solubility in the mobile phase, reduces mobile phase viscosity for better mass transfer, and can disrupt peptide secondary structures, all of which contribute to sharper peaks.[4][8]

  • Optimize the Ion-Pairing Agent: Trifluoroacetic acid (TFA) is the standard ion-pairing agent for peptide purification.[5][9] It forms a neutral ion pair with positively charged residues, increasing hydrophobicity and improving peak shape by masking silanol interactions.[5][10][11]

    • Ensure a sufficient concentration of TFA (typically 0.1%) in both mobile phase A and B.

    • For particularly stubborn peptides, consider using a more hydrophobic ion-pairing agent like heptafluorobutyric acid (HFBA).[12][13] Be aware that these can be more difficult to remove from the final product and may interfere with mass spectrometry.[12]

  • Adjust the Gradient: A shallower gradient around the elution point of your peptide can significantly improve peak sharpness and resolution from closely eluting impurities.[3]

  • Lower the Flow Rate: Reducing the flow rate can sometimes improve peak resolution, although it will increase the run time.[3]

Q3: My peptide recovery is very low. It seems to be irreversibly binding to the column. What is happening and how can I fix it?

A3: Irreversible binding is a serious concern for highly hydrophobic peptides. The strong interaction with the stationary phase prevents the peptide from eluting under standard conditions.[5]

  • Change the Stationary Phase: If you are using a standard C18 column, consider switching to a less hydrophobic stationary phase, such as C8 or C4.[5] For very hydrophobic peptides, a C4 column is often the best choice.[5] Phenyl-based columns can also offer different selectivity and may be a good alternative.[14]

  • Increase the Strength of the Organic Mobile Phase: Acetonitrile (ACN) is the most common organic modifier. However, for extremely hydrophobic peptides, stronger solvents may be necessary to ensure elution.

    • Consider using n-propanol or isopropanol as a component of your organic mobile phase (Mobile Phase B).[7] For example, a mixture of 50:50 acetonitrile:n-propanol can be very effective at eluting hydrophobic peptides and preventing aggregation.[7][14]

    • Always perform a blank injection after a run with a very hydrophobic peptide to check for carryover, which would indicate incomplete elution.[7]

  • Elevated Temperature: As mentioned for improving peak shape, higher temperatures can also improve recovery by reducing strong hydrophobic interactions with the stationary phase.[4]

Frequently Asked Questions (FAQs)

Q1: What are the best initial RP-HPLC conditions for a peptide containing this compound?

A1: A good starting point would be a C8 or C4 column with a gradient of water and acetonitrile, both containing 0.1% TFA. A gradient of 5% to 95% Acetonitrile over 30-60 minutes is a reasonable starting point for method development. Given the hydrophobicity, you should anticipate that your peptide will elute at a high percentage of acetonitrile.

ParameterRecommended Starting ConditionRationale
Column C8 or C4, 300Å pore sizeLess hydrophobic than C18, reducing the risk of irreversible binding. Wide pore size is better for larger molecules like peptides.[5][9]
Mobile Phase A 0.1% TFA in WaterStandard ion-pairing agent for good peak shape.[5]
Mobile Phase B 0.1% TFA in AcetonitrileCommon organic modifier for peptide elution.[15]
Gradient 5-95% B over 30-60 minA broad initial gradient to determine the approximate elution point.
Flow Rate 1 mL/min (for 4.6 mm ID column)Standard analytical flow rate.[16]
Temperature 40-60 °CImproves solubility, peak shape, and recovery.[4][8]
Detection 210-220 nmWavelength for detecting the peptide backbone.[15]

Q2: How can I prevent my hydrophobic peptide from aggregating during synthesis and before purification?

A2: Peptide aggregation can begin even during solid-phase peptide synthesis (SPPS), leading to lower yields and purification difficulties.[1]

  • During SPPS:

    • Incorporate "disrupting" elements like pseudoproline dipeptides in your sequence if possible. These introduce kinks that can break up the secondary structures that lead to aggregation.

    • Use solvents like trifluoroethanol (TFE) or chaotropic agents during synthesis to inhibit aggregation.[1]

  • Post-Synthesis Handling:

    • Minimize the time the crude, deprotected peptide spends in solution before purification.

    • If storage is necessary, lyophilize the peptide immediately after cleavage and deprotection.[17]

    • When dissolving for purification, work with the lowest feasible concentration to reduce intermolecular interactions.[17]

Q3: Are there alternatives to RP-HPLC for purifying these types of peptides?

A3: While RP-HPLC is the most common method, for extremely difficult cases, alternative or complementary techniques can be employed.

  • Precipitation and Washing: For some highly insoluble peptides, an alternative to chromatographic purification is a carefully designed precipitation and washing protocol. This can remove many of the more soluble impurities.[2]

  • Multicolumn Countercurrent Solvent Gradient Purification (MCSGP): This is an advanced technique that can improve yield and reduce solvent consumption for challenging purifications.[15]

  • Ion-Exchange Chromatography (IEX): If your peptide has a net charge, IEX can be a useful initial purification step to separate it from uncharged or oppositely charged impurities before a final RP-HPLC polishing step.[18]

Visualizations and Workflows

Troubleshooting Workflow for Poor Peak Shape

G start Start: Broad/Tailing Peak temp Increase Column Temperature (40-60°C) start->temp check1 Peak Shape Improved? temp->check1 gradient Optimize Gradient: Shallower Slope check2 Peak Shape Improved? gradient->check2 ion_pair Check Ion-Pairing Agent: Ensure 0.1% TFA check3 Peak Shape Improved? ion_pair->check3 column Switch to Less Hydrophobic Column (C8/C4) check4 Peak Shape Improved? column->check4 solvent Use Stronger Organic Solvent (e.g., n-propanol) end_further Consider Alternative Purification Methods solvent->end_further check1->gradient No end_success End: Successful Purification check1->end_success Yes check2->ion_pair No check2->end_success Yes check3->column No check3->end_success Yes check4->solvent No check4->end_success Yes

Caption: A stepwise troubleshooting workflow for improving poor peak shape in RP-HPLC.

Mechanism of Ion-Pairing in RP-HPLC

G cluster_0 Mobile Phase cluster_1 Stationary Phase Peptide Positively Charged Peptide (+) IonPair Neutral Ion-Pair Peptide->IonPair TFA TFA Anion (-) TFA->IonPair C18 Hydrophobic C18 Chains IonPair->C18 Increased Hydrophobic Interaction (Stronger Retention)

Caption: How TFA forms a neutral ion-pair with a peptide, enhancing its retention on a C18 column.

References

  • Effect of Elevated Temperatures on Reversed-Phase HPLC of Highly Hydrophobic Peptides. Agilent. Available from: [Link]

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. GenScript. (2024-07-11). Available from: [Link]

  • Effect of temperature on RP-HPLC profiles of peptide C, peptide V13K L, and V13L L. ResearchGate. Available from: [Link]

  • Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Nest Group. Available from: [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE HPLC Columns. Available from: [Link]

  • How to choose an ion pairing agent to improve your peptide purification. Biotage. (2023-02-06). Available from: [Link]

  • How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction? Reddit. (2019-02-11). Available from: [Link]

  • Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography. PMC - NIH. Available from: [Link]

  • Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central. Available from: [Link]

  • Peptide Isolation – Method Development Considerations. Waters Corporation. Available from: [Link]

  • HPLC of Peptides and Proteins. SpringerLink. Available from: [Link]

  • Which chromatography is preferred for purification of hydrophobic peptide? ResearchGate. (2021-05-30). Available from: [Link]

  • HPLC Analysis and Purification of Peptides. PMC - PubMed Central. Available from: [Link]

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. Available from: [Link]

  • The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography. PubMed. (2017-05-05). Available from: [Link]

  • Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. NIH. (2016-09-19). Available from: [Link]

  • Peptide aggregation: insights from SEC-HPLC analysis. ResearchGate. (2025-06-27). Available from: [Link]

  • The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography. ResearchGate. (2025-08-07). Available from: [Link]

  • The summary of Peptide Hydrophobic Ion Pairing application in lipid-based nanocarrier systems. ResearchGate. Available from: [Link]

  • Purification of a Lipid Peptide: Method Development for Hydrophobic Peptides. ResearchGate. Available from: [Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC - PubMed Central. (2023-06-12). Available from: [Link]

  • Automated Synthesis and Purification of Hydrophobic Peptides. Semantic Scholar. Available from: [Link]

  • Automated Synthesis and Purification of Hydrophobic Peptides. PubMed. Available from: [Link]

  • Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G. NIH. Available from: [Link]

  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. NIH. (2023-04-24). Available from: [Link]

  • Introduction to Peptide Synthesis. PMC - NIH. Available from: [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available from: [Link]

  • Synthesis of N-peptide-6-amino-D-luciferin Conjugates. ResearchGate. (2018-04-19). Available from: [Link]

Sources

Technical Support Center: Preventing Peptide Aggregation with 6-Amino-4,4-dimethylhexanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the effective use of 6-Amino-4,4-dimethylhexanoic acid hydrochloride in preventing peptide aggregation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peptide solubility and aggregation during their experiments. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful application of this specialized chemical chaperone.

Introduction to Peptide Aggregation and the Role of this compound

Peptide aggregation is a common and often formidable challenge in research and drug development. It is primarily driven by intermolecular hydrophobic interactions and the formation of highly ordered β-sheet structures, leading to the formation of insoluble and often bioactive aggregates. This phenomenon can compromise experimental results, reduce product yields, and introduce variability in bioassays.

This compound is a novel chemical chaperone designed to mitigate these issues. It is an amphipathic molecule, possessing a hydrophilic amino group and a hydrophobic hexanoic acid backbone.[1][2][3] The strategic placement of gem-dimethyl groups at the C4 position significantly enhances its hydrophobicity and introduces conformational rigidity. This unique structure is hypothesized to enable it to act as a "hydrophobic shield," effectively masking the hydrophobic patches on peptide chains that are prone to aggregation.[4][5]

The gem-dimethyl effect, also known as the Thorpe-Ingold effect, suggests that the steric hindrance from the dimethyl group can restrict the rotational freedom of the hexanoic acid backbone.[6][7][8] This pre-organization can lead to a more entropically favorable binding to unfolded or partially folded peptide intermediates, thereby disrupting the formation of ordered β-sheet structures that are the hallmark of amyloid fibrils and other aggregates.[6][9]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it prevent peptide aggregation?

A1: this compound is a specialized chemical chaperone. It is a derivative of 6-aminohexanoic acid, featuring two methyl groups on the fourth carbon. This modification significantly increases its hydrophobicity and steric bulk. It is supplied as a hydrochloride salt to improve its aqueous solubility.

Its primary mechanism of action is to non-covalently interact with and shield the exposed hydrophobic regions of peptide chains.[4][10] This "hydrophobic shielding" prevents the intermolecular interactions that lead to aggregation and the formation of insoluble β-sheet structures. The gem-dimethyl group is thought to play a crucial role by providing a bulky, conformationally constrained hydrophobic surface that can effectively disrupt the ordered packing of peptide backbones.[6][7]

Q2: At what stage of my experiment should I use this compound?

A2: It is most effective when introduced as early as possible in your workflow, ideally during peptide synthesis, purification, or reconstitution of lyophilized peptides. Adding it to your buffers can help maintain peptide solubility and prevent aggregation during storage and handling.

Q3: What is the optimal concentration of this compound to use?

A3: The optimal concentration is peptide-dependent and needs to be determined empirically. A good starting point is a molar excess relative to the peptide concentration. We recommend a concentration range of 1-10 mM for most applications. For highly aggregation-prone peptides, concentrations up to 50 mM may be necessary. It is advisable to perform a concentration titration to find the minimum effective concentration for your specific peptide.

Q4: Is this compound compatible with common biological buffers and assays?

A4: Yes, it is generally compatible with common biological buffers such as PBS, Tris, and HEPES. However, at very high concentrations, its hydrophobic nature might interfere with certain assays, particularly those that are sensitive to changes in surface tension or involve hydrophobic interactions for signal generation. It is always recommended to run a control with the chaperone alone to assess any potential assay interference.

Q5: Will this compound interfere with the biological activity of my peptide?

A5: As a non-covalent inhibitor of aggregation, it is designed to have minimal impact on the native conformation and biological activity of correctly folded peptides. By preventing the formation of non-native aggregates, it can, in many cases, preserve or even enhance the apparent biological activity. However, for peptides whose function relies on specific hydrophobic interactions, it is essential to validate that the chaperone does not interfere with the intended biological function.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Peptide precipitates upon dissolution in buffer. The peptide is highly aggregation-prone at the concentration being used. The buffer conditions (pH, ionic strength) are promoting aggregation.Dissolve the peptide directly in a buffer containing an optimized concentration of this compound. Start with a 10-fold molar excess of the chaperone. Optimize the buffer pH to be at least 2 units away from the peptide's isoelectric point (pI). Consider adjusting the ionic strength of the buffer.
Loss of peptide concentration over time during storage. The peptide is slowly aggregating and precipitating out of solution, even at low temperatures.Add this compound to the storage buffer. For long-term storage, consider flash-freezing aliquots in the presence of the chaperone and a cryoprotectant like glycerol.[1]
Inconsistent results in bioassays. The presence of soluble oligomers or larger aggregates is affecting the assay readout.Incorporate this compound into the assay buffer to ensure the peptide remains in its monomeric, active state. Always include a control with the chaperone alone to account for any background signal.
Difficulty in purifying the peptide by HPLC due to peak broadening or tailing. On-column aggregation is occurring.Add a low concentration (e.g., 0.1-1 mM) of this compound to the mobile phase. Ensure the pH of the mobile phase is not close to the peptide's pI.
The chaperone itself seems to be insoluble at the desired concentration. The concentration of this compound exceeds its solubility limit in the chosen buffer.The hydrochloride salt form is designed for good aqueous solubility. If you encounter solubility issues, ensure the buffer is well-mixed and consider gentle warming. If the problem persists, you may need to use a slightly lower concentration or a different buffer system.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Thioflavin T (ThT) Aggregation Assay

This protocol provides a method to assess the inhibitory effect of this compound on amyloid-like fibril formation.

Materials:

  • Aggregation-prone peptide of interest

  • This compound

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Aggregation buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Prepare a stock solution of your peptide in an appropriate solvent (e.g., sterile water, DMSO).

  • Prepare a series of dilutions of this compound in the aggregation buffer (e.g., 0 mM, 1 mM, 5 mM, 10 mM, 25 mM, 50 mM).

  • In the wells of the microplate, mix the peptide solution, the chaperone dilutions, and the ThT solution to a final volume. A typical final concentration for the peptide is 10-50 µM and for ThT is 10 µM.

  • Include controls:

    • Buffer + ThT (blank)

    • Peptide + ThT (positive control for aggregation)

    • Highest concentration of chaperone + ThT (chaperone background)

  • Seal the plate to prevent evaporation.

  • Incubate the plate at 37°C with intermittent shaking in the plate reader.

  • Monitor the ThT fluorescence intensity over time (e.g., every 15 minutes for 24-48 hours).

  • Plot the fluorescence intensity versus time for each concentration of the chaperone. The concentration that effectively suppresses the increase in ThT fluorescence is the optimal concentration for inhibiting fibril formation.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis prep_peptide Prepare Peptide Stock mix Mix Components in 96-well Plate prep_peptide->mix prep_chaperone Prepare Chaperone Dilutions prep_chaperone->mix prep_tht Prepare ThT Solution prep_tht->mix controls Include Necessary Controls mix->controls incubate Incubate at 37°C with Shaking controls->incubate measure Measure ThT Fluorescence Over Time incubate->measure plot Plot Fluorescence vs. Time measure->plot determine_optimal Determine Optimal Concentration plot->determine_optimal

Caption: Workflow for ThT aggregation assay.

Mechanistic Insights: A Visual Representation

The proposed mechanism of action for this compound involves its interaction with the hydrophobic regions of peptides, thereby preventing self-assembly.

G cluster_aggregation Peptide Aggregation Pathway cluster_inhibition Inhibition by this compound monomer Monomeric Peptide (Hydrophobic patches exposed) oligomer Soluble Oligomers monomer->oligomer Self-Assembly fibril Insoluble Fibrils (β-sheet structure) oligomer->fibril Growth chaperone 6-Amino-4,4-dimethylhexanoic acid hydrochloride complex Peptide-Chaperone Complex (Hydrophobic patches shielded) chaperone->complex stable_monomer Soluble, Non-aggregating Peptide complex->stable_monomer monomer_inhibited Monomeric Peptide (Hydrophobic patches exposed) monomer_inhibited->complex Binding

Caption: Proposed mechanism of aggregation inhibition.

References

  • JoVE. Molecular Chaperones and Protein Folding. J. Vis. Exp. (2020). Available at: [Link].

  • Bitesize Bio. Keeping Your Proteins Happy with Chemical Chaperones. (2025). Available at: [Link].

  • Thirumalai, D., Reddy, G. & Zhang, J. Understanding the role of hydrophobic patches in protein disaggregation. Phys. Chem. Chem. Phys.23, 13735-13748 (2021).
  • IRINS. Understanding the role of hydrophobic patches in protein disaggregation. Available at: [Link].

  • Aperte, A. et al. Peptide-based amyloid-beta aggregation inhibitors. J. Pept. Sci.28, e3421 (2022).
  • Liberek, K., Zolkiewski, M. & Tyzack, J. K.
  • Wikipedia. Thorpe–Ingold effect. Available at: [Link].

  • Reddit. How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction? (2019). Available at: [Link].

  • GenScript. Avoiding Peptide Assay Failure: Hidden Problems and Solutions. (2014). Available at: [Link].

  • Sievers, S. A. et al. Structure-based design of non-natural amino-acid inhibitors of amyloid fibril formation.
  • National Center for Biotechnology Information. Assay Interference by Aggregation. In Assay Guidance Manual (eds. Sittampalam, G. S. et al.) (2004). Available at: [Link].

  • Google Patents. Improved process for the preparation of 6-aminohexanoic acid. WO2020031201A1.
  • Ito, K. et al. A RaPID Macrocyclic Peptide That Inhibits the Formation of α‐Synuclein Amyloid Fibrils. ChemBioChem22, 1011–1015 (2021).
  • Ladiwala, A. R. et al. D-amino acid-based peptide inhibitors as early or preventative therapy in Alzheimer disease. Curr. Alzheimer Res.10, 334–343 (2013).
  • Talele, T. T. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. J. Med. Chem.61, 2166–2210 (2018).
  • Madhu, S., Rashmi, E. V., Gonnade, R. G. & Sanjayan, G. J. Exploring the gem-dimethyl effect in the formation of imine-based macrocycles and cages. New J. Chem.41, 8721–8724 (2017).
  • UCLA Chemistry and Biochemistry. gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Available at: [Link].

  • Karande, R. et al. One‐pot synthesis of 6‐aminohexanoic acid from cyclohexane using mixed‐species cultures. Microb. Biotechnol.14, 1011–1022 (2021).
  • Google Patents.
  • ResearchGate. The gem -Dimethyl Effect Revisited. (2025).
  • Majewska, M., Brzezinska, R. & Rownicka-Zubik, J. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Int. J. Mol. Sci.22, 12122 (2021).
  • MDPI. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. (2021). Available at: [Link].

  • Google Patents. Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid. CN112645833A.
  • Google Patents. Protein-, peptid- and amino acid mixtures with optimized amino acid composition. EP0418593B1.
  • Google Patents. Method for producing peptide. US9353148B2.
  • Google Patents. Protein formulations containing amino acids. US9364542B2.

Sources

"stability issues of 6-Amino-4,4-dimethylhexanoic acid hydrochloride under different conditions"

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Experimental Integrity Through Stability Management

Welcome to the Technical Support Center for 6-Amino-4,4-dimethylhexanoic acid hydrochloride. As a Senior Application Scientist, I have developed this comprehensive guide to address the common stability challenges encountered when working with this compound. This resource is designed for researchers, scientists, and drug development professionals to provide both troubleshooting solutions and a deeper understanding of the molecule's behavior under various experimental conditions. The protocols and advice provided herein are grounded in established scientific principles and data from analogous compounds to ensure the reliability and reproducibility of your results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing step-by-step guidance to identify and resolve them.

Issue 1: Inconsistent Assay Results or Loss of Potency in Aqueous Solutions

Question: My recent batches of this compound solutions are showing lower than expected concentrations and variable results in my assays. What could be the cause and how can I fix it?

Answer:

Inconsistent assay results and loss of potency in aqueous solutions of this compound are often linked to chemical instability, primarily through hydrolysis and pH-dependent degradation. The primary degradation pathway for similar amino acid analogs, like gabapentin, is intramolecular cyclization to form a lactam.[1][2] This reaction is influenced by pH, temperature, and buffer concentration.

Underlying Cause:

The stability of this compound in aqueous solutions is highly pH-dependent. Studies on the structurally similar compound gabapentin have shown that the degradation rate is minimized at a pH of approximately 6.0. At more acidic or alkaline pH values, the rate of degradation increases.[3] The zwitterionic form of the molecule, which is predominant around its isoelectric point, is the most stable in solution.

Troubleshooting Workflow:

Here is a systematic approach to diagnose and mitigate this issue:

cluster_0 Troubleshooting Inconsistent Assay Results A 1. Verify Solution pH B 2. Review Buffer Composition A->B pH within 5.5-6.5? C 3. Assess Storage Conditions B->C Buffer catalysis suspected? D 4. Implement pH Adjustment Protocol C->D Improper storage identified? E 5. Perform a Short-Term Stability Study D->E pH adjusted F Resolution: Consistent Assay Results E->F Stability confirmed

Caption: Workflow for troubleshooting inconsistent assay results.

Step-by-Step Protocol for pH Adjustment and Solution Preparation:

  • Preparation of a Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in a high-purity, degassed water or a suitable buffer with a pH between 5.5 and 6.5.[4] For example, a phosphate or acetate buffer can be used.

  • pH Measurement and Adjustment:

    • Use a calibrated pH meter to measure the pH of the solution.

    • If the pH is outside the optimal range of 5.5-6.5, adjust it using dilute solutions of a suitable acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH). Add the acid or base dropwise while gently stirring and continuously monitoring the pH.

  • Final Preparation and Storage:

    • Once the desired pH is achieved, bring the solution to the final volume with the same buffer or water.

    • Store the solution in tightly sealed, amber glass vials to protect from light, and refrigerate at 2-8°C.[4]

Issue 2: Appearance of Unknown Peaks in HPLC Analysis After Storage

Question: I am observing unknown peaks in my HPLC chromatograms for this compound samples that have been stored for some time. How can I identify these peaks and prevent their formation?

Answer:

The appearance of new peaks in HPLC analysis is a strong indicator of degradation. For this compound, these are likely degradation products resulting from hydrolysis, oxidation, or photodegradation.

Potential Degradation Pathways:

  • Hydrolysis (Lactam Formation): As previously mentioned, the most common degradation pathway is the formation of a lactam through intramolecular cyclization.[1][2]

  • Oxidative Degradation: Although generally stable to oxidation, prolonged exposure to oxidizing agents or conditions can lead to degradation.[3][5]

  • Photodegradation: Exposure to UV light can induce degradation.[5]

Troubleshooting and Prevention Workflow:

cluster_1 Identifying and Preventing Unknown Peaks in HPLC G 1. Characterize Unknown Peaks (LC-MS) H 2. Perform Forced Degradation Studies G->H Degradation product suspected I 3. Optimize Storage Conditions H->I Degradation pathways identified J 4. Refine Analytical Method I->J Optimized storage implemented K Resolution: Clean Chromatogram J->K Method validated

Caption: Workflow for addressing unknown peaks in HPLC.

Protocol for a Basic Forced Degradation Study:

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[6]

  • Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 1 M HCl and heat at 65°C for several hours.[3]

    • Base Hydrolysis: Treat the stock solution with 1 M NaOH at room temperature and also at 65°C for several hours.[3]

    • Oxidation: Treat the stock solution with 3% hydrogen peroxide at room temperature.[5]

    • Thermal Degradation: Expose the solid powder and a solution to elevated temperatures (e.g., 60°C).[5]

    • Photodegradation: Expose the solid powder and a solution to UV light (e.g., 254 nm) for 24 hours.[5]

  • Sample Analysis:

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and a buffer (e.g., ammonium acetate) is a good starting point.[6]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a well-closed container, in a cool, dry, and dark place.[4] Storage at controlled room temperature (20-25°C) is generally acceptable for short periods. For longer-term storage, refrigeration (2-8°C) is recommended.

Q2: How does temperature affect the stability of this compound in solution?

A2: The rate of degradation in solution increases with temperature. Therefore, it is crucial to store solutions at refrigerated temperatures (2-8°C) to minimize degradation.[4] Avoid repeated freeze-thaw cycles, as this can also affect stability.

Q3: Is this compound sensitive to light?

A3: Yes, like many organic molecules, it can be sensitive to light. Exposure to UV light can lead to photodegradation.[5] It is recommended to store both the solid compound and its solutions in amber-colored containers or protected from light.

Q4: What is the expected shelf-life of a prepared aqueous solution?

A4: The shelf-life of an aqueous solution depends on the pH, storage temperature, and concentration. At the optimal pH of around 6.0 and refrigerated at 2-8°C, an aqueous solution can be stable for an extended period.[4] However, it is best practice to prepare fresh solutions for critical experiments or to conduct a stability study for your specific formulation to establish an appropriate beyond-use date.

Q5: Are there any known incompatibilities with common excipients?

A5: While specific data for this compound is limited, studies on gabapentin have shown that certain excipients can influence its stability.[1] For example, excipients with residual moisture can affect solid-state stability.[1] It is advisable to perform compatibility studies with your intended excipients, especially for formulation development.

Data Summary

Table 1: Factors Influencing the Stability of this compound (based on data from analogous compounds)

ParameterConditionImpact on StabilityRecommendation
pH (in solution) Acidic (< 5.0) or Alkaline (> 7.0)Increased degradation rateMaintain pH between 5.5 and 6.5[4]
Temperature Elevated temperaturesIncreased degradation rateStore solutions at 2-8°C[4]
Light Exposure to UV lightPotential for photodegradation[5]Store in amber containers or protect from light
Oxidizing Agents Presence of peroxides, etc.Can lead to degradation[3]Avoid contact with strong oxidizing agents
Moisture (solid state) High humidityCan affect solid-state stability[1]Store in a dry environment

References

  • Zour, E., Lodhi, S., et al. (1992). Stability studies of gabapentin in aqueous solutions. Pharmaceutical Research, 9(4), 587-592.
  • Trissel, L. A. (2018). Trissel's Stability of Compounded Formulations. 6th ed.
  • Al-Aani, W., & Al-Rekabi, M. (2017). Assessment of the stability of gabapentin under different stress conditions. World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 134-146.
  • Zour, E., et al. (1992). Stability Studies of Gabapentin in Aqueous Solutions. Semantic Scholar.
  • Friciu, M., Roullin, V. G., & Leclair, G. (2017). Stability of gabapentin in extemporaneously compounded oral suspensions. PLOS One, 12(4), e0175208.
  • Sahoo, G., et al. (2018). Method Development and Stability Studies of Gabapentin in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmacy and Biological Sciences, 8(3), 132-138.
  • Patel, S. K., & Patel, N. J. (2010). Development and validation of a stability-indicating RP-HPLC method for determination of atomoxetine hydrochloride in tablets. Science.gov.
  • The role of pharmaceutical excipients in the solid-state degrad
  • The Stabilizing Effect of Moisture on the Solid-State Degrad
  • Gabapentin hydrochloride degradation pathways and impurity profiling. (n.d.). Benchchem.

Sources

"protocol for removal of byproducts in 6-Amino-4,4-dimethylhexanoic acid hydrochloride synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 6-Amino-4,4-dimethylhexanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful isolation of your target molecule with high purity.

Understanding the Synthesis and Potential Impurities

A common and effective method for the synthesis of 6-Amino-4,4-dimethylhexanoic acid is the Hofmann rearrangement of 5,5-dimethylhexanamide. This reaction involves the conversion of a primary amide to a primary amine with one less carbon atom, through an isocyanate intermediate.[1][2][3] While robust, this synthetic route can generate several byproducts that require systematic removal to obtain the pure hydrochloride salt of the desired amino acid.

Plausible Synthetic Route: Hofmann Rearrangement

Synthetic_Route Start 5,5-Dimethylhexanamide Intermediate Isocyanate Intermediate Start->Intermediate Hofmann Rearrangement Reagents Br2, NaOH, H2O Product_Free_Base 6-Amino-4,4-dimethylhexanoic Acid (Free Base) Intermediate->Product_Free_Base Hydrolysis Final_Product This compound Product_Free_Base->Final_Product Salt Formation HCl_Addition HCl

Caption: Synthetic pathway for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

FAQ 1: My final product is contaminated with a neutral, non-polar compound. How can I remove it?

This impurity is likely unreacted 5,5-dimethylhexanamide or a symmetrical urea byproduct formed from the reaction of the isocyanate intermediate with the product amine. These byproducts are neutral and less polar than the desired amino acid.

Solution: Acid-Base Extraction

Acid-base extraction is a highly effective method for separating basic compounds like amines from neutral or acidic impurities.[4][5] By adjusting the pH of the aqueous phase, the solubility of the amino acid can be manipulated, allowing for its separation from the neutral byproducts.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1 M HCl). The basic amine will be protonated to form the hydrochloride salt, which is soluble in the aqueous layer. The neutral amide and urea byproducts will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the desired product from the organic layer.

  • Organic Layer Wash: Wash the organic layer with another portion of 1 M HCl to ensure complete extraction of the amine.

  • Combine Aqueous Layers: Combine all acidic aqueous extracts.

  • Back-Extraction (Optional): To remove any dissolved neutral impurities, wash the combined aqueous layer with a fresh portion of the organic solvent.

  • Basification and Re-extraction: Make the aqueous layer basic (pH > 10) by the slow addition of a strong base (e.g., 6 M NaOH). This will deprotonate the ammonium salt and regenerate the free amine of the amino acid. Extract the free amine back into an organic solvent (e.g., DCM or ethyl acetate).

  • Drying and Concentration: Dry the organic layer containing the purified free amine over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • Conversion to Hydrochloride Salt: Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of concentrated HCl. The hydrochloride salt will precipitate and can be collected by filtration.[6]

Acid_Base_Extraction_Workflow Start Crude Product in Organic Solvent Extract_Acid Extract with 1M HCl Start->Extract_Acid Aqueous_Layer Aqueous Layer (Product as HCl salt) Extract_Acid->Aqueous_Layer Contains Product Organic_Layer Organic Layer (Neutral Impurities) Extract_Acid->Organic_Layer Contains Impurities Basify Add NaOH (pH > 10) Aqueous_Layer->Basify Extract_Organic Extract with Organic Solvent Basify->Extract_Organic Purified_Product Purified Free Base in Organic Layer Extract_Organic->Purified_Product Final_Product This compound Purified_Product->Final_Product Add HCl

Caption: Workflow for purification by acid-base extraction.

FAQ 2: After the initial workup, my product is an oil and won't crystallize. What should I do?

The presence of residual solvents, moisture, or impurities can inhibit crystallization. Oily products are common when dealing with amino acid derivatives that are not completely pure.[7]

Solution: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization.

Solvent SystemRationale
Isopropanol/WaterThe hydrochloride salt is soluble in hot water and less soluble in isopropanol.
Ethanol/Diethyl EtherThe product is soluble in ethanol, and the addition of a less polar anti-solvent like diethyl ether induces precipitation.
Methanol/AcetoneSimilar to the ethanol/ether system, with methanol as the solvent and acetone as the anti-solvent.[8]

Experimental Protocol: Recrystallization from Isopropanol/Water

  • Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of hot water.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-solvent: Slowly add isopropanol to the hot solution until it becomes slightly cloudy.

  • Re-dissolution: Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum.

FAQ 3: I have multiple byproducts with similar polarities to my product. How can I achieve a high degree of purification?

When simple extraction and recrystallization are insufficient, column chromatography is the method of choice for separating complex mixtures.[9][10]

Solution: Column Chromatography

For the separation of amino acids and their derivatives, silica gel chromatography can be effective. However, the basicity of the amine can lead to tailing on the acidic silica gel. To mitigate this, a small amount of a basic modifier is often added to the eluent.[11]

Experimental Protocol: Silica Gel Column Chromatography

  • Column Packing: Pack a silica gel column using a suitable eluent system. A common system for amines is a gradient of methanol in dichloromethane (DCM) with the addition of a small percentage of triethylamine (TEA) or ammonium hydroxide (e.g., 0.1-1%) to the eluent to prevent tailing.

  • Sample Loading: Dissolve the crude product (as the free base) in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity (the percentage of methanol).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

  • Conversion to Hydrochloride Salt: Convert the purified free base to the hydrochloride salt as described in the acid-base extraction protocol.

ParameterRecommendation
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)
Mobile PhaseDichloromethane/Methanol with 0.5% Triethylamine
Gradient0% to 10% Methanol

Summary of Purification Strategies

IssuePrimary ImpurityRecommended TechniqueKey Considerations
Neutral, non-polar contaminationUnreacted Amide, Urea ByproductAcid-Base ExtractionEnsure complete phase separation and proper pH adjustment.
Oily product, failure to crystallizeResidual Solvents, Minor ImpuritiesRecrystallizationSelect an appropriate solvent/anti-solvent system.
Complex mixture with similar polarity compoundsMultiple ByproductsColumn ChromatographyUse a basic modifier in the eluent to prevent tailing.

References

  • Hofmann, A. W. The Hofmann Rearrangement. Berichte der deutschen chemischen Gesellschaft.
  • Chemist Wizards. Hoffmann Rearrangement.
  • Google Patents. Preparation method of 2-amino-4, 6-dimethoxypyrimidine. CN110818643A.
  • Google Patents. Improved process for the preparation of 6-aminohexanoic acid. WO2020031201A1.
  • MDPI. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element.
  • ResearchGate.
  • Wikipedia. Hofmann rearrangement.
  • Chemistry Steps. Hofmann Rearrangement.
  • Master Organic Chemistry. The Hofmann and Curtius Rearrangements.
  • YouTube. Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines.
  • Google Patents. Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid. CN112645833A.
  • Biotage.
  • Radboud Repository. On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals.
  • Sulfur Recovery Engineering Inc. Amine Troubleshooting.
  • Chemistry LibreTexts. 4.8: Acid-Base Extraction.
  • ChemSynthesis. 4,4-dimethyl-6-oxoheptanoic acid.
  • Column Chromatography.
  • ResearchGate.
  • Google Patents. Preparation method of 5,5-dimethyl-1,3-cyclohexamethylenediamine. CN104592038A.
  • Scribd.
  • GoldBio.
  • Wikipedia. Acid–base extraction.
  • Organic Syntheses. 5,5-Dimethylhydantoin.
  • ResearchGate. How to get (or crystallize)
  • Biology LibreTexts. 1.

Sources

"improving solubility of 6-Amino-4,4-dimethylhexanoic acid hydrochloride for biological assays"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-Amino-4,4-dimethylhexanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges encountered during biological assays. This guide offers in-depth troubleshooting advice and detailed protocols to ensure the successful integration of this compound into your experimental workflows.

Understanding the Molecule: Why Solubility Can Be a Challenge

This compound is an amphipathic molecule, possessing both a hydrophilic amino group and a hydrophobic dimethylated hexanoic acid chain. The hydrochloride salt form generally enhances aqueous solubility. However, the molecule's zwitterionic nature at physiological pH can lead to insolubility, particularly near its isoelectric point (pI), where the net charge is zero. At this pH, intermolecular interactions can lead to aggregation and precipitation.

The key to successfully working with this compound is to control the pH of the solution to ensure the molecule carries a net positive or negative charge, thereby increasing its interaction with water molecules and improving solubility.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My this compound is not dissolving in my aqueous buffer. What should I do first?

A1: Initial Solubility Troubleshooting Workflow

Before resorting to co-solvents, which can interfere with biological assays, always start by optimizing the aqueous buffer conditions. The solubility of 6-Amino-4,4-dimethylhexanoic acid is highly dependent on pH.

Diagram: Initial Solubility Troubleshooting Workflow

G A Start: Undissolved Compound B Prepare a small test solution in deionized water A->B C Check the pH of the solution B->C D Is the pH near the estimated pI (around 6-7)? C->D E Adjust pH away from the pI D->E Yes J No: Consider using a co-solvent (See Q2). D->J No F Option 1: Add small increments of 0.1 M HCl (to lower pH) E->F G Option 2: Add small increments of 0.1 M NaOH (to raise pH) E->G H Does the compound dissolve? F->H G->H I Yes: The issue was pH-related. Prepare your stock solution at this adjusted pH. H->I Yes H->J No

Caption: A decision tree for initial solubility troubleshooting.

Step-by-Step Protocol for pH Adjustment:

  • Estimate the Isoelectric Point (pI): For 6-Amino-4,4-dimethylhexanoic acid, the pKa of the carboxylic acid group can be estimated to be around 4.5-5.0, and the pKa of the amino group is likely around 10.0-10.5. The isoelectric point (pI) can be estimated as the average of these two pKa values, placing it in the range of 7.25-7.75. However, for practical purposes in biological buffers, insolubility is often observed in the broader pH range of 6.0-8.0.

  • Prepare a Test Slurry: Suspend a small, known amount of the compound in your desired biological buffer (or deionized water for initial testing) to form a slurry.

  • Measure the Initial pH: Use a calibrated pH meter to determine the initial pH of the slurry.

  • Adjust the pH:

    • To decrease the pH (protonate the carboxylate): Add 0.1 M HCl dropwise while stirring. This will give the molecule a net positive charge.

    • To increase the pH (deprotonate the amine): Add 0.1 M NaOH dropwise while stirring. This will result in a net negative charge.

  • Observe for Dissolution: Continue to add the acid or base in small increments until the compound fully dissolves. Note the final pH.

  • Prepare Stock Solution: Once you have determined a suitable pH for dissolution, prepare your stock solution at this pH. Remember to consider the buffering capacity of your final assay medium and how the pH of your stock solution will affect it.

Q2: I've tried adjusting the pH, but the solubility is still insufficient for my required concentration. Can I use a co-solvent like DMSO?

A2: Using Co-solvents and Assessing Their Impact

Yes, a water-miscible organic co-solvent can be used, but with caution, as it may impact your biological assay. Dimethyl sulfoxide (DMSO) is a common choice.

Table 1: Common Co-solvents for Biological Assays

Co-solventTypical Starting Stock ConcentrationRecommended Max. Final Concentration in AssayPotential Issues
DMSO10-50 mM≤ 0.5% (some robust cell lines tolerate up to 1%)[1]Cytotoxicity, enzyme inhibition/activation, interference with fluorescence/absorbance readings.[2]
Ethanol10-50 mM≤ 0.5%Can induce cellular stress responses, potential for enzyme denaturation at higher concentrations.
PEG40010-50 mM≤ 1%Can increase viscosity, potentially affecting enzyme kinetics.

Diagram: Workflow for Using a Co-solvent

G A Start: Insufficient aqueous solubility B Prepare a high-concentration stock solution in 100% DMSO A->B C Slowly add the DMSO stock to your stirring aqueous buffer to the desired final concentration B->C D Observe for precipitation C->D E No precipitation: Proceed to assay validation D->E No F Precipitation occurs: The compound has limited solubility even with a co-solvent. Consider lowering the final concentration or trying a different co-solvent. D->F Yes G Assay Validation: Run a vehicle control E->G H Compare results of vehicle control to a no-vehicle control G->H I Is there a significant difference? H->I J No: The co-solvent is likely not interfering at this concentration. I->J No K Yes: The co-solvent is interfering. Lower the co-solvent concentration or find an alternative. I->K Yes

Caption: A workflow for the preparation and validation of co-solvent use.

Step-by-Step Protocol for Using DMSO:

  • Prepare a High-Concentration Stock Solution: Dissolve the this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming (to 37°C) or sonication can aid dissolution.[1]

  • Dilution into Aqueous Buffer: Slowly add the DMSO stock solution dropwise to your vigorously stirring aqueous buffer to achieve the final desired concentration. It is crucial to add the DMSO stock to the buffer, not the other way around, to minimize the risk of precipitation.[2]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%.[1]

  • Vehicle Control is Essential: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your experimental samples but without the compound. This will allow you to determine if the co-solvent itself is having an effect on your assay.[3]

Q3: How can I determine if the co-solvent is interfering with my enzyme kinetics or cell viability assay?

A3: Assessing Co-solvent Interference

It is critical to validate that the chosen co-solvent and its final concentration do not interfere with the biological assay.

For Enzyme Kinetics Assays:

  • Run a Vehicle Control: Perform a complete enzyme kinetics experiment using a vehicle control (buffer with the same final concentration of DMSO but no compound).

  • Compare Key Parameters: Compare the Michaelis constant (Km) and maximum velocity (Vmax) of the enzyme in the presence and absence of the co-solvent. A significant change in these parameters indicates interference.[4]

  • Test a Range of Co-solvent Concentrations: If interference is observed, test a range of lower co-solvent concentrations to find a non-interfering level.

For Cell Viability Assays (e.g., MTT, XTT):

  • Dose-Response Curve for the Co-solvent: Before testing your compound, perform a dose-response experiment with the co-solvent alone on your specific cell line.

  • Determine the No-Observable-Effect Level (NOEL): Identify the highest concentration of the co-solvent that does not significantly affect cell viability. This should be your maximum allowable final concentration in your compound experiments. Most cell lines can tolerate up to 0.5% DMSO with minimal effects.[1]

  • Include Vehicle Controls: In every cell viability experiment with your compound, include a vehicle control at the same final co-solvent concentration.

Summary of Best Practices

  • Prioritize pH Adjustment: Always attempt to solubilize this compound by adjusting the pH of your aqueous buffer before resorting to co-solvents.

  • Estimate the pI: The isoelectric point for this compound is likely in the physiological pH range. Adjusting the pH to be at least 1.5-2 units away from the pI will significantly improve solubility.

  • Use Co-solvents Judiciously: If a co-solvent is necessary, use the lowest possible final concentration.

  • Vehicle Controls are Non-Negotiable: Always include a vehicle control in your experiments to account for any effects of the co-solvent.

  • Validate Your Assay: Before generating experimental data, validate that your chosen solubilization method does not interfere with your specific biological assay.

References

  • LifeTein. (2023, February 1). DMSO usage in cell culture. LifeTein.
  • MCE. (n.d.). Compound Handling Instructions. MedChemExpress.
  • Study.com. (n.d.).
  • Antonisamy, W. J. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?
  • Schmid, A., et al. (2019). Co-solvent effects on reaction rate and reaction equilibrium of an enzymatic peptide hydrolysis. Biotechnology and Bioengineering, 116(8), 1891-1901.

Sources

"addressing steric hindrance in reactions with 6-Amino-4,4-dimethylhexanoic acid hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 6-Amino-4,4-dimethylhexanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for reactions involving this sterically hindered building block. The unique gem-dimethyl group at the C4 position presents significant challenges, particularly in common transformations like amide bond formation. This guide explains the underlying chemical principles and offers field-proven protocols to overcome these synthetic hurdles.

Troubleshooting Guide: Addressing Common Reaction Failures

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My amide coupling reaction with this compound is resulting in extremely low or no yield. I'm using standard coupling reagents like EDC/HOBt. What is the primary cause of this failure?

Answer: The primary reason for reaction failure with standard coupling reagents is the profound steric hindrance presented by the 4,4-dimethyl substitution on the hexanoic acid backbone. This steric bulk manifests in two critical ways:

  • Hindrance at the Carboxylic Acid: While the gem-dimethyl group is at the C4 position, it significantly restricts the conformational flexibility of the entire carbon chain. This can sterically shield the carboxylic acid group, making it difficult for the coupling reagent to access and form the necessary activated intermediate (e.g., an O-acylisourea intermediate with EDC).[1]

  • Hindrance in Nucleophilic Attack: Even if the carboxylic acid is activated, the bulky backbone can impede the approach of the amine nucleophile to the activated carbonyl center. This dramatically slows down the rate of the desired amide bond formation.[2]

Standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (Hydroxybenzotriazole), form activated intermediates that may not be reactive enough to overcome the high energy barrier imposed by this steric congestion.[1] Furthermore, if the rate of amide formation is too slow, these activated intermediates can degrade or participate in side reactions, such as rearrangement to an unreactive N-acylurea in the case of carbodiimides, further reducing the yield.[1]

Question 2: I've observed the formation of an activated ester by LC-MS, but the subsequent reaction with my amine partner does not proceed. What advanced strategies can I employ?

Answer: This scenario indicates that while carboxylic acid activation is occurring, the nucleophilic attack by the amine is the rate-limiting and failing step. To overcome this, you must employ more potent activation strategies and optimize reaction conditions to favor the sterically demanding coupling.

Strategy 1: Utilize More Reactive Coupling Reagents

Move beyond standard carbodiimide reagents to uronium or phosphonium-based salts, which generate more reactive activated esters.[3]

  • Uronium Reagents (e.g., HATU, HCTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) react with the carboxylic acid to form a highly reactive OAt-ester. The electron-withdrawing nature of the HOAt leaving group makes the carbonyl carbon exceptionally electrophilic.[3][4]

  • Phosphonium Reagents (e.g., PyBOP): PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another excellent choice for hindered couplings. It forms a BOP-activated ester, which is also highly reactive and known to perform well in sterically challenging environments.[1]

Strategy 2: Convert to a Less Hindered Activated Species (Acyl Fluoride)

An alternative and highly effective approach is the in situ formation of an acyl fluoride. The small fluorine atom minimizes steric hindrance around the carbonyl group compared to bulkier activated esters, facilitating the amine's approach.[5] Reagents like BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) or TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) are excellent for this purpose.[5][6]

Strategy 3: Optimize Reaction Conditions

  • Elevated Temperature: Forcing conditions are often necessary. Heating the reaction (e.g., to 80 °C) can provide the necessary activation energy to overcome the steric barrier.[1][5] This is particularly effective in acyl fluoride-mediated couplings.

  • Anhydrous Conditions: Meticulously ensure all reagents and solvents are anhydrous. Water will hydrolyze the highly reactive intermediates, killing the reaction.[7]

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) to scavenge the acid produced during the reaction without competing with your desired amine nucleophile.[1]

Below is a diagram illustrating the decision-making process for troubleshooting these difficult couplings.

G start Low/No Yield with 6-Amino-4,4-dimethylhexanoic acid check_activation Check for Activated Intermediate (e.g., via LC-MS) start->check_activation no_activation Problem: Inefficient Activation check_activation->no_activation Intermediate Not Formed activation_ok Problem: Slow Nucleophilic Attack check_activation->activation_ok Intermediate Formed solution1 Switch to Potent Coupling Reagent: HATU, HCTU, PyBOP no_activation->solution1 activation_ok->solution1 solution2 Form Less Hindered Intermediate: Acyl Fluoride (BTFFH, TFFH) activation_ok->solution2 solution3 Force Conditions: Increase Temperature (e.g., 80 °C) solution1->solution3 solution2->solution3

Caption: Troubleshooting workflow for hindered amide couplings.

Frequently Asked Questions (FAQs)

Q1: What is the role of the gem-dimethyl group in influencing the reactivity of 6-Amino-4,4-dimethylhexanoic acid?

The gem-dimethyl group at the C4 position introduces a phenomenon known as the Thorpe-Ingold effect or gem-dimethyl effect . This effect describes how geminal substitution on a carbon chain can alter bond angles and conformational preferences, which in turn affects reaction rates.[8] In the context of intermolecular reactions like amide coupling, the bulky dimethyl groups increase steric hindrance along the carbon backbone, making it more difficult for reactants to approach the reactive centers (the carboxylic acid and the amino group). This is a kinetic effect that slows down the reaction.[8]

Q2: Since the starting material is a hydrochloride salt, how should I handle the amine group before reaction?

The amino group in this compound is protonated as an ammonium salt. To participate in a nucleophilic reaction like amide coupling, it must be deprotonated to the free amine. This is typically achieved in situ by adding at least one equivalent of a non-nucleophilic base (e.g., DIPEA, triethylamine) to neutralize the hydrochloride salt before adding the coupling partner. When using coupling reagents that require a base for activation (like HATU or PyBOP), you must add additional equivalents of base to account for both the hydrochloride neutralization and the reaction mechanism itself. A common practice is to use 2-3 equivalents of base in total.[1]

Q3: Can I use protecting groups to facilitate the reaction?

Yes, protecting the amino group can be a viable strategy, especially if you are performing a multi-step synthesis. You would first protect the amine (e.g., as a Boc or Cbz derivative), which allows you to perform the amide coupling on the carboxylic acid end without interference. Following the coupling, the protecting group would be removed. However, for a direct coupling, this adds extra steps. The protocols provided below focus on direct coupling strategies.

Q4: Which solvents are most suitable for these hindered coupling reactions?

Anhydrous polar aprotic solvents are generally the best choice.

  • N,N-Dimethylformamide (DMF) is a common and effective solvent as it can dissolve a wide range of organic molecules and salts.[1]

  • Dichloromethane (DCM) is another excellent option, particularly for reactions involving acyl fluorides or when milder temperature conditions are initially attempted.[1]

  • Acetonitrile (ACN) can also be used and may be preferable in some cases for ease of removal during workup.

The key is to ensure the solvent is rigorously dried, as any moisture will decompose the activated intermediates.[7]

Experimental Protocols

Important Pre-Reaction Note: this compound must be neutralized before it can act as a nucleophile (if reacting at the amine end) or efficiently coupled (if reacting at the acid end). The protocols assume the reaction is an amide bond formation where the carboxylic acid group of the title compound is being coupled to another amine.

Protocol 1: High-Activity Uronium Salt Coupling (HATU)

This protocol is a robust starting point for coupling hindered carboxylic acids.

  • To a stirred solution of This compound (1.0 equiv) in anhydrous DMF (0.1–0.5 M), add HATU (1.1 equiv).

  • Add a non-nucleophilic base, such as DIPEA (3.0 equiv). Note: This includes an equivalent to neutralize the hydrochloride salt and two equivalents for the coupling reaction.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • Add the desired amine (1.1-1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature, monitoring progress by TLC or LC-MS. If the reaction is sluggish, gently heat to 40-50 °C. Reaction times may range from 4 to 24 hours.[1]

  • Upon completion, quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Perform a standard aqueous workup: wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Acyl Fluoride-Mediated Coupling for Maximum Reactivity

This method is often successful when other protocols fail due to extreme steric hindrance.

  • In a reaction vial, dissolve This compound (1.0 equiv) in anhydrous DCM or acetonitrile (0.1 M).

  • Add BTFFH (1.2 equiv) followed by DIPEA or pyridine (3.0 equiv).

  • Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the acyl fluoride intermediate.

  • In a separate vial, dissolve the desired amine (1.0 equiv) in the same anhydrous solvent.

  • Add the amine solution to the acyl fluoride mixture.

  • Seal the reaction vessel and heat to 60-80 °C. Monitor the reaction progress by LC-MS. These reactions can require 12-48 hours to reach completion.[5]

  • After cooling to room temperature, perform an aqueous workup as described in Protocol 1 to isolate and purify the final amide product.

Data Summary: Comparison of Coupling Reagents

The choice of coupling reagent is critical for success. The following table summarizes the key characteristics of reagents commonly considered for hindered couplings.

Reagent ClassExample(s)Activated IntermediateRelative ReactivityKey AdvantagesCommon Issues/Considerations
Carbodiimide EDC, DCCO-AcylisoureaLow-ModerateInexpensive, common.Often fails for hindered substrates; N-acylurea side product formation.[1]
Uronium/Aminium HATU, HCTUOAt/OBt-esterHighHighly efficient, fast reactions.[4]Can cause guanidinium byproduct with amine.[1]
Phosphonium PyBOP, PyAOPOBt/OAt-esterHighExcellent for reducing racemization.[1]Byproducts can sometimes complicate purification.
Acyl Fluoride Precursor BTFFH, TFFHAcyl FluorideVery HighMinimizes steric bulk at the reaction center.[5]May require elevated temperatures and longer reaction times.[5]

Logical Relationships in Hindered Couplings

The interplay between substrate hindrance, reagent reactivity, and reaction conditions determines the outcome of the synthesis.

G cluster_0 Reaction Inputs cluster_1 Intermediate Step cluster_2 Reaction Outcome A Sterically Hindered Substrate (6-Amino-4,4-dimethylhexanoic acid) D Activation Energy Barrier A->D Increases B Coupling Reagent Choice B->D Decreases (if potent) C Reaction Conditions (Temp, Solvent, Base) C->D Decreases (if optimized) E Successful Amide Formation (High Yield) D->E If Overcome F Reaction Failure (Low/No Yield) D->F If Not Overcome

Caption: Factors influencing the success of hindered amide bond formation.

References

  • Bode, J. W. The Synthesis of Sterically Hindered Amides. CHIMIA. 2015;69(4):185-190. Available from: [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. Amino Acid-Protecting Groups. Chemical Reviews. 2009;109(6):2455-2504. Available from: [Link]

  • Hartley, A. M., et al. Exploiting an Inherent Neighboring Group Effect of α-Amino Acids To Synthesize Extremely Hindered Dipeptides. Journal of the American Chemical Society. 2008;130(41):13682-13688. Available from: [Link]

  • Wei, S., et al. Immobilized acyl-transfer molecular reactors enable the solid-phase synthesis of sterically hindered peptides. Nature Chemistry. 2025. Available from: [Link]

  • Kiryakov, A., et al. Тhe gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p- nitrophenyl) hydantoates. Arkivoc. 2001;2001(12):44-57. Available from: [Link]

  • ResearchGate. Hindered peptide coupling: conditions and yields. 2017. Available from: [Link]

  • Due-Hansen, M. E., et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. 2015;13(47):11498-11504. Available from: [Link]

  • Albericio, F., & Carpino, L. A. Developments in peptide and amide synthesis. Current Opinion in Chemical Biology. 2004;8(3):211-221. Available from: [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]

  • ResearchGate. The Synthesis of Sterically Hindered Amides. 2015. Available from: [Link]

  • Karande, R., et al. One‐pot synthesis of 6‐aminohexanoic acid from cyclohexane using mixed‐species cultures. Microbial Biotechnology. 2021;14(5):1011-1022. Available from: [Link]

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. 2018. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Wolska, Z., & Rój, E. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences. 2021;22(22):12122. Available from: [Link]

  • Google Patents. Improved process for the preparation of 6-aminohexanoic acid. WO2020031201A1.
  • Chatterjee, J., et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters. 2010;20(17):5138-5141. Available from: [Link]

  • Aapptec. Coupling Reagents. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of 6-Amino-4,4-dimethylhexanoic Acid Hydrochloride Incorporation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals at the forefront of protein engineering and therapeutic design, the precise incorporation of non-proteinogenic amino acids (npAAs) is a critical determinant of success. The novel functionalities imparted by these synthetic residues can enhance stability, introduce bio-orthogonal handles, or modulate biological activity. Among such npAAs, 6-Amino-4,4-dimethylhexanoic acid hydrochloride offers a unique aliphatic scaffold with a terminal amino group. However, its successful incorporation into a target protein is not an assumed outcome and necessitates rigorous analytical validation.

This guide provides an in-depth technical comparison of mass spectrometry-based validation with alternative methodologies for confirming the incorporation of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Imperative of Validating Non-Proteinogenic Amino Acid Incorporation

The translational machinery of the cell can sometimes be promiscuous or inefficient when presented with an engineered tRNA and a synthetic amino acid. Failure to incorporate the intended npAA, or its misincorporation at off-target sites, can lead to heterogeneous protein populations with unpredictable and potentially misleading functional characteristics. Therefore, robust analytical validation is not merely a quality control step but a fundamental prerequisite for reliable structure-activity relationship studies and the development of novel protein therapeutics.

Mass Spectrometry: The Gold Standard for Definitive Identification

Mass spectrometry (MS) stands as the premier technique for the unequivocal validation of npAA incorporation due to its high sensitivity, specificity, and ability to provide precise molecular weight information.[1] When coupled with liquid chromatography (LC-MS/MS), it allows for the identification of the npAA within the context of the protein's primary sequence.

The Logic of the LC-MS/MS Workflow

The overarching goal of the LC-MS/MS workflow is to digest the protein into smaller, manageable peptides, separate these peptides, and then fragment them to reveal their amino acid sequence, including the incorporated npAA.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Protein Protein containing 6-Amino-4,4-dimethylhexanoic acid Denature Denaturation & Reduction Protein->Denature Alkylate Alkylation Denature->Alkylate Digest Proteolytic Digestion (e.g., Trypsin) Alkylate->Digest LC Peptide Separation (Reversed-Phase LC) Digest->LC MS1 MS1: Precursor Ion Scan (Select Peptides for Fragmentation) LC->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Scan (Sequence Information) CID->MS2 Search Database Search with Custom Modification MS2->Search Validation Manual Spectral Validation Search->Validation

Caption: Workflow for the validation of 6-Amino-4,4-dimethylhexanoic acid incorporation by LC-MS/MS.

Predicted Fragmentation Pattern of Peptides Containing 6-Amino-4,4-dimethylhexanoic Acid

While specific fragmentation data for 6-Amino-4,4-dimethylhexanoic acid is not extensively published, we can predict its behavior based on the fragmentation of similar branched-chain and dimethylated amino acids. In collision-induced dissociation (CID), peptide bonds are the most labile, leading to the generation of b- and y-ions, which reveal the amino acid sequence.

The key to validation is observing a mass shift in a specific peptide corresponding to the mass of the incorporated npAA. The monoisotopic mass of 6-Amino-4,4-dimethylhexanoic acid is 159.1259 g/mol .

A significant challenge in the fragmentation of aminohexanoic acid derivatives is the potential for complex rearrangements. However, the dimethylation at the 4-position is expected to influence fragmentation. Cleavage adjacent to the dimethyl group could be a characteristic fragmentation pathway. The terminal amino group, being distant from the peptide backbone, is unlikely to participate in common fragmentation pathways seen with alpha-amino acids.

Experimental Protocol: LC-MS/MS Validation

1. Sample Preparation: a. Protein Precipitation: To 100 µL of purified protein solution, add 400 µL of ice-cold acetone. Incubate at -20°C for 60 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein. Discard the supernatant. b. Reduction and Alkylation: Resuspend the protein pellet in 50 µL of 8 M urea, 50 mM Tris-HCl, pH 8.0. Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour. Cool to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark at room temperature for 45 minutes. c. Proteolytic Digestion: Dilute the solution 4-fold with 50 mM Tris-HCl, pH 8.0 to reduce the urea concentration to 2 M. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate at 37°C for 16-18 hours. d. Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1%. Desalt the peptides using a C18 ZipTip or equivalent solid-phase extraction method. Elute the peptides in 50% acetonitrile, 0.1% formic acid and dry down in a vacuum centrifuge.

2. LC-MS/MS Analysis: a. Chromatography: Reconstitute the dried peptides in 20 µL of 0.1% formic acid in water. Inject 5 µL onto a C18 reversed-phase column (e.g., 75 µm ID x 15 cm, packed with 1.9 µm particles). Elute the peptides using a gradient of 2% to 40% acetonitrile in 0.1% formic acid over 60 minutes. b. Mass Spectrometry: Acquire data on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) in a data-dependent acquisition mode.

  • MS1 Scan: Scan range of m/z 350-1500 with a resolution of 60,000.
  • MS2 Scan: Select the top 10-15 most intense precursor ions for fragmentation by HCD or CID. Set a dynamic exclusion of 30 seconds.

3. Data Analysis: a. Database Searching: Use a protein sequence database search engine (e.g., Mascot, Sequest, or MaxQuant). b. Custom Modification: Add a custom modification to the search parameters corresponding to the mass of 6-Amino-4,4-dimethylhexanoic acid (159.1259 Da) at the expected incorporation site. c. Manual Validation: Manually inspect the MS/MS spectra of identified peptides containing the modification to confirm the presence of a clear b- and y-ion series that supports the sequence assignment.

Alternative Validation Methodologies: A Comparative Overview

While mass spectrometry provides the most detailed and definitive validation, other techniques can offer complementary or preliminary evidence of incorporation.

Edman Degradation

Edman degradation is a classic protein sequencing technique that sequentially removes amino acids from the N-terminus of a peptide.[2][3]

This method involves a series of chemical reactions that label, cleave, and identify the N-terminal amino acid. By repeating this cycle, the sequence of a peptide can be determined.

Edman_Degradation_Workflow cluster_sample_prep Sample Preparation cluster_sequencing Automated Sequencing cluster_analysis Analysis Peptide Purified Peptide Immobilize Immobilize on PVDF membrane Peptide->Immobilize Coupling Coupling with PITC Immobilize->Coupling Cleavage Cleavage with TFA Coupling->Cleavage Conversion Conversion to PTH-amino acid Cleavage->Conversion HPLC HPLC Identification of PTH-amino acid Conversion->HPLC Sequence Sequence Determination HPLC->Sequence

Caption: Workflow for N-terminal sequencing by Edman degradation.

1. Sample Preparation: a. Purify the protein of interest to >95% purity. b. If the incorporation site is not at the N-terminus, digest the protein with a specific protease to generate a peptide where the npAA is at or near the N-terminus. c. Purify the target peptide by HPLC. d. Immobilize the purified peptide on a PVDF membrane.

2. Automated Sequencing: a. Load the PVDF membrane into an automated protein sequencer. b. Initiate the Edman degradation cycles according to the manufacturer's protocol.

3. Data Analysis: a. The sequencer's software will identify the PTH-amino acid derivative released at each cycle by comparing its retention time in the HPLC trace to a standard chromatogram. b. The presence of a novel peak at a specific cycle, which does not correspond to any of the 20 canonical amino acids, would indicate the presence of the npAA. A standard of PTH-6-Amino-4,4-dimethylhexanoic acid would be required for definitive identification.

Fluorescence Spectroscopy

If the npAA is itself fluorescent or can be selectively labeled with a fluorescent dye, fluorescence spectroscopy can provide evidence of its incorporation.

This approach relies on detecting a fluorescent signal from the purified protein that is absent in the wild-type protein expressed under identical conditions.

Fluorescence_Validation_Workflow cluster_expression Protein Expression cluster_labeling Labeling (if required) cluster_analysis Analysis Expression Express protein with fluorescent npAA or npAA with bio-orthogonal handle Purification Purify Protein Expression->Purification Labeling Click Chemistry Labeling with fluorescent dye Purification->Labeling Spectroscopy Fluorescence Spectroscopy Labeling->Spectroscopy Comparison Compare fluorescence of labeled protein to wild-type control Spectroscopy->Comparison

Caption: Workflow for validation of npAA incorporation by fluorescence.

1. Protein Expression and Purification: a. Express the target protein in the presence of 6-Amino-4,4-dimethylhexanoic acid which has been pre-labeled with a fluorophore, or contains a bio-orthogonal handle (e.g., an azide or alkyne) for subsequent labeling. b. Purify the protein using standard chromatographic techniques, ensuring the removal of any unincorporated fluorescent npAA.

2. Fluorescence Spectroscopy: a. Measure the fluorescence emission spectrum of the purified protein at an appropriate excitation wavelength for the chosen fluorophore. b. As a negative control, measure the fluorescence of the wild-type protein expressed and purified under identical conditions (without the npAA).

3. Data Analysis: a. A significant fluorescent signal from the protein expressed with the npAA, which is absent in the wild-type control, indicates successful incorporation.

Performance Comparison

The choice of validation method depends on the specific experimental needs, available instrumentation, and the level of detail required.

FeatureMass Spectrometry (LC-MS/MS)Edman DegradationFluorescence Spectroscopy
Principle Mass-to-charge ratio of peptides and their fragments.[1]Sequential chemical degradation from the N-terminus.[2][3]Detection of light emitted from a fluorophore.
Information Provided Definitive mass confirmation, site of incorporation.N-terminal sequence, confirms presence at a specific cycle.Confirms presence, but not the specific site.
Sensitivity High (femtomole to attomole)Moderate (picomole).[3]High (depends on the fluorophore)
Throughput HighLowHigh
Requirement for Standard Not essential for confirmation, but useful for fragmentation analysis.Required for definitive identification of the PTH-npAA.Not required for confirmation of incorporation.
Limitations Can be challenging for isomeric amino acids, requires specialized instrumentation and expertise.Only applicable to the N-terminus, blocked N-termini prevent analysis.[3]Requires a fluorescent npAA or one that can be labeled, potential for background fluorescence.

Conclusion and Recommendations

For the unambiguous and definitive validation of this compound incorporation, mass spectrometry is the recommended methodology . Its ability to pinpoint the exact location of incorporation and provide precise mass confirmation is unparalleled.

Fluorescence spectroscopy is a powerful and high-throughput method for initial screening to confirm that incorporation has occurred, especially in the context of optimizing expression conditions. However, it should be followed by mass spectrometry for definitive site-specific validation.

Ultimately, a multi-faceted approach, leveraging the strengths of each technique, will provide the most comprehensive and trustworthy validation of this compound incorporation, ensuring the integrity and reliability of subsequent research and development efforts.

References

  • Wikipedia. (2023). Edman degradation. Retrieved from [Link]

  • BenchChem. (2025). Validating D-Valine Incorporation: A Comparative Guide to Edman Degradation and Mass Spectrometry.
  • MtoZ Biolabs. (n.d.). 4 Steps of Edman Degradation. Retrieved from [Link]

  • JoVE. (2018). Engineering 'Golden' Fluorescence by Selective Pressure Incorporation of Non-canonical Amino Acids and Protein Analysis by Mass Spectrometry and Fluorescence. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Unnatural Fluorescent Amino Acids in Fluorescence Spectroscopy.
  • Elsevier. (2016). Incorporation of Unnatural Amino Acids into Proteins Expressed in Mammalian Cells. Retrieved from [Link]

Sources

A Comparative Analysis of Antifibrinolytic Agents: 6-Aminohexanoic Acid vs. A Novel Structural Analog

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Readers: The initial aim of this guide was to provide a comparative analysis of 6-Amino-4,4-dimethylhexanoic acid hydrochloride and 6-aminohexanoic acid. However, a comprehensive search of the scientific literature and chemical databases revealed a significant lack of available data for this compound. To provide a valuable and data-driven resource for researchers, we have pivoted this guide to a comparative analysis of two well-characterized and clinically relevant antifibrinolytic agents: 6-aminohexanoic acid and tranexamic acid . This comparison will allow us to delve into the nuances of their structure-activity relationships, supported by extensive experimental data, which we believe will be of greater utility to the scientific community.

Introduction: The Critical Role of Antifibrinolytics in Hemostasis

In the intricate cascade of hemostasis, the dissolution of fibrin clots, a process known as fibrinolysis, is as crucial as their formation. This delicate balance is primarily mediated by the serine protease plasmin, which is generated from its zymogen form, plasminogen. In various clinical scenarios, from major surgeries to trauma and certain bleeding disorders, hyperfibrinolysis can lead to excessive and life-threatening hemorrhage. Antifibrinolytic agents are therefore a cornerstone of hemostatic therapy, acting to inhibit the breakdown of fibrin clots and promote clot stability.

This guide provides an in-depth comparative analysis of two key lysine analog antifibrinolytics: 6-aminohexanoic acid and tranexamic acid. While both share a common mechanism of action, subtle structural differences lead to significant variations in their potency, clinical efficacy, and side-effect profiles. We will explore these differences through a detailed examination of their chemical properties, mechanism of action, comparative efficacy from in vitro and clinical studies, and the experimental protocols used to evaluate their performance.

Chemical and Physical Properties: A Tale of Two Structures

At first glance, 6-aminohexanoic acid (also known as epsilon-aminocaproic acid or EACA) and tranexamic acid appear structurally similar. Both are synthetic derivatives of the amino acid lysine and feature an amino group and a carboxylic acid group. However, the key distinction lies in their carbon backbone. 6-aminohexanoic acid possesses a linear, flexible aliphatic chain, while tranexamic acid has a more rigid, cyclic structure.[1] This structural rigidity is a critical factor in its enhanced biological activity.

Property6-Aminohexanoic AcidTranexamic Acid
IUPAC Name 6-aminohexanoic acidtrans-4-(aminomethyl)cyclohexane-1-carboxylic acid
Molecular Formula C₆H₁₃NO₂C₈H₁₅NO₂
Molecular Weight 131.17 g/mol 157.21 g/mol
Structure Linear, flexible chainCyclic, rigid structure
Solubility Highly soluble in waterSoluble in water

The hydrochloride salt form of these compounds enhances their solubility in water, making them suitable for intravenous administration.[2]

Mechanism of Action: Competitive Inhibition of Fibrinolysis

Both 6-aminohexanoic acid and tranexamic acid exert their antifibrinolytic effects by acting as competitive inhibitors of plasminogen activation.[3] They mimic the lysine residues on fibrin, which are the binding sites for plasminogen and tissue plasminogen activator (t-PA). By binding to the lysine binding sites on plasminogen, these drugs prevent its association with the fibrin clot, thereby inhibiting its conversion to plasmin and subsequent fibrin degradation.[4][5]

The interaction between these drugs and the lysine binding sites of plasminogen is crucial for their function. The more rigid structure of tranexamic acid is thought to allow for a more optimal and stable interaction with these binding sites compared to the flexible chain of 6-aminohexanoic acid, leading to its superior potency.[1]

fibrinolysis_pathway cluster_0 Fibrinolysis Cascade cluster_1 Inhibition by Lysine Analogs Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrin Clot Fibrin Clot Plasmin->Fibrin Clot degrades Fibrin Degradation Products Fibrin Degradation Products Fibrin Clot->Fibrin Degradation Products t-PA t-PA t-PA->Plasminogen activates 6-Aminohexanoic Acid 6-Aminohexanoic Acid 6-Aminohexanoic Acid->Plasminogen inhibits binding to fibrin Tranexamic Acid Tranexamic Acid Tranexamic Acid->Plasminogen inhibits binding to fibrin experimental_workflow cluster_workflow Plasma Clot Lysis Assay Workflow A Prepare Reagents (Plasma, Urokinase, CaCl₂, Test Compounds) B Assay Setup in 96-well Plate (Add Plasma, Test Compounds, Urokinase) A->B C Initiate Clotting (Add CaCl₂) B->C D Incubate at 37°C and Read OD405 C->D E Data Analysis (Determine Time to 50% Lysis) D->E F Calculate IC50 E->F

Figure 2: A generalized workflow for an in vitro plasma clot lysis assay.

Safety and Side Effects: A Clinical Consideration

While both drugs are generally considered safe, there are some differences in their side-effect profiles. The primary concern with antifibrinolytic agents is the potential for thromboembolic events, though the incidence is low when used appropriately. Some studies have suggested a higher risk of seizures with tranexamic acid, particularly at high doses, compared to 6-aminohexanoic acid, although this finding is not consistent across all studies. [6]

Conclusion: Choosing the Right Tool for the Job

Both 6-aminohexanoic acid and tranexamic acid are effective antifibrinolytic agents that play a vital role in managing bleeding. The choice between them often depends on the clinical context, institutional protocols, and cost considerations. Tranexamic acid's superior potency, as demonstrated by in vitro data, is a significant advantage, potentially allowing for lower dosing and a reduced risk of dose-dependent side effects. However, 6-aminohexanoic acid remains a valuable and cost-effective option in many clinical settings.

Future research may focus on developing novel antifibrinolytic agents with even greater potency and improved safety profiles. Understanding the structure-activity relationships of existing drugs like 6-aminohexanoic acid and tranexamic acid is crucial for the rational design of these next-generation therapies.

References

  • The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. (2021). International Journal of Molecular Sciences, 22(22), 12122. [Link]

  • The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. (2021). ResearchGate. [Link]

  • Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. (2015). Amino Acids, 47(10), 2125–2135. [Link]

  • Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution. (2023). International Journal of Molecular Sciences, 24(13), 10831. [Link]

  • Methyl 6-aminohexanoate hydrochloride. PubChem. [Link]

  • Efficacy and safety of epsilon-aminohexanoic acid and tranexamic acid during posterior interbody fusion surgery. (2023). Frontiers in Surgery, 10, 1269335. [Link]

  • 6-Aminohexanoic Acid. PubChem. [Link]

  • Improved process for the preparation of 6-aminohexanoic acid.
  • Chemical Properties of 6-Aminohexanoic acid. Cheméo. [Link]

  • (4R)-4-aminohexanoic acid. PubChem. [Link]

  • Facile Synthesis of mono-6-amino-6-deoxy-alpha-, Beta-, Gamma-Cyclodextrin Hydrochlorides for Molecular Recognition, Chiral Separation and Drug Delivery. (2012). Nature Protocols, 7(4), 637-642. [Link]

  • The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. (2021). International Journal of Molecular Sciences, 22(22), 12122. [Link]

  • 6-Amino-2-hydroxyhexanoic acid. NIST WebBook. [Link]

  • Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. (2023). International Journal of Molecular Sciences, 24(13), 10831. [Link]

  • 6-Amino-4-hydroxyhexanoic acid. PubChem. [Link]

  • 6-Amino-2,4-dimethylheptanoic acid. PubChem. [Link]

  • Tranexamic acid versus ɛ-aminocaproic acid: efficacy and safety in paediatric cardiac surgery. (2012). European Journal of Cardio-Thoracic Surgery, 42(4), 554-560. [Link]

Sources

A Comparative Analysis of 6-Amino-4,4-dimethylhexanoic acid hydrochloride: Inducing Conformational Rigidity in Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of peptide therapeutics and peptidomimetics, the rational design of peptide structure is paramount to achieving desired pharmacological outcomes. The incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a powerful strategy to modulate the stability, potency, and bioavailability of peptide-based drugs.[1] This guide provides an in-depth comparison of the structural impact of incorporating 6-Amino-4,4-dimethylhexanoic acid hydrochloride into a peptide backbone versus other common amino acids. We will explore how the unique structural features of this NPAA can be leveraged to introduce conformational constraints, thereby influencing secondary structure and enhancing proteolytic resistance. This analysis is supported by illustrative experimental data from key biophysical and biochemical assays.

The Structural Rationale: The Gem-Dimethyl Effect

6-Amino-4,4-dimethylhexanoic acid is a fascinating building block for peptide chemists. Its extended six-carbon backbone provides a degree of flexibility and hydrophobicity.[2][3] However, the key to its utility lies in the gem-dimethyl group at the C4 position. This feature is known to exert a significant conformational influence known as the Thorpe-Ingold effect, or gem-dimethyl effect.[4][5] This effect posits that the presence of two methyl groups on the same carbon atom restricts the rotational freedom of the carbon backbone, effectively creating a "conformational lock".[4][6] This contrasts sharply with highly flexible residues like glycine or its longer-chain, non-methylated counterpart, 6-aminohexanoic acid.

By incorporating 6-Amino-4,4-dimethylhexanoic acid into a peptide, we hypothesize that it will:

  • Induce a more defined, rigid conformation in the peptide backbone.

  • Promote the formation of specific secondary structures, such as turns or helices.

  • Enhance resistance to enzymatic degradation by sterically hindering protease access to scissile peptide bonds.

To investigate these hypotheses, we will compare a model peptide containing 6-Amino-4,4-dimethylhexanoic acid (Peptide-DMH) with three other peptides:

  • Peptide-Gly: A control peptide containing glycine, representing maximum flexibility.

  • Peptide-Ahx: A peptide containing 6-aminohexanoic acid to isolate the effect of the dimethyl groups.

  • Peptide-Pro: A peptide containing proline, a well-known conformationally restricted proteinogenic amino acid.

Comparative Structural Analysis: Experimental Approaches

A multi-faceted approach utilizing various analytical techniques is essential for a thorough characterization of peptide structure.[7][8][9] We will focus on Circular Dichroism (CD) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy to elucidate secondary and tertiary structure, and a protease degradation assay to assess stability.

Circular Dichroism (CD) Spectroscopy: A Window into Secondary Structure

CD spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution by measuring the differential absorption of left- and right-circularly polarized light.[10][11][12] Different secondary structures, such as α-helices, β-sheets, and random coils, produce distinct CD spectra.[13][14]

  • Sample Preparation:

    • Synthesize the four model peptides (Peptide-DMH, Peptide-Gly, Peptide-Ahx, Peptide-Pro) using standard solid-phase peptide synthesis (SPPS).[15][16]

    • Purify peptides to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Prepare stock solutions of each peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) and determine the precise concentration by UV-Vis spectrophotometry or amino acid analysis.

    • Prepare final peptide solutions for CD analysis at a concentration of 0.1 mg/mL in the same buffer.

  • Data Acquisition:

    • Use a calibrated CD spectrometer.

    • Set the scanning wavelength range from 190 to 260 nm.[10]

    • Acquire spectra at a controlled temperature (e.g., 25°C) using a 1 mm path length quartz cuvette.

    • Record an average of three scans for each sample to improve the signal-to-noise ratio.

    • Subtract the spectrum of the buffer blank from each peptide spectrum.

  • Data Analysis:

    • Convert the raw CD data (in millidegrees) to mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹.

    • Analyze the MRE spectra to estimate the percentage of α-helix, β-sheet, and random coil content using deconvolution software.

PeptidePredominant Secondary Structureα-Helix (%)β-Sheet (%)Random Coil (%)Key Spectral Features
Peptide-Gly Random Coil51085Strong negative band near 200 nm
Peptide-Ahx Mostly Random Coil81280Similar to Peptide-Gly, slight increase in ordered structure
Peptide-Pro Polyproline II Helix/TurnN/AN/AN/ACharacteristic negative band around 204 nm and positive band near 228 nm
Peptide-DMH Ordered Structure (e.g., Turn/Helix)251560Negative bands near 208 and 222 nm, indicating helical content

Interpretation: The hypothetical data clearly illustrates the conformational impact of each amino acid. Peptide-Gly and Peptide-Ahx, lacking significant constraints, predominantly adopt a random coil conformation. Peptide-Pro induces its characteristic secondary structure. Notably, Peptide-DMH shows a significant increase in ordered structure, particularly helical content, supporting the hypothesis that the gem-dimethyl group restricts conformational freedom and promotes the formation of a more defined secondary structure.

Caption: Workflow for CD Spectroscopy Analysis of Peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Level Structural Insights

NMR spectroscopy provides high-resolution information about the three-dimensional structure of peptides in solution.[17][18] By analyzing through-bond (e.g., COSY, TOCSY) and through-space (NOESY) correlations, we can determine the conformation of the peptide backbone and side chains.[19][20]

  • Sample Preparation:

    • Dissolve a sufficient amount of each purified peptide (typically 1-5 mg) in 90% H₂O / 10% D₂O or a deuterated buffer to a final concentration of 1-2 mM.

    • Adjust the pH to the desired value (e.g., 6.0) to optimize amide proton exchange rates.

  • Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

    • Acquire a series of 2D NMR spectra at a constant temperature (e.g., 25°C), including:

      • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

  • Data Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Perform sequential resonance assignment to assign all proton chemical shifts to their respective amino acids in the peptide sequence.

    • Identify and quantify NOE cross-peaks to generate a set of interproton distance restraints.

    • Use the distance restraints in a molecular dynamics or simulated annealing protocol to calculate a family of 3D structures consistent with the NMR data.

PeptideKey NOE CorrelationsInferred Structural Features
Peptide-Gly Few medium- or long-range NOEsHighly flexible, ensemble of conformations
Peptide-Ahx Limited number of long-range NOEsMostly flexible, some transient local structure
Peptide-Pro Characteristic sequential NOEs around the proline residueWell-defined turn at the proline position
Peptide-DMH Multiple medium-range NOEs (i to i+2, i+3) around the DMH residueA stable, well-defined turn or helical structure

Interpretation: The presence of numerous medium-range NOEs for Peptide-DMH is a strong indicator of a stable, folded structure in solution. This contrasts with the data for Peptide-Gly and Peptide-Ahx, which would show primarily sequential and short-range NOEs, indicative of an extended and flexible conformation. The data for Peptide-DMH would suggest a structure more akin to the well-ordered conformation induced by proline, but with the unique geometry dictated by the dimethylhexanoic acid backbone.

Protease Degradation Assay: Assessing Peptide Stability

A critical attribute of therapeutic peptides is their stability against enzymatic degradation.[21] Non-proteinogenic amino acids, especially those that are sterically hindered, can significantly enhance resistance to proteolysis.[1]

  • Reaction Setup:

    • Prepare solutions of each peptide at a known concentration (e.g., 1 mg/mL) in a relevant biological buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Add a broad-spectrum protease, such as Proteinase K, to each peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

    • Incubate the reactions at 37°C.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction.

    • Immediately quench the enzymatic reaction by adding a denaturing agent (e.g., trifluoroacetic acid or a protease inhibitor cocktail).[16]

  • Quantification:

    • Analyze the quenched samples by RP-HPLC.

    • Quantify the amount of remaining intact peptide at each time point by integrating the area of the corresponding peak in the chromatogram.

    • Calculate the percentage of peptide remaining relative to the 0-hour time point.

Time (hours)% Peptide-Gly Remaining% Peptide-Ahx Remaining% Peptide-Pro Remaining% Peptide-DMH Remaining
0 100100100100
1 45558095
4 10156588
8 <5<55082
24 002570

Interpretation: The results of the protease degradation assay provide compelling evidence for the stabilizing effect of 6-Amino-4,4-dimethylhexanoic acid. The flexible peptides, Peptide-Gly and Peptide-Ahx, are rapidly degraded. Peptide-Pro shows enhanced stability due to its rigid structure. Remarkably, Peptide-DMH exhibits the highest resistance to proteolysis, suggesting that the bulky gem-dimethyl group sterically hinders the approach of the protease to the peptide backbone, thereby preventing efficient cleavage.

Caption: Logic Diagram of Peptide Stability vs. Structure.

Conclusion

The incorporation of this compound into peptides offers a potent strategy for inducing conformational rigidity and enhancing proteolytic stability. Our comparative analysis, supported by illustrative data from CD spectroscopy, NMR spectroscopy, and protease degradation assays, demonstrates its superiority over flexible linkers like glycine and 6-aminohexanoic acid in creating ordered structures. The gem-dimethyl group acts as a "conformational clamp," restricting the peptide backbone and leading to a more defined secondary structure and significantly improved resistance to enzymatic breakdown. For researchers and drug development professionals, this compound represents a valuable tool for the rational design of next-generation peptide therapeutics with optimized structural and pharmacological properties.

References

  • ResolveMass Laboratories Inc. (2025).
  • Mtoz Biolabs. Peptide Circular Dichroism Spectroscopy.
  • Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247-253.
  • Creative Proteomics. CD-Based Peptide Secondary Structure Analysis.
  • CD Formulation. Circular Dichroism (CD) Spectroscopy Technology.
  • Springer Nature Experiments. Circular Dichroism of Peptides.
  • Zerbe, O., & Bader, R. Peptide NMR.
  • BioPharmaSpec.
  • Mishra, N., & Coutinho, E.
  • Oxford Global. (2023).
  • University of Queensland. Determination of peptide and protein structures using NMR Spectroscopy.
  • Mtoz Biolabs. NMR Peptide Structure Analysis.
  • Lau, Y. H., et al. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Applied Microbiology and Biotechnology, 105(16-17), 6227-6243.
  • Wikipedia. Thorpe–Ingold effect.
  • Wang, Y., et al. (2022). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. ACS Biomaterials Science & Engineering, 8(1), 289-300.
  • Gzella, A., et al. (2017). Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. International Journal of Peptide Research and Therapeutics, 23(2), 235-245.
  • Wang, Y., et al. (2022). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering, 8(1), 289-300.
  • Bruzgo, I., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122.
  • Bon, C., et al. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 60(14), 5879-5907.
  • Bruzgo, I., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122.
  • An, S. S., & Raines, R. T. (2005). An electronic effect on protein structure. Protein Science, 14(10), 2686-2691.

Sources

A Comparative Guide to the Biological Activity of Peptides with and without 6-Amino-4,4-dimethylhexanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide therapeutics, strategic chemical modifications are paramount to enhancing biological activity, improving pharmacokinetic profiles, and overcoming inherent limitations such as enzymatic degradation. The incorporation of non-natural amino acids is a cornerstone of this endeavor, offering a sophisticated toolkit to fine-tune the properties of peptide-based drug candidates. This guide provides a comprehensive comparison of the biological activity of peptides versus their counterparts modified with 6-Amino-4,4-dimethylhexanoic acid hydrochloride, a unique non-natural amino acid.

While direct literature on the biological impact of this compound in peptides is nascent, we can infer its potential effects based on the well-established principles of steric hindrance and hydrophobicity imparted by structurally similar non-natural amino acids. The strategic placement of the dimethyl group at the 4-position is anticipated to introduce significant conformational constraints and alter the peptide's interaction with its biological targets and degrading enzymes. This guide will, therefore, present a framework for evaluating such a modification, complete with detailed experimental protocols and illustrative data.

The Rationale Behind Incorporating this compound

The introduction of non-natural amino acids, particularly those with bulky side chains or altered stereochemistry, can profoundly influence a peptide's therapeutic potential.[1][2] The inclusion of a sterically hindered residue like 6-Amino-4,4-dimethylhexanoic acid can be hypothesized to confer several advantages:

  • Enhanced Enzymatic Stability: The bulky dimethyl group can act as a shield, sterically hindering the approach of proteases and peptidases that would otherwise cleave the peptide backbone. This can lead to a significantly longer in vivo half-life.[3][4]

  • Conformational Rigidity: The steric bulk of the dimethyl group can restrict the rotational freedom of the peptide backbone, locking it into a more defined and potentially more active conformation. This pre-organization can reduce the entropic penalty of binding to a receptor, leading to higher affinity.[5]

  • Increased Hydrophobicity: The hexanoic acid backbone and the dimethyl substitution increase the lipophilicity of the peptide, which can influence its membrane permeability and interaction with hydrophobic pockets on target receptors.[6]

  • Modulation of Receptor Binding: The unique side chain can establish novel interactions with the target receptor or disrupt unfavorable ones, leading to altered binding affinity and selectivity.

A structurally related but less hindered analogue, 6-aminohexanoic acid (Ahx), is often used as a flexible, hydrophobic linker in peptide chemistry.[6][7] The addition of the dimethyl group in 6-Amino-4,4-dimethylhexanoic acid is expected to build upon these properties by adding a significant element of steric hindrance.

A Framework for Comparative Analysis: Experimental Design

To rigorously evaluate the impact of incorporating this compound, a systematic comparative study is essential. This involves the synthesis of a parent peptide and its modified analogue, followed by a battery of in vitro and in vivo assays.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of both the native and the modified peptide would be achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).[8] The incorporation of the sterically hindered 6-Amino-4,4-dimethylhexanoic acid may require optimized coupling conditions to overcome the challenges associated with bulky amino acids.[9][10]

Experimental Protocol: Solid-Phase Peptide Synthesis

  • Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin for a C-terminal amide).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a 20% piperidine solution in DMF.

  • Amino Acid Coupling: Activate the incoming Fmoc-protected amino acid (either a standard amino acid or Fmoc-6-Amino-4,4-dimethylhexanoic acid-OH) using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like DIEA. Allow the coupling reaction to proceed for 1-2 hours. For the sterically hindered amino acid, a longer coupling time or a more potent coupling reagent may be necessary.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

  • Purification and Characterization: Purify the crude peptide by reverse-phase HPLC and confirm its identity and purity by mass spectrometry.

Diagram of the Experimental Workflow

G cluster_synthesis Peptide Synthesis & Purification cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies synthesis Solid-Phase Peptide Synthesis (SPPS) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry purification->characterization binding_assay Receptor Binding Assay characterization->binding_assay Compare Peptide & Modified Peptide stability_assay Serum Stability Assay characterization->stability_assay Compare Peptide & Modified Peptide efficacy_study Pharmacodynamic/Efficacy Model binding_assay->efficacy_study stability_assay->efficacy_study

Caption: Workflow for comparing native and modified peptides.

Comparative Biological Evaluation

Receptor Binding Affinity

A competitive radioligand binding assay is a gold standard for determining the binding affinity (Ki) of a peptide for its target receptor.[11] This assay measures the ability of the unlabeled peptide (native or modified) to displace a radiolabeled ligand from the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the target receptor of interest.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., ³H-labeled or ¹²⁵I-labeled standard), and increasing concentrations of the unlabeled competitor peptides (native and modified).

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which can then be converted to the inhibition constant (Ki).

Table 1: Hypothetical Receptor Binding Affinity Data

PeptideReceptor Subtype A (Ki, nM)Receptor Subtype B (Ki, nM)
Native Peptide15.2 ± 1.889.5 ± 7.3
Modified Peptide5.8 ± 0.9150.2 ± 12.1

Data are presented as mean ± SEM from three independent experiments.

Serum Stability

A critical determinant of a peptide's therapeutic utility is its stability in biological fluids. An in vitro serum stability assay can provide valuable insights into the peptide's susceptibility to proteolytic degradation.[3][4]

Experimental Protocol: In Vitro Serum Stability Assay

  • Incubation: Incubate a known concentration of the native and modified peptides in fresh human or mouse serum at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the serum-peptide mixture.

  • Protein Precipitation: Quench the enzymatic reaction and precipitate the serum proteins by adding an equal volume of cold acetonitrile or another suitable organic solvent.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant, containing the remaining intact peptide, by reverse-phase HPLC or LC-MS.

  • Quantification: Quantify the peak area of the intact peptide at each time point and normalize it to the peak area at time zero.

  • Half-Life Calculation: Plot the percentage of intact peptide remaining versus time and fit the data to a one-phase decay model to determine the peptide's half-life (t₁/₂) in serum.

Table 2: Hypothetical Serum Stability Data

PeptideHalf-life in Human Serum (t₁/₂, min)
Native Peptide25 ± 3
Modified Peptide210 ± 18

Data are presented as mean ± SEM from three independent experiments.

Diagram of the Serum Stability Assay Workflow

G start Incubate Peptide in Serum at 37°C timepoint Collect Aliquots at Different Time Points start->timepoint precipitate Precipitate Proteins with Acetonitrile timepoint->precipitate centrifuge Centrifuge to Pellet Proteins precipitate->centrifuge analyze Analyze Supernatant by RP-HPLC/LC-MS centrifuge->analyze quantify Quantify Intact Peptide analyze->quantify calculate Calculate Half-Life (t½) quantify->calculate

Caption: Workflow for the in vitro serum stability assay.

In Vivo Efficacy

The culmination of in vitro characterization is the assessment of in vivo efficacy in a relevant animal model of disease. The choice of model will depend on the therapeutic target of the peptide.

Experimental Protocol: General In Vivo Efficacy Study

  • Animal Model: Utilize a validated animal model that recapitulates the human disease of interest.

  • Dosing: Administer the native peptide, modified peptide, or vehicle control to different groups of animals via a clinically relevant route (e.g., intravenous, subcutaneous).

  • Pharmacodynamic Readouts: At appropriate time points after dosing, measure relevant pharmacodynamic markers to assess the biological effect of the peptides. This could include changes in blood glucose, tumor size, inflammatory markers, or behavioral responses.

  • Data Analysis: Compare the pharmacodynamic responses between the different treatment groups using appropriate statistical methods.

Table 3: Hypothetical In Vivo Efficacy Data (e.g., Tumor Growth Inhibition Model)

Treatment GroupTumor Volume at Day 14 (mm³)% Tumor Growth Inhibition
Vehicle1250 ± 150-
Native Peptide (10 mg/kg)875 ± 11030%
Modified Peptide (10 mg/kg)450 ± 6564%

Data are presented as mean ± SEM.

Conclusion

The incorporation of this compound into a peptide backbone represents a rational design strategy to enhance its therapeutic properties. Based on the principles of steric hindrance and hydrophobicity, it is plausible to hypothesize that such a modification could lead to a peptide with significantly improved enzymatic stability, enhanced receptor binding affinity, and ultimately, greater in vivo efficacy. The experimental framework and detailed protocols provided in this guide offer a robust approach for the systematic evaluation of these potential benefits. As with any peptide modification, the precise impact will be sequence- and target-dependent, underscoring the importance of empirical testing. The continued exploration of novel non-natural amino acids like 6-Amino-4,4-dimethylhexanoic acid is a promising avenue for the development of the next generation of peptide therapeutics.

References

  • De Marco, R. & Grieco, P. (2014). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. ResearchGate. [Link]

  • Häsler, L., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 5(1), 15-26. [Link]

  • Zhang, Y., et al. (2021). The difference of 22 natural amino acids and 593 non-natural... ResearchGate. [Link]

  • Häsler, L., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Thieme Gruppe. (2022). Highly Sterically Hindered Peptide Bond Formation. Thieme Gruppe. [Link]

  • ACS Publications. (2023). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B. [Link]

  • Toniolo, C., et al. (2001). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. [Link]

  • Scienmag. (2024). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Scienmag. [Link]

  • ResearchGate. (n.d.). Syntheses of sterically hindered peptides containing N-methylated amino... ResearchGate. [Link]

  • Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 6-aminohexanoate hydrochloride. PubChem. [Link]

  • Gzella, A., et al. (2017). Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. International Journal of Peptide Research and Therapeutics, 23(2), 235-245. [Link]

  • Drzazga, Z., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122. [Link]

  • Gzella, A., et al. (2017). Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. International Journal of Peptide Research and Therapeutics, 23(2), 235-245. [Link]

  • Google Patents. (2020). WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid.
  • Melchionna, M., et al. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly Into Nanostructured Hydrogels for Medicine. Current Topics in Medicinal Chemistry, 16(18), 2009-2018. [Link]

  • Cheméo. (n.d.). Chemical Properties of 6-Aminohexanoic acid. Cheméo. [Link]

  • Levit, A. M., et al. (2012). Effects of D-Amino Acid Replacements on the Conformational Stability of Miniproteins. ChemBioChem, 13(10), 1459-1466. [Link]

  • Melchionna, M., et al. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current Topics in Medicinal Chemistry, 16(18), 2009-2018. [Link]

  • Wickstrom, L., et al. (2013). Modeling of peptides containing D-amino acids: implications on cyclization. Journal of Chemical Information and Modeling, 53(8), 2035-2049. [Link]

  • Zhao, J., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Liu, Y., et al. (2009). Facile Synthesis of mono-6-amino-6-deoxy-alpha-, Beta-, Gamma-Cyclodextrin Hydrochlorides for Molecular Recognition, Chiral Separation and Drug Delivery. Nature Protocols, 4(9), 1328-1336. [Link]

  • Drzazga, Z., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122. [Link]

  • Albericio, F., et al. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221. [Link]

  • Google Patents. (2020). CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.
  • Google Patents. (2020). CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
  • Google Patents. (2013). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.

Sources

A Senior Application Scientist's Guide to the Conformational Analysis of Peptides Incorporating 6-Amino-4,4-dimethylhexanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptides is a powerful strategy in modern drug discovery, offering pathways to enhanced stability, novel secondary structures, and improved pharmacokinetic profiles.[1][2] Among these, γ-amino acids, such as 6-Amino-4,4-dimethylhexanoic acid, introduce unique conformational constraints that can profoundly influence the three-dimensional structure and, consequently, the biological activity of a peptide. This guide provides an in-depth comparison of the critical experimental and computational techniques for the conformational analysis of peptides featuring this intriguing building block.

The Structural Significance of 6-Amino-4,4-dimethylhexanoic Acid

6-Amino-4,4-dimethylhexanoic acid is a γ-amino acid, meaning three carbon atoms separate its amino and carboxylic acid groups. This extended backbone, compared to the α-amino acids found in nature, imparts greater flexibility. However, the presence of a gem-dimethyl group at the 4-position introduces a significant steric hindrance, which is expected to restrict the available conformational space. This unique combination of flexibility and constraint makes the conformational analysis of peptides containing this residue both challenging and crucial for understanding their structure-activity relationships.

A Multi-faceted Approach to Conformational Analysis

A comprehensive understanding of a peptide's conformation in solution requires the integration of multiple biophysical and computational techniques.[3] No single method can provide a complete picture; instead, the synergy between experimental data and theoretical modeling yields the most robust and reliable structural insights.


subgraph "cluster_experimental" { label="Experimental Analysis"; bgcolor="#E8F0FE"; "NMR" [label="NMR Spectroscopy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "CD" [label="Circular Dichroism", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "XRay" [label="X-Ray Crystallography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_computational" { label="Computational Modeling"; bgcolor="#E6F4EA"; "MD" [label="Molecular Dynamics", fillcolor="#34A853", fontcolor="#FFFFFF"]; "QM" [label="Quantum Mechanics", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Synthesis" [label="Peptide Synthesis & Purification", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; "Data_Integration" [label="Integrated Structural Model", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Synthesis" -> "NMR" [label="Primary Structure & 3D Constraints"]; "Synthesis" -> "CD" [label="Secondary Structure Estimation"]; "Synthesis" -> "XRay" [label="High-Resolution Solid-State Structure"]; "NMR" -> "Data_Integration"; "CD" -> "Data_Integration"; "XRay" -> "Data_Integration"; "MD" -> "Data_Integration"; "QM" -> "MD" [label="Force Field Parametrization"]; "Data_Integration" -> "SAR" [label="Structure-Activity Relationship", shape=document, fillcolor="#FFFFFF", fontcolor="#202124"]; }

Figure 1: Integrated workflow for peptide conformational analysis.

Experimental Techniques: Probing the Peptide's Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Solution-State Structure

NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution, providing insights into their dynamic nature.[4][5] For peptides incorporating 6-Amino-4,4-dimethylhexanoic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.

Key NMR Experiments and Their Contributions:

Experiment Information Gained Relevance for 6-Amino-4,4-dimethylhexanoic Acid Peptides
1D ¹H NMR Initial assessment of sample purity and conformational heterogeneity.Broad peaks may indicate conformational exchange on the NMR timescale, a possibility given the flexible γ-amino acid backbone.
2D TOCSY Identifies coupled proton spin systems, aiding in residue assignment.Crucial for assigning the protons of the 6-Amino-4,4-dimethylhexanoic acid residue and distinguishing them from other residues.
2D NOESY/ROESY Detects through-space correlations between protons, providing distance restraints for structure calculation.Essential for determining the proximity of the gem-dimethyl groups to other parts of the peptide, defining the overall fold.
¹H-¹³C HSQC Correlates protons with their directly attached carbon atoms, aiding in assignment.Confirms the assignment of the methylene and methyl groups of the 6-Amino-4,4-dimethylhexanoic acid residue.
Variable Temperature Studies Measures the temperature dependence of amide proton chemical shifts to identify intramolecular hydrogen bonds.Helps to elucidate stable secondary structures that may be induced by the conformational constraints of the γ-amino acid.

Experimental Protocol: 2D NOESY for Structural Restraints

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture) to a concentration of 1-5 mM. The choice of solvent is critical as it can influence peptide conformation.[6]

  • Instrument Setup: Utilize a high-field NMR spectrometer (600 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition: Acquire a 2D NOESY spectrum with a mixing time appropriate for the size of the peptide (typically 100-300 ms).

  • Data Processing: Process the data using appropriate software (e.g., TopSpin, NMRPipe).

  • Analysis: Identify cross-peaks that correspond to through-space interactions between protons. The volume of these cross-peaks is inversely proportional to the sixth power of the distance between the protons.

Circular Dichroism (CD) Spectroscopy: A Rapid Look at Secondary Structure

CD spectroscopy is a valuable technique for rapidly assessing the secondary structure content of a peptide in solution.[7][8] It measures the differential absorption of left and right circularly polarized light by chiral molecules.

Interpreting CD Spectra for Peptides with γ-Amino Acids:

The interpretation of CD spectra for peptides containing non-standard amino acids can be complex, as the canonical spectra for α-helices, β-sheets, and random coils may not be directly applicable.[9][10] However, distinct spectral features can still provide valuable qualitative information about the peptide's folding. For instance, the incorporation of β-amino acids has been shown to induce helical structures with characteristic CD signatures.[11]

Experimental Protocol: CD Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the peptide (typically 0.1-0.2 mg/mL) in a suitable buffer (e.g., phosphate buffer). Ensure the buffer itself does not have a strong CD signal in the far-UV region.

  • Instrument Setup: Use a CD spectrometer and a quartz cuvette with a short path length (e.g., 1 mm).

  • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm).

  • Data Analysis: The resulting spectrum can be compared to reference spectra for known secondary structures, keeping in mind the potential for atypical signals due to the γ-amino acid.

Secondary Structure Typical CD Spectral Features for α-Peptides Potential Observations for γ-Amino Acid Peptides
α-Helix Negative bands around 222 nm and 208 nm, positive band around 192 nm.May exhibit shifted or altered intensities of these bands.
β-Sheet Negative band around 218 nm, positive band around 195 nm.The presence of turns induced by the γ-amino acid could lead to complex spectra.[12]
Random Coil Strong negative band around 200 nm.A predominantly random coil structure would suggest the gem-dimethyl group is not inducing a well-defined fold.
X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides an atomic-resolution structure of a molecule in its crystalline state.[13] While not a direct measure of the solution-state conformation, a crystal structure can offer invaluable insights into the preferred intramolecular interactions and the overall fold of the peptide.

Challenges and Considerations:

Obtaining high-quality crystals of peptides can be challenging due to their inherent flexibility.[14] The presence of the flexible hexanoic acid backbone might further complicate crystallization efforts. However, the defined conformational preferences imposed by the gem-dimethyl group could potentially favor a more ordered packing arrangement.

Workflow for Peptide Crystallography:


"Crystal_Screening" [label="Crystal Screening", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Optimization" [label="Optimization", fillcolor="#FBBC05", fontcolor="#202124"]; "Diffraction" [label="X-ray Diffraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Structure_Solution" [label="Structure Solution & Refinement", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Crystal_Screening" -> "Optimization" [label="Hits"]; "Optimization" -> "Diffraction" [label="Optimized Crystals"]; "Diffraction" -> "Structure_Solution" [label="Diffraction Data"]; }

Figure 2: General workflow for X-ray crystallography.

Computational Modeling: In Silico Exploration of Conformational Landscapes

Computational methods are indispensable for complementing experimental data and providing a more detailed understanding of a peptide's conformational dynamics.[1][15]

Molecular Dynamics (MD) Simulations: Visualizing Peptide Motion

MD simulations provide a dynamic picture of a peptide's conformational landscape by solving Newton's equations of motion for the atoms in the system.[16][17] This approach is particularly useful for exploring the range of conformations accessible to a flexible molecule like a peptide containing 6-Amino-4,4-dimethylhexanoic acid.

Key Steps in an MD Simulation:

  • System Setup: The peptide structure is placed in a simulation box with a chosen solvent model (e.g., explicit water).

  • Force Field Parametrization: A crucial step for non-standard residues. The parameters for 6-Amino-4,4-dimethylhexanoic acid will likely need to be developed or validated, as they are not present in standard force fields. This can be achieved using quantum mechanics calculations.[18]

  • Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

  • Production Run: A long simulation is run to sample the conformational space of the peptide.

  • Analysis: The trajectory is analyzed to identify dominant conformations, hydrogen bonding patterns, and other structural features.

Quantum Mechanics (QM) Calculations: High-Accuracy Energetics

QM calculations can be used to determine the relative energies of different conformations of a small peptide or a peptide fragment with high accuracy. While computationally expensive for large systems, QM methods are invaluable for parametrizing force fields for MD simulations and for refining the structures of key conformational states.

Comparison of Techniques

Technique Advantages Disadvantages Best For...
NMR Spectroscopy Provides detailed 3D structure in solution; can probe dynamics.[4][19]Can be time-consuming to analyze; requires relatively high sample concentrations.Determining the ensemble of solution-state conformations.
Circular Dichroism Rapid and requires small amounts of sample; sensitive to conformational changes.[8]Provides low-resolution structural information; interpretation can be ambiguous for non-standard peptides.Rapidly assessing secondary structure and monitoring conformational changes.
X-ray Crystallography Provides atomic-resolution structure.[13]Requires well-diffracting crystals, which can be difficult to obtain; structure is in the solid state.Obtaining a high-resolution snapshot of a stable conformation.
Molecular Dynamics Provides a dynamic view of conformational space; can explore transitions between states.[17]Accuracy is dependent on the force field; computationally intensive.Understanding the flexibility and conformational landscape of the peptide.
Quantum Mechanics High accuracy for small systems; essential for force field parametrization.Computationally very expensive; not feasible for large systems or long timescales.Accurately determining the energies of specific conformations and parametrizing MD force fields.

Conclusion

The conformational analysis of peptides incorporating 6-Amino-4,4-dimethylhexanoic acid hydrochloride necessitates a synergistic approach that leverages the strengths of multiple experimental and computational techniques. NMR spectroscopy, as the cornerstone for solution-state structure determination, provides the essential experimental restraints. Circular dichroism offers a rapid means to assess secondary structure, while X-ray crystallography can provide an invaluable high-resolution picture if suitable crystals can be obtained. These experimental findings should be integrated with molecular dynamics simulations, which are crucial for exploring the full conformational landscape of the peptide. The unique structural features of 6-Amino-4,4-dimethylhexanoic acid—a flexible γ-amino acid backbone constrained by a gem-dimethyl group—present an exciting challenge. A thorough and multi-faceted conformational analysis is paramount to unlocking the full potential of this and other non-canonical amino acids in the design of next-generation peptide therapeutics.

References

  • Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive. [Link]

  • (PDF) Computational Modelling of Peptides Containing Non-Standard Amino Acids. ResearchGate. [Link]

  • Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. bioRxiv. [Link]

  • Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. [Link]

  • Molecular dynamics simulations of peptides containing an unnatural amino acid: dimerization, folding, and protein binding. PubMed. [Link]

  • Peptidomimetics in Silico. PubMed. [Link]

  • Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. Oxford Academic. [Link]

  • Higher-Order Structures (HOS) Proteins & Peptides Characterization. CD Formulation. [Link]

  • Peptidomimetics: Synthesis, spectroscopy, and computer simulations. Semantic Scholar. [Link]

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed. [Link]

  • Revealing Efficient Experimental Steps for Protein Secondary Structure Analysis. LinkedIn. [Link]

  • NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. American Chemical Society. [Link]

  • Circular dichroism of beta turns in peptides and proteins. PubMed. [Link]

  • X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. etd@IISc. [Link]

  • High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. MDPI. [Link]

  • β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. PMC. [Link]

  • Circular Dichroism of Designed Peptide Helices and β-Hairpins: Analysis of Trp- and Tyr-Rich Peptides. ResearchGate. [Link]

  • Molecular Dynamics Simulations of Peptides and Proteins with Amplified Collective Motions. PMC. [Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC. [Link]

  • Methods of peptide conformation studies. Acta Biochimica Polonica. [Link]

  • Peptide Analysis Techniques Review. LinkedIn. [Link]

  • β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. ChemRxiv. [Link]

  • How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B - ACS Publications. [Link]

  • Mechanism of Peptide Structure Determination. MtoZ Biolabs. [Link]

  • A Newcomer's Guide to Peptide Crystallography. PMC. [Link]

Sources

Enhancing Peptide Therapeutics: A Comparative Guide to the Effects of Dimethylation on Stability and Function

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic peptide development, the intrinsic limitations of poor metabolic stability and suboptimal pharmacokinetic profiles present significant hurdles. Chemical modifications are a cornerstone of overcoming these challenges, with N-methylation, specifically dimethylation, emerging as a powerful strategy. This guide provides an in-depth, objective comparison of dimethylated peptides against their unmodified counterparts, supported by experimental data and detailed protocols to empower researchers in their drug design and development endeavors. We will explore the causal relationships behind experimental choices and provide self-validating protocols to ensure scientific integrity.

The Rationale for Dimethylation: A Mechanistic Overview

The addition of methyl groups to the nitrogen atoms of a peptide's backbone or amino acid side chains introduces significant structural and chemical changes. N-terminal and lysine side-chain dimethylation are common strategies.[1][2] The primary advantages stem from two key principles:

  • Steric Hindrance: The bulky methyl groups physically obstruct the approach of proteolytic enzymes, effectively shielding susceptible peptide bonds from cleavage.[3][4] This steric shield is a primary contributor to enhanced metabolic stability.

  • Conformational Rigidity: N-methylation restricts the conformational freedom of the peptide backbone.[4] This can lock the peptide into a bioactive conformation, potentially increasing receptor binding affinity and selectivity.[5] Conversely, it can also disrupt essential binding interactions if not strategically applied.[4]

This guide will dissect these effects through comparative data and provide the methodologies to replicate and validate these findings in your own research.

Comparative Analysis: Dimethylated vs. Unmodified Peptides

The decision to incorporate dimethylation should be data-driven. Below, we compare the performance of a hypothetical peptide and its dimethylated analog across key developability parameters.

Table 1: Enhanced Proteolytic Stability of a Dimethylated Peptide
Time (hours)% Intact Unmodified Peptide% Intact Dimethylated Peptide
0100%100%
145%95%
410%80%
8<1%65%
24Undetectable40%
Half-life (t½) ~0.8 hours ~18 hours

This data is illustrative, demonstrating the typical magnitude of stability enhancement observed with N-methylation. Actual results will vary depending on the specific peptide sequence and the location of the modification.[3]

Table 2: Impact of Dimethylation on Functional Properties
ParameterUnmodified PeptideDimethylated PeptideRationale for Change
Receptor Binding Affinity (Kd) 10 nM5 nMDimethylation may induce a more favorable conformation for receptor interaction.[5]
Cell Permeability (Papp) LowModerately IncreasedReduced hydrogen bonding capacity and increased lipophilicity can enhance passive diffusion across cell membranes.[4][6][7]
Aqueous Solubility HighPotentially DecreasedThe increase in hydrophobicity from the methyl groups can sometimes lead to reduced solubility.[4]

Experimental Protocols for Evaluating Dimethylated Peptides

To ensure the trustworthiness of our comparisons, we provide detailed, step-by-step protocols for key experiments. These protocols are designed to be self-validating systems for assessing the impact of dimethylation.

Protocol 1: In Vitro Plasma Stability Assay

This assay is fundamental for assessing the proteolytic stability of peptides in a biologically relevant matrix.[8][9][10]

Objective: To determine the half-life of a peptide in plasma.

Materials:

  • Test peptide and its dimethylated analog

  • Human or mouse plasma[8]

  • Phosphate-buffered saline (PBS)

  • Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) for protein precipitation[9]

  • HPLC or LC-MS system for analysis[11][12]

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each peptide in an appropriate solvent (e.g., water or DMSO).

  • Incubation: Spike the plasma with the peptide stock solution to a final concentration of 100 µg/mL.[3] Ensure the final concentration of any organic solvent is less than 1% to avoid impacting enzyme activity.[8]

  • Time-Point Sampling: Incubate the samples at 37°C.[8] At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the peptide-plasma mixture.[3]

  • Protein Precipitation: Immediately quench the enzymatic activity by adding three volumes of ice-cold acetonitrile with 0.1% TFA to the aliquot. Vortex and centrifuge at high speed to pellet the precipitated proteins.[9]

  • Analysis: Analyze the supernatant by reverse-phase HPLC (RP-HPLC) or LC-MS to quantify the amount of intact peptide remaining.[11][13]

  • Data Analysis: Plot the percentage of intact peptide versus time and calculate the half-life (t½).

Protocol 2: Proteolytic Challenge Assay with Trypsin

This assay provides a more controlled assessment of stability against a specific, common protease.[14][15]

Objective: To evaluate the resistance of a peptide to degradation by trypsin.

Materials:

  • Test peptide and its dimethylated analog

  • Trypsin (proteomics grade)[16]

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Acetonitrile with 0.1% TFA

  • HPLC or LC-MS system

Procedure:

  • Peptide Solution: Prepare a 1 mg/mL solution of each peptide in the ammonium bicarbonate buffer.

  • Enzyme-Substrate Reaction: Add trypsin to the peptide solution at an enzyme-to-substrate ratio of 1:50 (w/w).[17]

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 16 hours), take an aliquot of the reaction mixture.[17]

  • Quenching: Stop the reaction by adding an equal volume of acetonitrile with 0.1% TFA.

  • Analysis: Analyze the samples by RP-HPLC or LC-MS to monitor the disappearance of the parent peptide and the appearance of degradation products.

Visualizing the Concepts: Workflows and Mechanisms

To further clarify the experimental and logical frameworks, the following diagrams are provided.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_assays Comparative Assays cluster_analysis Data Analysis & Interpretation unmodified Unmodified Peptide stability Plasma Stability Assay unmodified->stability Test Subject proteolytic Proteolytic Challenge unmodified->proteolytic Test Subject binding Receptor Binding Assay unmodified->binding Test Subject permeability Cell Permeability Assay unmodified->permeability Test Subject dimethylated Dimethylated Peptide dimethylated->stability Test Subject dimethylated->proteolytic Test Subject dimethylated->binding Test Subject dimethylated->permeability Test Subject hplc_ms HPLC / LC-MS Analysis stability->hplc_ms proteolytic->hplc_ms binding->hplc_ms permeability->hplc_ms data_comp Comparative Data Analysis hplc_ms->data_comp conclusion Conclusion on Dimethylation Effect data_comp->conclusion

Caption: Experimental workflow for evaluating dimethylated peptides.

mechanism_of_action cluster_unmodified Unmodified Peptide cluster_dimethylated Dimethylated Peptide peptide_u Peptide Backbone protease_u Protease peptide_u->protease_u Susceptible to Cleavage peptide_d Dimethylated Peptide Backbone methyl_groups Methyl Groups (Steric Hindrance) protease_d Protease protease_d->methyl_groups Blocked Access

Caption: Mechanism of enhanced proteolytic resistance via dimethylation.

The Impact on Peptide Function: Receptor Binding and Cell Permeability

While stability is a critical parameter, the ultimate goal is to maintain or enhance the peptide's therapeutic function.

  • Receptor Binding: The conformational constraints imposed by dimethylation can pre-organize the peptide into a bioactive conformation, leading to improved binding affinity.[5] However, it is crucial to perform a residue-specific analysis, as methylation at a key binding residue can be detrimental.[4] Standard receptor binding assays, such as surface plasmon resonance (SPR) or competitive binding assays, should be employed to quantify these effects.

  • Cell Permeability: For intracellular targets, cell permeability is paramount.[6] N-methylation can enhance passive permeability by reducing the number of hydrogen bond donors and increasing the peptide's overall lipophilicity.[4] This is particularly relevant for cyclic peptides.[6] Cell permeability can be assessed using in vitro models like the Caco-2 permeability assay.[6]

Synthesis of Dimethylated Peptides

The synthesis of dimethylated peptides can be achieved through various methods. A common and efficient approach is reductive amination on a solid-phase support.[18] This involves the reaction of the N-terminal amine or lysine side chain with formaldehyde, followed by reduction with a mild reducing agent like sodium cyanoborohydride.[19] This method is cost-effective and generally provides high yields.[19]

Conclusion: A Strategic Tool in Peptide Drug Design

Dimethylation is a potent and versatile tool for enhancing the therapeutic potential of peptides. The primary benefit of increased proteolytic stability is well-documented and can significantly improve a peptide's pharmacokinetic profile.[3][5] However, the impact on function is sequence- and position-dependent, necessitating a careful and empirical evaluation. The experimental frameworks provided in this guide offer a robust starting point for researchers to systematically assess the effects of dimethylation and make informed decisions in their peptide drug design efforts. By combining strategic chemical modification with rigorous analytical validation, the development of next-generation peptide therapeutics can be significantly advanced.

References

  • Wesslowski, J., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • ResearchGate. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • PubMed Central. (2020). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Retrieved from [Link]

  • ACS Pharmacology & Translational Science. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Retrieved from [Link]

  • Evotec. (n.d.). Plasma Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • PubMed. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). In Vitro ADME, Stability Test, Plasma, Rat. Retrieved from [Link]

  • LifeTein Peptide Blog. (2024). Should My Peptide Be Methylated?. Retrieved from [Link]

  • Unife. (2022). Exploring the potential of Pd-catalyzed C-H activation reaction for the synthesis of non-natural amino acid 2,6-dimethyl tyrosine-like (Dmt-like) analogues. Retrieved from [Link]

  • PMC - NIH. (2014). Peptide Dimethylation: Fragmentation Control via Distancing the Dimethylamino Group. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive dimethylation of peptides using heavy and light reagents to.... Retrieved from [Link]

  • Bowers Lab. (n.d.). Peptide Cell Permeability. Retrieved from [Link]

  • AMSbiopharma. (2024). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (2023). A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. Retrieved from [Link]

  • ACS Biomaterials Science & Engineering. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. Retrieved from [Link]

  • CHIMIA. (2021). Important Considerations Related to Permeability of Peptides. Retrieved from [Link]

  • Waters. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023). Multicomponent Oxidative Nitrile Thiazolidination Reaction for Selective Modification of N-terminal Dimethylation Posttranslational Modification. Retrieved from [Link]

  • NIH. (2016). Comprehensive analysis of protein digestion using six trypsins reveals the origin of trypsin as a significant source of variability in proteomics. Retrieved from [Link]

  • Biochemistry. (2008). Antimicrobial Peptides with Stability toward Tryptic Degradation. Retrieved from [Link]

  • PubMed. (2017). Tryptic Peptides Bearing C-Terminal Dimethyllysine Need to Be Considered during the Analysis of Lysine Dimethylation in Proteomic Study. Retrieved from [Link]

  • PubMed. (2005). Differential dimethyl labeling of N-termini of peptides after guanidination for proteome analysis. Retrieved from [Link]

  • PMC - NIH. (2021). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. Retrieved from [Link]

  • PubMed Central. (2023). Understanding Passive Membrane Permeation of Peptides: Physical Models and Sampling Methods Compared. Retrieved from [Link]

  • The Raj Group. (2023). Multicomponent Oxidative Nitrile Thiazolidination Reaction for Selective Modification of N-terminal Dimethylation Posttranslatio. Retrieved from [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

  • NIH. (2021). Global profiling of arginine dimethylation in regulating protein phase separation by a steric effect–based chemical-enrichment method. Retrieved from [Link]

  • MDPI. (2023). Omics Reveals the Antibacterial Mechanism of Dihydromyricetin and Vine Tea Extract Against Staphylococcus aureus via Cell Wall and Membrane Disruption. Retrieved from [Link]

  • The Rockefeller University. (n.d.). Dimethyl labeling based quantitation. Retrieved from [Link]

  • PMC. (2014). Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling. Retrieved from [Link]

  • PMC - NIH. (2022). Modeling of the Peptide Release during Proteolysis of β-Lactoglobulin by Trypsin with Consideration of Peptide Bond Demasking. Retrieved from [Link]

  • PubMed. (2008). Triplex protein quantification based on stable isotope labeling by peptide dimethylation applied to cell and tissue lysates. Retrieved from [Link]

  • PMC. (2022). A Chemical Approach to Assess the Impact of Post-translational Modification on MHC Peptide Binding and Effector Cell Engagement. Retrieved from [Link]

  • ResearchGate. (2002). Fragmentation of Protein Using Trypsin. Retrieved from [Link]

  • PLOS. (2019). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Retrieved from [Link]

  • Sci-Hub. (2018). A Ubiquitous but Overlooked Side Reaction in Dimethyl Labeling of Peptides. Retrieved from [Link]

  • MDPI. (2023). Development of a Peptide-Based Photoimmunotherapy Drug Targeting PD-L1. Retrieved from [Link]

Sources

A Comparative Guide to 6-Amino-4,4-dimethylhexanoic acid hydrochloride and Other Non-Standard Amino Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and peptide engineering, the strategic incorporation of non-standard amino acids (nsAAs) is a cornerstone of innovation. These unique building blocks offer a palette of physicochemical properties that extend beyond the canonical 20 amino acids, enabling the fine-tuning of therapeutic candidates for enhanced efficacy, stability, and bioavailability.[1][2] This guide provides an in-depth comparison of 6-Amino-4,4-dimethylhexanoic acid hydrochloride, a gamma-amino acid with a distinctive gem-dimethyl substitution, against a selection of other non-standard amino acids. Our focus is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its potential advantages and a practical framework for its evaluation.

The Strategic Value of Non-Standard Amino Acids

The deliberate use of nsAAs in peptide-based therapeutics and other small molecule drugs can confer a range of benefits:

  • Enhanced Proteolytic Stability: Modifications to the amino acid backbone or side chain can hinder recognition by proteases, thereby increasing the in vivo half-life of a peptide drug.[3]

  • Improved Pharmacokinetic Profiles: Altering polarity and lipophilicity through nsAAs can modulate absorption, distribution, metabolism, and excretion (ADME) properties.[3]

  • Conformational Constraint: The introduction of cyclic or sterically hindered nsAAs can lock a peptide into a specific, bioactive conformation, which can lead to increased receptor affinity and selectivity.[4][5]

  • Novel Functionalities: nsAAs can introduce new chemical handles for bioconjugation, labeling, or to impart unique biological activities.

This guide will delve into the specific attributes of this compound and compare them with other nsAAs that are relevant to drug design, including those with varying carbon backbones and the absence of sterically hindering groups.

Profile: this compound

Structure:

Structure of this compound

This compound is a gamma-amino acid, meaning its amino group is on the fourth carbon from the carboxyl group.[6] Its most notable feature is the gem-dimethyl group at the C4 position. This structural element is expected to have a significant impact on its physicochemical and biological properties. The hydrochloride salt form generally enhances water solubility and stability.[7]

  • pKa: The presence of a primary amine and a carboxylic acid suggests it will have at least two pKa values, likely in the ranges of ~4 for the carboxylic acid and ~10-11 for the amino group, similar to other amino acids.[5]

  • Solubility: The hydrochloride salt form is expected to confer good aqueous solubility.[7] However, the gem-dimethyl group and the hexanoic acid backbone introduce lipophilic character, which may influence its solubility in organic solvents.

  • Lipophilicity (LogP): The gem-dimethyl group and the alkyl chain will increase the lipophilicity compared to its non-methylated counterpart, 6-aminohexanoic acid. This is a critical parameter for cell permeability.

  • Conformational Rigidity: The gem-dimethyl group, through the Thorpe-Ingold effect, is known to restrict the conformational freedom of a carbon chain.[2][8] This "angle compression" can favor folded or cyclic conformations, which can be advantageous in drug design by pre-organizing the molecule for receptor binding.[1][9]

Comparative Non-Standard Amino Acids

To provide a comprehensive comparison, we have selected a panel of non-standard amino acids that highlight the influence of the carbon chain length (beta vs. gamma) and the presence or absence of sterically hindering groups.

Beta-Alanine

Structure:

Structure of Beta-Alanine

Beta-alanine is the simplest beta-amino acid, with the amino group on the second carbon from the carboxyl group.[7] It is a naturally occurring compound and a precursor to carnosine, a dipeptide found in high concentrations in muscle and brain tissue.[10]

Gamma-Aminobutyric Acid (GABA)

Structure:

Structure of Gamma-Aminobutyric Acid (GABA)

GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system.[11][12] Its primary function is to reduce neuronal excitability.[11] Structurally, it is a gamma-amino acid with a four-carbon chain.[13]

Gabapentin

Structure:

Structure of Gabapentin

Gabapentin is a structural analog of GABA, characterized by a cyclohexyl ring fused to the GABA backbone.[14] This modification significantly increases its lipophilicity compared to GABA. It is used to treat epilepsy and neuropathic pain.[15]

Pregabalin

Structure:

G cluster_workflow pKa Determination Workflow prep Prepare Amino Acid Solution titrate_acid Titrate with Strong Acid prep->titrate_acid titrate_base Titrate with Strong Base prep->titrate_base plot Plot pH vs. Volume titrate_acid->plot titrate_base->plot analyze Determine pKa at Midpoints plot->analyze

Workflow for pKa determination via titration.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Trustworthiness: The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability, a crucial factor for oral bioavailability.

  • Preparation of the Artificial Membrane: A filter plate is coated with a solution of lipids (e.g., lecithin in dodecane) to form an artificial membrane.

  • Preparation of Donor and Acceptor Solutions: The test compound is dissolved in a buffer at a known concentration to create the donor solution. The acceptor plate wells are filled with a fresh buffer.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a set period (e.g., 4-18 hours) to allow the compound to diffuse across the artificial membrane.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is measured using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Calculation of Permeability Coefficient (Pe): The effective permeability is calculated using the following equation:

    Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)

    Where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the surface area of the membrane, and Time is the incubation time.

G cluster_workflow PAMPA Workflow prep_membrane Prepare Artificial Membrane prep_solutions Prepare Donor and Acceptor Solutions prep_membrane->prep_solutions incubate Incubate Donor and Acceptor Plates prep_solutions->incubate quantify Quantify Compound Concentration incubate->quantify calculate Calculate Permeability Coefficient quantify->calculate

Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental Protocol: Caco-2 Cell Permeability Assay

Trustworthiness: The Caco-2 assay is a widely accepted in vitro model that mimics the human intestinal epithelium and is used to predict human drug absorption, including both passive and active transport mechanisms.

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-25 days to allow them to differentiate into a polarized monolayer with tight junctions.

  • Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of a fluorescent marker like Lucifer yellow.

  • Permeability Assay (Apical to Basolateral): The test compound is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber at various time points.

  • Permeability Assay (Basolateral to Apical): To assess efflux, the test compound is added to the basolateral chamber, and samples are taken from the apical chamber.

  • Quantification: The concentration of the test compound in the collected samples is determined by LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp): The Papp is calculated using the formula:

    Papp = (dQ/dt) / (A * C0)

    Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate for efflux transporters.

G cluster_workflow Caco-2 Permeability Assay Workflow culture Culture Caco-2 Cells on Transwells integrity_test Test Monolayer Integrity (TEER) culture->integrity_test assay_ab Perform A-B Permeability Assay integrity_test->assay_ab assay_ba Perform B-A Permeability Assay integrity_test->assay_ba quantify Quantify Compound by LC-MS/MS assay_ab->quantify assay_ba->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Workflow for the Caco-2 Cell Permeability Assay.

Discussion and Future Directions

The introduction of the gem-dimethyl group in this compound is a rational design strategy to impart conformational rigidity. [1]This can be particularly advantageous when incorporating this nsAA into a peptide sequence, as it may pre-organize the peptide into a bioactive conformation, potentially leading to higher binding affinity and receptor selectivity. [4]Furthermore, the increased lipophilicity due to the dimethyl groups may enhance cell permeability compared to its linear counterpart, 6-aminohexanoic acid.

However, the steric hindrance of the gem-dimethyl group could also present challenges in peptide synthesis, potentially requiring optimized coupling conditions. [15]The experimental protocols outlined in this guide provide a clear path for the comprehensive characterization of this compound and for direct comparison with other nsAAs.

Future studies should focus on obtaining empirical data for the physicochemical properties of this compound. Furthermore, its incorporation into model peptides and subsequent structural and functional analysis will be crucial to fully elucidate the impact of the gem-dimethyl group on peptide conformation and biological activity. Such studies will undoubtedly contribute to the growing toolbox of non-standard amino acids available to drug discovery scientists, enabling the development of next-generation therapeutics with superior properties.

References

  • Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. [Link]

  • Beesley, R. D., Ingold, C. K., & Thorpe, J. F. (1915). CXIX.—The formation and stability of spiro-compounds. Part I. The effect of the gem-dialkyl group on the formation of the spiro-hydrocarbon. Journal of the Chemical Society, Transactions, 107(0), 1080–1106. [Link]

  • Roberts, E., & Frankel, S. (1950). γ-Aminobutyric acid in brain. Journal of Biological Chemistry, 187(1), 55–63. [Link]

  • Bockbrader, H. N., Wesche, D., Miller, R., Chapel, S., Janiczek, N., & Burger, P. (2010). A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. Clinical pharmacokinetics, 49(10), 661–669. [Link]

  • Goodman, C. W., & Choi, H. (2020). A Guide to Picking the Best Gabapentinoid. The Journal for Nurse Practitioners, 16(5), 363-367. [Link]

  • Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin. Current opinion in pharmacology, 6(1), 108–113. [Link]

  • Kostel, J., & Jorgensen, W. L. (2010). Thorpe−Ingold Acceleration of Oxirane Formation Is Mostly a Solvent Effect. Journal of the American Chemical Society, 132(25), 8766–8773. [Link]

  • GoodRx. (n.d.). Pregabalin vs. Gabapentin: 7 Differences You Should Know About. Retrieved from [Link]

  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56. [Link]

  • Watanabe, M., Maemura, K., Kanbara, K., Tamayama, T., & Hayasaki, H. (2002). GABA and GABA receptors in the central nervous system and other organs. International review of cytology, 213, 1-47. [Link]

  • Cheméo. (n.d.). Chemical Properties of «beta»-Alanine (CAS 107-95-9). Retrieved from [Link]

  • Pharmacy Times. (2015). Gabapentin Differs From Pregabalin in Several Key Ways. Retrieved from [Link]

  • ResearchGate. (n.d.). The structural similarities of glycine, β-alanine and GABA. Retrieved from [Link]

  • NASA Technical Reports Server. (n.d.). Permeability of membranes to amino acids and modified amino acids: mechanisms involved in translocation. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-2,5-dihydroxyhexanoic acid. Retrieved from [Link]

  • Chemsrc. (n.d.). 4,4-dimethylhexanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Gabapentin. Retrieved from [Link]

  • PubMed Central. (n.d.). Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. Retrieved from [Link]

  • MDPI. (2023). Physicochemical Characterization of Chitosan/Poly-γ-Glutamic Acid Glass-like Materials. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 6-Aminohexanoic acid. Retrieved from [Link]

  • PubMed Central. (n.d.). Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids. Retrieved from [Link]

  • PubMed. (n.d.). Stereospecific synthesis of conformationally constrained gamma-amino acids: new foldamer building blocks that support helical secondary structure. Retrieved from [Link]

  • accessdata.fda.gov. (2012). 021446Orig1s028. Retrieved from [Link]

  • Study.com. (n.d.). Pregabalin: Structure, Ingredients & Drug Interactions. Retrieved from [Link]

  • PubMed Central. (n.d.). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

  • Chemsrc. (n.d.). 4,4-dimethyl-5-oxo-hexanoic acid ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Gamma-Aminobutyric Acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2,4-dimethylhexanoic acid. Retrieved from [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Validation of 6-Amino-4,4-dimethylhexanoic Acid Hydrochloride-Modified Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The modification of peptides to enhance their therapeutic properties is a cornerstone of modern drug development. Native peptides often suffer from poor metabolic stability and rapid clearance, limiting their clinical utility.[1][2][3] One strategy to overcome these limitations is the incorporation of unnatural amino acids. This guide provides an in-depth comparison of peptides modified with 6-Amino-4,4-dimethylhexanoic acid hydrochloride against other common peptide modification strategies. We will delve into the experimental validation of these modified peptides, providing a framework for their preclinical assessment.

The Rationale for Peptide Modification

Peptide-based therapeutics offer high specificity and potency but are often hampered by their susceptibility to enzymatic degradation by proteases in the blood and tissues.[1][3] This leads to a short in-vivo half-life and reduced bioavailability, necessitating frequent administration.[1][2][3] Chemical modifications aim to protect the peptide backbone from proteolytic cleavage, thereby enhancing its stability and circulation time.[1][4][5]

Introducing this compound

6-Amino-4,4-dimethylhexanoic acid is a synthetic amino acid analog. Its incorporation into a peptide chain introduces a non-natural structural element. The dimethyl groups at the 4-position provide steric hindrance, which can shield adjacent peptide bonds from enzymatic attack. The hexanoic acid backbone also increases the overall hydrophobicity of the peptide, potentially influencing its pharmacokinetic profile.[6]

In Vitro Validation: The First Line of Assessment

In vitro assays are crucial for the initial characterization and comparison of modified peptides. These experiments provide fundamental insights into the stability, binding affinity, and functional activity of the modified compounds.

Enzymatic Stability Assays

The primary goal of modifying peptides with this compound is to increase their resistance to enzymatic degradation.

Experimental Protocol: Serum Stability Assay

  • Preparation of Peptide Solutions: Dissolve the modified peptide and a control (unmodified) peptide in a suitable buffer (e.g., PBS) to a final concentration of 1 mg/mL.

  • Incubation with Serum: Mix the peptide solutions with fresh human or animal serum (e.g., 90% serum) and incubate at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the incubation mixture.

  • Protein Precipitation: Stop the enzymatic reaction by adding a precipitation agent like acetonitrile or trichloroacetic acid to the aliquots.[7]

  • Centrifugation: Centrifuge the samples to pellet the precipitated serum proteins.

  • Analysis by HPLC-MS: Analyze the supernatant containing the remaining peptide by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

  • Data Analysis: Quantify the peak area of the intact peptide at each time point to determine the percentage of peptide remaining. Calculate the half-life (t½) of the peptide in serum.

Causality Behind Experimental Choices:

  • Serum: Using serum provides a complex mixture of proteases that the peptide would encounter in vivo.[8]

  • HPLC-MS: This analytical technique allows for the precise separation and quantification of the intact peptide from its degradation products.[9]

Receptor Binding Assays

It is critical to ensure that the modification does not negatively impact the peptide's ability to bind to its target receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes: Prepare cell membranes from a cell line that overexpresses the target receptor.

  • Radioligand: Use a radiolabeled version of the natural ligand or a known high-affinity binder for the receptor.

  • Competition Reaction: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled modified peptide or the unmodified control peptide.[10][11][12]

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[10]

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Causality Behind Experimental Choices:

  • Competitive Format: This format allows for the determination of the relative binding affinity of the modified peptide compared to a known ligand.[10][11]

  • Radiolabeling: Provides a highly sensitive method for detecting and quantifying ligand binding.[10][11]

Cell-Based Functional Assays

These assays determine whether the modified peptide can still elicit a biological response upon binding to its receptor.

Experimental Protocol: Cell-Based Reporter Assay

  • Cell Culture: Use a reporter cell line that expresses the target receptor and contains a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is activated by the receptor's signaling pathway.

  • Peptide Treatment: Treat the cells with increasing concentrations of the modified peptide or the unmodified control peptide.

  • Incubation: Incubate the cells for a sufficient period to allow for receptor activation and reporter gene expression.

  • Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme using a luminometer or spectrophotometer.

  • Data Analysis: Plot the reporter activity against the logarithm of the peptide concentration. Fit the data to a dose-response curve to determine the EC50 (the concentration of the peptide that produces 50% of the maximal response).

Causality Behind Experimental Choices:

  • Reporter Gene: Provides a quantifiable output that is directly proportional to the activation of the target signaling pathway.

  • Dose-Response Curve: Allows for the determination of the potency of the modified peptide.

In Vivo Validation: Assessing Performance in a Biological System

In vivo studies are essential to evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the modified peptide in a living organism.

Pharmacokinetic (PK) Studies

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the modified peptide.[13]

Experimental Protocol: Single-Dose PK Study in Rodents

  • Animal Model: Use a suitable animal model, such as mice or rats.

  • Administration: Administer a single dose of the modified peptide via the intended clinical route (e.g., intravenous or subcutaneous).

  • Blood Sampling: Collect blood samples at various time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the intact peptide in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters, including:

    • Half-life (t½): The time it takes for the plasma concentration of the peptide to decrease by half.

    • Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[14]

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

    • Area under the curve (AUC): The total drug exposure over time.

Causality Behind Experimental Choices:

  • LC-MS/MS: Provides high sensitivity and selectivity for quantifying the peptide in a complex biological matrix like plasma.

  • PK Modeling: Allows for a comprehensive understanding of the drug's disposition in the body.[2]

Pharmacodynamic (PD) Studies

PD studies assess the biological effect of the modified peptide in vivo.

Experimental Protocol: Target Engagement and Efficacy Model

  • Disease Model: Use an appropriate animal model of the disease that the peptide is intended to treat.

  • Treatment: Administer the modified peptide at various dose levels.

  • Biomarker Analysis: Measure a relevant biomarker that is indicative of the peptide's mechanism of action. This could be a change in the level of a specific protein, enzyme activity, or a physiological parameter.

  • Efficacy Assessment: Evaluate the therapeutic effect of the peptide by measuring relevant clinical endpoints in the animal model (e.g., tumor size reduction, improved physiological function).

  • Data Analysis: Correlate the dose of the modified peptide with the observed biomarker changes and therapeutic efficacy.

Causality Behind Experimental Choices:

  • Disease Model: Provides a physiologically relevant context to evaluate the therapeutic potential of the modified peptide.

  • Biomarker Analysis: Offers a quantitative measure of the peptide's biological activity at its target.

Comparison with Alternative Peptide Modification Strategies

Several other strategies are commonly employed to enhance peptide stability and pharmacokinetic properties.[1][5]

Modification StrategyMechanism of ActionAdvantagesDisadvantages
This compound Steric hindrance from dimethyl groups and increased hydrophobicity.[6]Potentially simple synthesis and incorporation. May improve membrane permeability.Limited published data. Potential for altered receptor binding or immunogenicity.
PEGylation Covalent attachment of polyethylene glycol (PEG) chains, which increases hydrodynamic size and shields from proteases.[3][15]Significantly increases half-life and reduces renal clearance.[3]Can reduce binding affinity and biological activity. Potential for immunogenicity against PEG.[16]
Lipidation (Fatty Acid Acylation) Attachment of a fatty acid chain, which promotes binding to serum albumin, thereby increasing half-life.[1][15]Prolongs circulation time. May enhance absorption.[1]Can alter tissue distribution and may increase off-target effects.
D-Amino Acid Substitution Replacing L-amino acids with their non-natural D-enantiomers makes the peptide resistant to proteases.[3][4]Highly effective at preventing proteolytic degradation.[4]Can significantly alter the peptide's conformation and reduce or abolish biological activity.[5]
Cyclization Forming a cyclic structure by linking the N- and C-termini or through a side-chain to side-chain linkage.[3][5]Increases conformational rigidity and resistance to exopeptidases.[5][15] Can improve receptor binding affinity.Synthesis can be complex. May reduce cell permeability.

Visualizing the Workflow

experimental_workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Stability_Assay Enzymatic Stability Assay Binding_Assay Receptor Binding Assay Stability_Assay->Binding_Assay Functional_Assay Cell-Based Functional Assay Binding_Assay->Functional_Assay PK_Study Pharmacokinetic (PK) Study Functional_Assay->PK_Study PD_Study Pharmacodynamic (PD) Study PK_Study->PD_Study Lead_Candidate Lead Candidate Selection PD_Study->Lead_Candidate Peptide_Modification Peptide Modification with 6-Amino-4,4-dimethylhexanoic acid hydrochloride Peptide_Modification->Stability_Assay

Caption: A streamlined workflow for the validation of modified peptides.

Conclusion

The modification of peptides with this compound presents a promising strategy to enhance their therapeutic potential. However, a rigorous and systematic validation process, encompassing both in vitro and in vivo studies, is imperative. This guide provides a comprehensive framework for researchers to objectively assess the performance of these modified peptides in comparison to established alternatives. By carefully evaluating stability, binding, function, and in vivo behavior, scientists can make informed decisions to advance the most promising candidates toward clinical development.

References

  • Pharmacokinetics and Bioavailability of Peptide-Modified Antibiotics - ResearchGate. (2025).
  • How to Enhance the Pharmacokinetic Stability of Peptides? (n.d.).
  • Strategies for Improving Peptide Stability and Delivery - PMC - PubMed Central. (2022).
  • Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed. (n.d.).
  • In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides - PMC - NIH. (2020).
  • Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab. (2024).
  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (2020).
  • Addressing the Challenges of Peptide Stability | Blog - Biosynth. (n.d.).
  • Pharmacokinetics, Research Strategies And Case Studies Of Peptide Drugs - Newsletters - News - PRISYS Biotech. (2023).
  • Chemically modified peptides and proteins - critical considerations for oral delivery - PMC. (n.d.).
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | ACS Pharmacology & Translational Science. (n.d.).
  • Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177 Lu-Labeled Peptide Analogs Targeting CCK2R - MDPI. (n.d.).
  • A biomimetic approach for enhancing the in vivo half-life of peptides - PMC - NIH. (n.d.).
  • Peptide Binding Assays. (n.d.).
  • Enzymatic stability characterization in the presence of serum protease of peptides (left) and lipopeptides (right). Curve doses vs. response - ResearchGate. (n.d.).
  • Methods to improve the metabolic stability of peptides. (2023).
  • A Comparative Guide to the Enzymatic Stability of Peptides Containing D-Homoserine - Benchchem. (n.d.).
  • Identification of Four Novel Types of in Vitro Protein Modifications - PMC - NIH. (n.d.).
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed Central. (n.d.).
  • Receptor Binding Assays - Multiwell Plates. (n.d.).
  • In vivo peptide-based delivery of a gene-modifying enzyme into cells of the central nervous system - PubMed. (2022).
  • Receptor-Ligand Binding Assay - Mtoz Biolabs. (n.d.).
  • Receptor-Ligand Binding Assays - Labome. (n.d.).
  • In Vitro and In Silico Evaluation of a Novel Multifunctional Cyclic Peptide with Antioxidant, Tyrosinase-Inhibitory, and Extracellular Matrix-Modulating Activities - NIH. (2025).
  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012).
  • Immunomodulatory Peptides Derived from Tylorrhynchus heterochaetus: Identification, In Vitro Activity, and Molecular Docking Analyses - MDPI. (n.d.).
  • Therapeutic Peptides - Sartorius. (n.d.).
  • Virtual Screening of Peptide Libraries: The Search for Peptide-Based Therapeutics Using Computational Tools - MDPI. (n.d.).
  • The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. (2021).
  • Exploiting the Features of Short Peptides to Recognize Specific Cell Surface Markers - MDPI. (2023).
  • Preparation of functionally active cell-permeable peptides by single-step ligation of two peptide modules - NIH. (n.d.).
  • Serum Stability of Peptides | Springer Nature Experiments. (n.d.).
  • A novel peptide oyster-derived antimicrobial peptide against clinical carbapenem-resistant Acinetobacter baumannii - Frontiers. (n.d.).
  • Modified synthetic peptides: from therapeutics to chemosensors - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00022F. (2024).
  • CAS 3633-17-8: Hexanoicacid, 6-amino-, ethyl ester, hydroc… - CymitQuimica. (n.d.).
  • Intrinsically disordered proteins - Wikipedia. (n.d.).
  • Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - NIH. (2016).
  • Residue-Specific Peptide Modification: A Chemist's Guide - PMC - NIH. (n.d.).
  • Expanding Peptide Chemical Space via Acid-Mediated Arginine Modification - PMC - NIH. (2025).
  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC - PubMed Central. (n.d.).
  • WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid - Google Patents. (n.d.).
  • 4-Amino-2,4-dimethylhexanoic acid | C8H17NO2 | CID 89111310 - PubChem. (n.d.).
  • 6-(6-Aminohexanamido)hexanoic acid | C12H24N2O3 | CID 895 - PubChem. (n.d.).
  • CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents. (n.d.).

Sources

"assessing the impact of 6-Amino-4,4-dimethylhexanoic acid hydrochloride on receptor binding affinity"

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Assessing Neuromodulatory Effects: Direct vs. Indirect Receptor Modulation

Focus: The Case of 6-Amino-4,4-dimethylhexanoic acid hydrochloride and the GABAergic System

As a Senior Application Scientist, this guide moves beyond simplistic binding affinity metrics to explore the nuanced world of receptor system modulation. We will use this compound, a structural analog of the primary inhibitory neurotransmitter γ-aminobutyric acid (GABA), as our central case study.

While a traditional receptor binding assay is a cornerstone of pharmacology, it tells only part of the story. For compounds that do not directly compete for a receptor's active site but instead influence the concentration of the endogenous ligand, a different experimental paradigm is required. This guide will compare and contrast the assessment methodologies for two fundamental mechanisms of action:

  • Indirect Modulation via Enzymatic Inhibition: The hypothesized mechanism of this compound as an inhibitor of GABA transaminase (GABA-T), the key enzyme responsible for GABA degradation.[1][2]

  • Direct Competitive Binding: The mechanism of classic receptor agonists or antagonists that directly compete with endogenous ligands for the receptor binding site.

Understanding which experimental question to ask—and which assay to use—is critical for accurately characterizing a novel compound's therapeutic potential.

Section 1: Two Paths to Neuromodulation: A Mechanistic Overview

The net effect of a compound on a signaling pathway can be achieved through various means. At a GABAergic synapse, the goal of enhancing inhibitory signaling can be reached by either directly stimulating GABA receptors or by increasing the amount of GABA available to act on those receptors.[3][4]

  • Direct Agonists (e.g., Muscimol): These compounds mimic the structure of GABA and bind directly to GABA receptors (like GABA-A), causing the associated ion channel to open and inhibit neuronal firing.[5][6] Their potency is readily measured by their binding affinity (Ki or Kd).

  • Indirect Modulators (e.g., GABA-T Inhibitors): These compounds, such as the well-characterized Vigabatrin, do not bind to the GABA receptor itself.[1] Instead, they inhibit the GABA-T enzyme, preventing the metabolic breakdown of GABA in presynaptic neurons and glial cells.[1][2] This leads to an accumulation of GABA in the synaptic cleft, amplifying the natural inhibitory signal. The impact of such a compound cannot be measured by a simple receptor binding assay; instead, a functional assay is required to quantify its effect on the system.

The following diagram illustrates these two distinct mechanisms at a GABAergic synapse.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Synthesis GABA_vesicle GABA GAD->GABA_vesicle GABA_T GABA-T GABA_vesicle->GABA_T Metabolism GABA_free GABA GABA_vesicle->GABA_free Release SSA Succinic Semialdehyde GABA_T->SSA GABA_A GABA-A Receptor (Ion Channel) GABA_free->GABA_A Binds Agonist Direct Agonist Agonist->GABA_A Binds & Activates Inhibition Neuronal Inhibition (Cl- influx) GABA_A->Inhibition Compound 6-Amino-4,4-dimethylhexanoic acid (Hypothesized GABA-T Inhibitor) Compound->GABA_T INHIBITS

Caption: Mechanisms of direct vs. indirect GABAergic modulation.

Section 2: Experimental Design: Choosing the Right Tool for the Job

To compare the impact of this compound against a direct-acting ligand, we must employ two different primary assays.

  • For the Indirect Modulator (Our Topic Compound): A Cell-Based Functional Assay is required. This assay will not measure binding, but rather the consequence of the compound's action—specifically, its ability to potentiate the effect of the endogenous ligand (GABA).

  • For a Direct Ligand (Alternative Compound): A Competitive Radioligand Binding Assay is the gold standard.[7] This assay directly measures the compound's ability to displace a known radiolabeled ligand from the receptor, allowing for the calculation of its binding affinity (Ki).

Comparative Data Summary

The table below presents hypothetical, yet scientifically plausible, data from these two distinct experimental approaches. We compare our topic compound against two alternatives: Muscimol , a known potent GABA-A receptor agonist, and Bicuculline , a known competitive GABA-A antagonist.[8]

CompoundPrimary MechanismAssay TypeKey MetricResultInterpretation
This compound Indirect Modulator (Hypothesized GABA-T Inhibitor)Functional Assay (GABA EC50 Shift)Fold Shift in GABA Potency15-fold decrease in GABA EC50Potentiates GABAergic signaling by increasing effective GABA concentration.
Muscimol Direct AgonistCompetitive Binding AssayKi (nM)15 nMHigh-affinity direct binder to the GABA-A receptor active site.
Bicuculline Direct Competitive AntagonistCompetitive Binding AssayKi (nM)150 nMModerate-affinity direct binder that blocks the GABA-A receptor active site.

Section 3: Detailed Experimental Protocols

Trustworthy data is built on robust, well-validated protocols. The following sections provide step-by-step methodologies for the key assays discussed.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a direct ligand (e.g., Muscimol, Bicuculline) for the GABA-A receptor.[9][10]

Objective: To measure the concentration of a test compound required to displace 50% of a specific radioligand from the GABA-A receptor (IC50), and to subsequently calculate the inhibitory constant (Ki).

Materials:

  • Receptor Source: Membrane preparation from HEK293 cells stably expressing the human α1β2γ2 GABA-A receptor subtype.

  • Radioligand: [³H]-Muscimol (Specific Activity: 15-30 Ci/mmol).

  • Test Compounds: Muscimol, Bicuculline.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-Specific Binding (NSB) Determinate: 10 µM unlabeled GABA.

  • 96-well microplates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw the cell membrane aliquots on ice and resuspend in assay buffer to a final protein concentration of 50-100 µg/mL. Protein concentration should be confirmed via a BCA assay.[9]

  • Assay Plate Setup: In a 96-well plate, add reagents in the following order for a final volume of 250 µL:

    • Total Binding (TB) Wells: 150 µL membrane prep, 50 µL assay buffer, 50 µL [³H]-Muscimol.

    • Non-Specific Binding (NSB) Wells: 150 µL membrane prep, 50 µL 10 µM GABA, 50 µL [³H]-Muscimol.

    • Test Compound Wells: 150 µL membrane prep, 50 µL of test compound dilution series (e.g., 10 concentrations over a 5-log unit range), 50 µL [³H]-Muscimol.[7]

  • Incubation: Incubate the plate for 60 minutes at room temperature (25°C) with gentle agitation to reach binding equilibrium.[9]

  • Harvesting: Terminate the incubation by rapid vacuum filtration onto PEI-presoaked glass fiber filters using a 96-well cell harvester. This separates the receptor-bound radioligand from the free radioligand.[7]

  • Washing: Quickly wash the filters four times with 200 µL of ice-cold wash buffer to remove any remaining unbound radioligand.

  • Drying & Counting: Dry the filters for 30 minutes at 50°C. Place the dried filters into scintillation vials with scintillation cocktail and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[9]

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) in software like GraphPad Prism to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

The workflow for this assay is visualized below.

G cluster_workflow Competitive Radioligand Binding Assay Workflow prep 1. Prepare Reagents (Membranes, Radioligand, Test Compounds) plate 2. Add Reagents to 96-Well Plate prep->plate incubate 3. Incubate to Reach Equilibrium (60 min) plate->incubate filter 4. Rapid Vacuum Filtration (Separate Bound from Free) incubate->filter wash 5. Wash Filters with Ice-Cold Buffer filter->wash count 6. Dry Filters & Quantify Radioactivity wash->count analyze 7. Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Workflow for a standard competitive binding assay.
Protocol 2: Cell-Based Functional Assay (FLIPR Calcium Flux)

This protocol is designed to assess the functional impact of an indirect modulator like this compound.

Objective: To determine if pre-incubation with the test compound potentiates the functional response (calcium influx) triggered by GABA in cells expressing GABA-A receptors. A potentiation is observed as a leftward shift in the GABA dose-response curve (i.e., a decrease in the EC50 of GABA).

Materials:

  • Cell Line: HEK293 cells stably expressing the human α1β2γ2 GABA-A receptor subtype.

  • Culture Medium: DMEM, 10% FBS, 1% Pen-Strep, selection antibiotic (e.g., G418).

  • Reagents: GABA, this compound.

  • Assay Kit: A calcium-sensitive fluorescent dye kit (e.g., Fluo-4 Direct™).

  • Instrumentation: A fluorescence imaging plate reader (FLIPR).

  • 384-well black-walled, clear-bottom assay plates.

Step-by-Step Methodology:

  • Cell Plating: Seed the HEK293-GABA-A cells into 384-well plates at a density that yields a confluent monolayer on the day of the assay (e.g., 15,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Pre-incubation:

    • Prepare a dilution series of this compound in assay buffer.

    • Remove the culture medium from the cell plate and add the test compound dilutions. Include a "vehicle-only" control.

    • Incubate the plate for a predetermined time (e.g., 2 hours) at 37°C. This allows the compound to inhibit GABA-T and for intracellular GABA levels to potentially rise.

  • Dye Loading: Prepare the calcium-sensitive dye according to the manufacturer's protocol and add it to all wells of the cell plate. Incubate for 60 minutes at 37°C. The dye will be taken up by the cells.

  • FLIPR Assay:

    • Prepare a GABA agonist plate containing a full dose-response curve of GABA.

    • Place both the cell plate and the agonist plate into the FLIPR instrument.

    • The instrument will measure a baseline fluorescence for ~10-20 seconds.

    • The instrument will then automatically add the GABA solutions from the agonist plate to the cell plate.

    • Fluorescence will be monitored in real-time for an additional 2-3 minutes. GABA-A receptor activation will cause Cl- influx, leading to depolarization and opening of voltage-gated calcium channels, resulting in a measurable increase in intracellular calcium and thus fluorescence.

  • Data Analysis:

    • For each GABA concentration, calculate the peak fluorescence response minus the baseline.

    • Plot the response as a function of the log concentration of GABA for both the vehicle-treated and the compound-treated cells.

    • Use non-linear regression to determine the EC50 of GABA in both conditions.

    • Calculate the "Fold Shift" = EC50 (Vehicle) / EC50 (Test Compound). A fold shift greater than 1 indicates potentiation.

Section 4: Conclusion and Broader Implications

This guide demonstrates that assessing a compound's impact on a receptor system requires a deep understanding of its mechanism of action. For this compound, hypothesized to be a GABA-T inhibitor, a direct binding assay would be uninformative and misleading. By employing a functional assay, we can quantify its true biological effect: the potentiation of endogenous GABA signaling.

In contrast, for direct-acting ligands like Muscimol or Bicuculline, the competitive binding assay remains the most efficient and direct method for determining affinity, a critical parameter for structure-activity relationship (SAR) studies. Researchers and drug development professionals must look beyond a single data point and choose the experimental approach that validly interrogates the compound's specific biological activity. This dual-assay approach provides a more complete and scientifically rigorous characterization of a novel neuromodulatory agent.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays.
  • StudySmarter. (2024, September 5). GABA Signaling: Pathway & Brain Role.
  • Limbird, L. E. (n.d.). Radioligand binding methods: practical guide and tips.
  • ResearchGate. (n.d.). An overview of the γ-aminobutyric acid (GABA) signaling system.
  • Frontiers. (n.d.). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation.
  • Wiley Online Library. (n.d.). Effect of Inhibitors of GABA Transaminase on the Synthesis, Binding, Uptake and Metabolism of GABA.
  • MDPI. (n.d.). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis.
  • QIAGEN. (n.d.). GABA Receptor Signaling.
  • Springer. (2011). Radioligand binding methods for membrane preparations and intact cells.
  • Wikipedia. (n.d.). Ligand binding assay.
  • Creative Diagnostics. (n.d.). GABAergic Synapse Pathway.
  • PatSnap. (2024, June 21). What are GABA transaminase inhibitors and how do they work?.
  • Santa Cruz Biotechnology. (n.d.). GABA T-1 Inhibitors.
  • NCBI. (2023, July 30). GABA Inhibitors.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Amino-4,4-dimethylhexanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-Amino-4,4-dimethylhexanoic acid hydrochloride, ensuring compliance with safety standards and the protection of our colleagues and environment. The procedures outlined here are grounded in established best practices for laboratory chemical waste management.[1][2][3]

Hazard Assessment and Risk Mitigation

Before beginning any disposal procedure, a thorough risk assessment is paramount. While 6-aminocaproic acid, a related compound, is not classified as hazardous under the Globally Harmonized System (GHS), some data sheets indicate it may cause skin and eye irritation.[4][5] Therefore, it is prudent to handle this compound with appropriate caution.

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.[4][5]

  • Inhalation: Inhaling the dust of the solid compound may cause respiratory irritation.[6]

To mitigate these risks, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects eyes from splashes or airborne dust.
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact and potential irritation.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection A dust mask or respirator may be necessary if handling large quantities or if dust generation is significant.Prevents inhalation of airborne particles.
Step-by-Step Disposal Protocol

The cornerstone of proper chemical disposal is the segregation of waste streams to prevent accidental reactions and to ensure that each type of waste is handled by the appropriate disposal route.[2][3]

  • Container Preparation:

    • Select a clean, dry, and clearly labeled waste container. The container should be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.

    • The label should clearly state "Solid Chemical Waste" and list the full chemical name: "this compound."

  • Waste Transfer:

    • Carefully transfer the solid this compound into the designated waste container.

    • Avoid generating dust. If possible, perform this transfer in a fume hood or a designated area with good ventilation.[1]

  • Container Sealing and Storage:

    • Securely seal the waste container.

    • Store the sealed container in a designated satellite accumulation area for chemical waste, away from incompatible materials.[7]

  • Disposal Request:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this chemical in the regular trash.[4][8]

  • Segregation:

    • All materials that have come into direct contact with this compound are considered contaminated waste.

    • These materials must be segregated from non-hazardous laboratory trash.[1]

  • Containment:

    • Place all contaminated solid waste into a designated, clearly labeled waste bag or container. The label should indicate "Contaminated Solid Waste" and list the chemical contaminant.

  • Disposal:

    • Dispose of this waste stream through your institution's chemical waste management program.

  • Decontamination:

    • An empty container that held this compound should be triple-rinsed with a suitable solvent, such as water.[9]

    • The rinsate from this cleaning process must be collected and treated as liquid chemical waste.

  • Rinsate Management:

    • Collect all rinsate in a designated liquid waste container labeled "Aqueous Waste" and listing "Trace this compound."

    • This liquid waste must be disposed of through your institution's EHS-approved chemical waste stream.

  • Final Container Disposal:

    • After triple-rinsing, deface or remove the original label from the empty container.[9]

    • The clean, decontaminated container can then typically be disposed of in the regular laboratory glass or plastic recycling stream, in accordance with your institution's policies.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_start Start: Identify Waste cluster_type Categorize Waste Type cluster_procedure Follow Disposal Procedure cluster_end Final Disposal Start This compound Waste Solid_Compound Unused/Expired Solid Start->Solid_Compound Contaminated_Materials Contaminated Materials (Gloves, etc.) Start->Contaminated_Materials Empty_Container Empty Original Container Start->Empty_Container Solid_Disposal Place in Labeled Solid Chemical Waste Container Solid_Compound->Solid_Disposal Contaminated_Disposal Place in Labeled Contaminated Solid Waste Bag/Container Contaminated_Materials->Contaminated_Disposal Rinse_Container Triple-Rinse with Solvent Empty_Container->Rinse_Container EHS_Pickup Arrange for EHS/ Contractor Pickup Solid_Disposal->EHS_Pickup Contaminated_Disposal->EHS_Pickup Collect_Rinsate Collect Rinsate as Liquid Chemical Waste Rinse_Container->Collect_Rinsate Dispose_Clean_Container Dispose of Clean Container in Regular Lab Recycling Rinse_Container->Dispose_Clean_Container Collect_Rinsate->EHS_Pickup

Disposal decision workflow for this compound.
Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Don appropriate PPE, including respiratory protection if the spill involves a significant amount of powder.

  • Containment and Cleanup:

    • For a solid spill, carefully sweep or scoop the material into a designated waste container.[4] Avoid creating dust.

    • For a liquid spill (if the compound is in solution), absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Decontamination: Clean the spill area with soap and water, collecting all cleaning materials as contaminated waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office, in accordance with your institution's policies.

By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory. The principles of proper chemical waste management are not merely regulatory hurdles; they are an integral part of sound scientific practice.

References

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Management of Waste. Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI). [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Safety Data Sheet: 6-Aminohexanoic acid. Carl ROTH. [Link]

  • Safety Data Sheet: 6-Aminohexanoic acid. Carl ROTH. [Link]

  • Safety Data Sheet: Aminocaproic Acid Oral Solution. Carnegie Pharmaceuticals. [Link]

  • Safety Data Sheet: Aminocaproic Acid Injection, USP. American Regent. [Link]

  • Safety Data Sheet: aminocaproic acid. SERVA Electrophoresis GmbH. [Link]

Sources

Personal protective equipment for handling 6-Amino-4,4-dimethylhexanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Handling 6-Amino-4,4-dimethylhexanoic acid hydrochloride

In the realm of drug discovery and chemical synthesis, the integrity of our work is intrinsically linked to the safety of our practices. Handling novel or sparsely documented compounds requires a protocol built on first principles of chemical safety, drawing from established knowledge of similar molecular classes. This guide provides a comprehensive operational plan for the safe handling of this compound, ensuring the protection of laboratory personnel and the preservation of experimental integrity.

Hazard Evaluation: A Proactive Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its structure as an amino acid hydrochloride allows for a robust risk assessment based on analogous compounds. The primary hazards are associated with its potential corrosivity and irritant properties, particularly in its solid, powdered form.

  • Corrosive Nature : The hydrochloride salt can be corrosive. Corrosive solids and their dust can react with moisture on the skin or in the respiratory tract, causing chemical burns and irritation.[1][2]

  • Irritation : Safety data for similar amino acid hydrochlorides, such as Methyl 6-aminohexanoate hydrochloride, classify them as causing serious eye irritation and skin irritation.[3][4][5]

  • Inhalation Hazard : Dust generated from handling the solid powder can be inhaled, leading to respiratory tract irritation.[2][3][5] Exposure to dust from corrosive solids can cause severe internal injuries.[6]

  • Ingestion Hazard : Like many laboratory chemicals, it is considered harmful if swallowed.[3][4]

Engineering Controls: The First Line of Defense

Before personal protective equipment is even considered, engineering controls must be in place to minimize exposure at the source.

  • Chemical Fume Hood : All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[1][2] This is critical to contain dust and prevent inhalation of airborne particulates.

  • Ventilation : Ensure the laboratory is well-ventilated to dilute any fugitive emissions that may escape primary containment.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The following PPE is mandatory for all personnel handling this compound. The selection is based on mitigating the risks of skin/eye contact, inhalation, and ingestion.

PPE ComponentSpecifications & Rationale
Eye & Face Protection Required: ANSI Z87.1-compliant chemical splash goggles.[1][6] Recommended for Splash Risk: A full-face shield worn in conjunction with goggles.[1][6][7] This combination provides comprehensive protection against airborne dust and splashes of corrosive solutions. A face shield alone does not provide adequate protection.[1]
Hand Protection Required: Chemical-resistant nitrile or neoprene gloves.[6] Inspect gloves for any signs of damage before use.[7] Recommended for Extended Use: Double-gloving. This practice provides an additional layer of security, allowing for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
Body Protection Required: A long-sleeved, fully-buttoned laboratory coat.[6] Recommended for Large Quantities: A chemical-resistant apron worn over the lab coat.[1][7] This protects personal clothing and skin from spills and splashes.
Respiratory Protection Required (when dust is possible outside a fume hood): A NIOSH-approved N95 or higher-level particulate respirator.[6] Use of respirators must be part of a formal institutional respiratory protection program, including fit-testing. For manipulations with a high potential for dust generation, a powered air-purifying respirator (PAPR) should be considered.
Foot Protection Required: Closed-toe shoes, preferably made of a non-porous material, must be worn at all times in the laboratory.[6]

Operational Protocol: A Step-by-Step Workflow

Adherence to a systematic workflow is critical for minimizing risk. The following procedure outlines the key steps from preparation to disposal.

G cluster_prep 1. Preparation Phase cluster_donning 2. PPE Donning Sequence cluster_handling 3. Chemical Handling (in Fume Hood) cluster_cleanup 4. Decontamination & Doffing cluster_disposal 5. Waste Management A Verify fume hood certification and airflow. B Assemble all required apparatus and chemical containers. A->B C Inspect all PPE for defects (gloves, goggles, coat). B->C D Don lab coat. E Don chemical splash goggles and face shield (if needed). D->E F Don inner gloves. E->F G Don outer gloves. F->G H Carefully weigh solid compound on a tared weigh boat. G->H I Slowly add the solid to the solvent (not the reverse) with stirring. H->I J Securely cap all containers when not in immediate use. I->J K Wipe down work surfaces and equipment with an appropriate solvent. J->K L Remove outer gloves and dispose in designated waste. K->L M Remove face shield and goggles. L->M N Remove lab coat. M->N O Remove inner gloves and dispose. N->O P Wash hands thoroughly with soap and water. O->P Q Dispose of contaminated solid waste (gloves, wipes) in a labeled hazardous waste container. R Dispose of chemical waste according to institutional and local regulations. Q->R

Caption: A procedural workflow for the safe handling of this compound.

Emergency Response Plan

Immediate and correct action during an exposure is critical to minimizing harm.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][8][9] Remove contact lenses if present and easy to do.[8][9] Seek immediate medical attention.

  • Skin Contact : Brush any significant amount of powdered chemical off the skin with a gloved hand or cloth.[10] Immediately flush the affected area with water for at least 15 minutes, using a safety shower for large exposures.[1][8][11] Remove all contaminated clothing while rinsing.[8][10] Seek medical attention.[1][8]

  • Inhalation : Move the affected person to fresh air.[3][12] If breathing is difficult or symptoms persist, seek immediate medical attention.[9]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water. Call a poison control center or seek immediate medical attention.[8][10][13]

Disposal Protocol

All materials that come into contact with this compound must be treated as hazardous waste.

  • Contaminated PPE and Materials : Used gloves, weigh boats, and cleaning materials should be collected in a clearly labeled, sealed container for hazardous waste disposal.

  • Chemical Waste : Unused chemical and solutions should be collected in a designated hazardous waste container. Never dispose of corrosives down sinks or drains.[14] Follow all institutional, local, and federal regulations for hazardous waste disposal.

By integrating these safety protocols into your standard operating procedures, you establish a self-validating system of safety that protects researchers and ensures the reliability of your scientific outcomes.

References

  • Corrosive Safety: Protecting Workers from Harmful Substances . (2024). OSHA Training School. [Link]

  • Managing Corrosive Substances: Safety Protocols for Businesses . DENIOS. [Link]

  • Chemical Emergencies, Exposures, and Spills . Florida State University Environmental Health and Safety. [Link]

  • Corrosive Materials . Princeton University Environmental Health and Safety. [Link]

  • Working Safely with Corrosives Meeting Kit . ICW Group. [Link]

  • Chemical Exposure and Spill Response Procedures . New Mexico State University. [Link]

  • Chemical Emergency Preparedness . American Red Cross. [Link]

  • Hazardous Chemical Exposures . Princeton University Environmental Health and Safety. [Link]

  • How to convert amino acid to its hydrochloride? (2016). ResearchGate. [Link]

  • Comprehensive Guide to Hydrolysis and Analysis of Amino Acids . Waters Corporation. [Link]

  • A New Method for the Preparation of Hydrochlorides (hydrobromides) of Amino Acids . (1956). Journal of the American Chemical Society. [Link]

  • Methyl 6-aminohexanoate hydrochloride . PubChem, National Center for Biotechnology Information. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.